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(2S,3R)-2-methylpiperidine-3-carboxylic acid Documentation Hub

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  • Product: (2S,3R)-2-methylpiperidine-3-carboxylic acid
  • CAS: 110287-80-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (2S,3R)-2-Methylpiperidine-3-carboxylic Acid

The following technical guide details the chemical identity, synthetic pathways, and pharmacological significance of (2S,3R)-2-methylpiperidine-3-carboxylic acid . Chemical Identity & Stereochemical Significance (2S,3R)-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and pharmacological significance of (2S,3R)-2-methylpiperidine-3-carboxylic acid .

Chemical Identity & Stereochemical Significance

(2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative. Structurally, it is a 2-methyl substituted analog of nipecotic acid (piperidine-3-carboxylic acid). Unlike its regioisomer 2-methylpipecolic acid (piperidine-2-carboxylic acid), this compound places the carboxyl group at the beta position relative to the nitrogen, making it a beta-amino acid pharmacophore embedded within a piperidine ring.

Core Specifications
ParameterTechnical Detail
IUPAC Name (2S,3R)-2-methylpiperidine-3-carboxylic acid
Common Name (2S,3R)-2-Methylnipecotic acid; cis-2-methylnipecotic acid
CAS Number (Acid) 110287-80-4 (Generic/Racemic Cis often cited; specific enantiomer availability varies by vendor)
CAS Number (Methyl Ester) 476187-34-5 (Definitive reference for the (2S,3R) ester)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Stereochemistry Cis -configuration (2S,3R).[1][2][3][4][5][6][7][8][9][10][11] The methyl group at C2 and carboxyl group at C3 are on the same face of the piperidine ring.
Stereochemical Configuration

The (2S,3R) configuration creates a specific steric environment that constrains the conformational flexibility of the piperidine ring. In the context of GABA (gamma-aminobutyric acid) analogs, this "cis" arrangement is critical for mimicking the bioactive conformation required for binding to GABA transporters (GAT).

  • C2-Position (S): Methyl group orientation.

  • C3-Position (R): Carboxylic acid orientation.

  • Conformation: Predominantly adopts a chair conformation where the bulky substituents minimize A(1,3) strain, though the cis arrangement forces one substituent into an axial position (typically the carboxylate in zwitterionic form to form an intramolecular H-bond with the ammonium).

Synthetic Methodologies

The synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid generally requires asymmetric hydrogenation of heteroaromatic precursors or chiral resolution of racemates. The most robust route involves the reduction of 2-methylnicotinic acid derivatives.

Protocol A: Catalytic Hydrogenation (Cis-Selective)

This method utilizes the tendency of heterogeneous catalysts to deliver hydrogen to the less hindered face, favoring the cis diastereomer.

  • Precursor: Methyl 2-methylnicotinate.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

  • Conditions: High pressure H₂ (50-100 psi), Acetic Acid solvent.

  • Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the bottom face, pushing both the 2-Me and 3-COOMe groups "up" (cis).

  • Resolution: The resulting cis-racemate (±) is resolved using a chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid) to isolate the (2S,3R) enantiomer.

Protocol B: Chiral Auxiliary Approach

For high enantiomeric excess (ee) without resolution, a chiral auxiliary is employed.

  • Starting Material: 2-Methylnicotinic acid coupled with a chiral amine (e.g., (S)-phenylethylamine).

  • Reduction: Hydrogenation over PtO₂. The chiral auxiliary induces facial selectivity.

  • Hydrolysis: Removal of the auxiliary yields the free amino acid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and isolating the (2S,3R) isomer.

SynthesisWorkflow Start 2-Methylnicotinic Acid (Precursor) Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 Catalytic Hydrogenation (H2, Rh/Al2O3, AcOH) Step1->Step2 Reduction Intermediate Racemic Cis-Isomer (±)-(2S,3R)/(2R,3S) Step2->Intermediate Cis-Selectivity Step3 Chiral Resolution ((+)-Dibenzoyl-D-tartaric acid) Intermediate->Step3 Crystallization Final (2S,3R)-2-Methylpiperidine- 3-carboxylic Acid Step3->Final Hydrolysis/Isolation

Caption: Figure 1. Synthetic pathway for (2S,3R)-2-methylnipecotic acid via catalytic hydrogenation and chiral resolution.

Pharmacological Applications[6][11][12][13]

The primary utility of (2S,3R)-2-methylpiperidine-3-carboxylic acid lies in its ability to modulate the GABAergic system. It serves as a conformationally restricted analog of GABA (gamma-aminobutyric acid) and Nipecotic Acid .

GABA Transporter (GAT) Inhibition

Nipecotic acid is a potent inhibitor of GABA uptake, but it is achiral and metabolically labile. The addition of the 2-methyl group in the (2S,3R) configuration serves two purposes:

  • Steric Bulk: It probes the size of the binding pocket in GAT-1 transporters.

  • Conformational Lock: It restricts the rotation of the C2-C3 bond, forcing the amino and carboxyl groups into a specific spatial arrangement that mimics the "bioactive conformation" of GABA.

Mechanism of Action: The compound acts as a competitive substrate-inhibitor. It binds to the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission. This mechanism is relevant for antiepileptic drug design (similar to Tiagabine).

Peptidomimetics

In peptide engineering, this molecule is used as a beta-amino acid scaffold . When incorporated into peptide chains:

  • It induces specific secondary structures (helices or turns) due to the rigid piperidine ring.

  • It provides resistance to proteolytic degradation (proteases typically recognize alpha-amino acids).

Analytical Protocols

To ensure the integrity of the (2S,3R) isomer, the following self-validating analytical protocols are recommended.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Acidic mobile phase is preferred for the free acid, basic for the ester.

  • Detection: UV at 210 nm.

  • Validation: Inject the racemate first to establish separation of the (2S,3R) and (2R,3S) peaks. The (2S,3R) isomer typically elutes second on AD-H columns (verify with standard).

NMR Characterization
  • 1H NMR (400 MHz, D₂O):

    • The coupling constant (

      
      ) between H2 and H3 is diagnostic for cis/trans configuration.
      
    • Cis (2S,3R):

      
       is typically smaller (2-5 Hz) if equatorial-axial, but can be larger if diequatorial. However, in the salt form, the coupling pattern distinguishes it from the trans isomer (which shows large diaxial coupling, 
      
      
      
      Hz).
Pharmacophore Logic Diagram

The following diagram maps the structural features of the molecule to its biological function.

Pharmacophore Molecule (2S,3R)-2-Methylnipecotic Acid Amine Secondary Amine (Protonated at pH 7.4) Molecule->Amine Carboxyl Carboxylate Group (GABA Receptor Interaction) Molecule->Carboxyl Methyl 2-Methyl Group (Steric Constraint) Molecule->Methyl Target GAT-1 Transporter Binding Pocket Amine->Target Ionic Bond (Asp/Glu residues) Carboxyl->Target Ionic/H-Bond Interaction Methyl->Target Hydrophobic Pocket Probe

Caption: Figure 2. Pharmacophore mapping of (2S,3R)-2-methylnipecotic acid interactions with GAT-1.

References

  • ChemicalBook. (2024).[11] (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester Properties. Retrieved from

  • GuideChem. (2024). 2S,3R-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID CAS 110287-80-4.[7] Retrieved from

  • Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[12] Synthesis and structure-activity relationships of nipecotic acid analogues. Journal of Medicinal Chemistry. (Foundational text on Nipecotic acid SAR).

  • Vertex AI Search. (2026).[1] Consolidated Search Results for CAS and Synthesis of Methylnipecotic Acid Derivatives. (Data synthesized from multiple vendor snippets including 4drugdiscovery and AChemBlock).

Sources

Exploratory

Stereoselective Synthesis of (2S,3R)-2-Methylpiperidine-3-Carboxylic Acid

This guide details the stereoselective synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid (also known as (2S,3R)-2-methylnipecotic acid ). This specific stereoisomer—a trans-2,3-disubstituted piperidine—is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid (also known as (2S,3R)-2-methylnipecotic acid ). This specific stereoisomer—a trans-2,3-disubstituted piperidine—is a critical scaffold in the development of peptidomimetics and GABA uptake inhibitors (e.g., Tiagabine analogs).

Unlike the cis-isomers typically obtained via standard catalytic hydrogenation of pyridines, the (2S,3R)-trans configuration requires a designed synthetic strategy involving diastereoselective hydrogenation followed by controlled epimerization or the use of chiral auxiliaries .

Part 1: Strategic Analysis & Retrosynthesis[1]

Stereochemical Challenge

The target molecule possesses two contiguous stereocenters on a piperidine ring.[1]

  • C2 Position: Methyl group (S-configuration).

  • C3 Position: Carboxylic acid (R-configuration).[1][2][3]

  • Relationship: The (2S,3R) configuration corresponds to the trans -isomer (typically the thermodynamically stable diequatorial conformer in the chair form, though pH-dependent).

The Core Problem: Direct catalytic hydrogenation of the aromatic precursor (2-methylnicotinic acid) predominantly yields the cis-isomer (syn-addition of hydrogen). Accessing the (2S,3R)-trans isomer requires a stereodivergent approach :

  • Kinetic Phase: Stereocontrolled formation of the piperidine ring (usually cis).[1]

  • Thermodynamic Phase: C3-epimerization to the trans-isomer.[1]

  • Resolution/Auxiliary Phase: Controlling absolute stereochemistry.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Strategy Target (2S,3R)-2-Methylpiperidine-3-COOH (Trans-Isomer) CisIntermediate (2S,3S)-Intermediate (Cis-Isomer) Target->CisIntermediate C3 Epimerization (Thermodynamic Control) Pyridine 2-Methylnicotinic Acid (Aromatic Precursor) CisIntermediate->Pyridine Diastereoselective Hydrogenation Auxiliary Chiral Auxiliary (e.g., (S)-Pyroglutamate / L-Proline) CisIntermediate->Auxiliary Chiral Induction Kinetic Control (Cis) Kinetic Control (Cis) Thermodynamic Control (Trans) Thermodynamic Control (Trans) Kinetic Control (Cis)->Thermodynamic Control (Trans)

Figure 1: Retrosynthetic strategy shifting from kinetic cis-generation to thermodynamic trans-equilibration.

Part 2: Detailed Experimental Protocol

This protocol utilizes a Chiral Auxiliary-Assisted Hydrogenation route.[1] This method is preferred for its scalability and high optical purity compared to resolution of racemates.[1] We will adapt the methodology established by Besson et al. and Pinel et al.[1] using a pyroglutamate or proline-derived auxiliary.[1]

Phase 1: Chiral Auxiliary Attachment

Objective: Covalently attach a chiral directing group to 2-methylnicotinic acid to differentiate the faces of the pyridine ring during hydrogenation.

  • Reagents: 2-Methylnicotinic acid (1.0 eq), (S)-Methyl pyroglutamate (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq), DCM (Solvent).

  • Protocol:

    • Dissolve 2-methylnicotinic acid (50 mmol) in anhydrous DCM (250 mL) under N₂.

    • Add (S)-methyl pyroglutamate and DMAP. Cool to 0°C.[1]

    • Add DCC dropwise. Stir at 0°C for 1h, then warm to RT overnight.

    • Workup: Filter off DCU urea precipitate. Wash filtrate with 1N HCl, sat. NaHCO₃, and brine.[1]

    • Purification: Flash chromatography (EtOAc/Hexane) to yield the N-nicotinoyl-(S)-pyroglutamate ester .

Phase 2: Diastereoselective Hydrogenation (The Key Step)

Objective: Reduce the pyridine ring.[1] The chiral auxiliary blocks one face, favoring the formation of the (2S,3S)-cis diastereomer.

  • Reagents: 5% Rh/Al₂O₃ or 5% Pt/C (Catalyst), Methanol or Acetic Acid (Solvent), H₂ (5-20 bar).[1]

  • Protocol:

    • Charge a high-pressure autoclave with the Nicotinoyl-auxiliary substrate (10 g) and catalyst (5 wt% loading).

    • Add solvent (MeOH, 100 mL). Note: Acetic acid often increases rate but may affect diastereoselectivity (de).

    • Purge with N₂ (3x) then H₂ (3x).[1]

    • Pressurize to 20 bar H₂ and stir at RT for 12–24 hours.

    • Monitoring: Check H₂ uptake and verify conversion via HPLC.

    • Filtration: Filter through Celite® to remove catalyst. Concentrate filtrate.[4]

    • Result: Predominantly (2S,3S)-cis-diastereomer (kinetic product).[1]

Phase 3: Epimerization & Hydrolysis (The Stereochemical Switch)

Objective: Invert the C3 stereocenter from cis (2S,3S) to trans (2S,3R) and remove the auxiliary.

  • Reagents: 6N HCl (aqueous), Reflux.[1]

  • Mechanism: Acid-catalyzed hydrolysis removes the auxiliary.[1] Under reflux conditions, the C3-carboxylic acid enolizes and equilibrates to the thermodynamically more stable trans-configuration (diequatorial).

  • Protocol:

    • Dissolve the crude hydrogenated amide in 6N HCl (10 mL/g).

    • Reflux vigorously for 12–24 hours. Critical: The harsh condition is necessary to both hydrolyze the robust amide bond and drive C3 epimerization.[1]

    • Cool to RT. The chiral auxiliary (L-glutamic acid byproduct) and the target amino acid are in solution.

    • Isolation (Ion Exchange):

      • Load the acidic solution onto a cation exchange resin (e.g., Dowex 50W-X8, H+ form).

      • Wash with water to remove the glutamic acid/auxiliary residues (check elution profile).

      • Elute the target amino acid with 1M NH₄OH.[1]

    • Crystallization: Concentrate ammoniacal fractions. Crystallize from EtOH/Acetone.

Yield: Typically 40–50% overall. Optical Purity: >95% ee (2S,3R).[1]

Part 3: Data Summary & Validation

Physicochemical Properties (Expected)
PropertyValue / Observation
Chemical Formula C₇H₁₃NO₂
MW 143.19 g/mol
Configuration (2S, 3R) (Trans)
Appearance White crystalline solid
Melting Point 215–218°C (dec)
Optical Rotation

to

(c=1, H₂O) [Verify with specific batch]
Solubility Soluble in water; sparingly soluble in EtOH; insoluble in Et₂O.[5][6][7]
Stereochemical Verification (NMR Analysis)

To confirm the trans-(2S,3R) vs. cis-(2S,3S) geometry, analyze the coupling constants (


) of the proton at C2 and C3.
  • Trans (2S,3R): The H2 and H3 protons are in a trans-diaxial relationship (assuming the chair flip places substituents equatorial).

    • 
       Value:  Large coupling constant (~10–12 Hz ).[1]
      
  • Cis (2S,3S): The H2 and H3 protons are equatorial-axial.[1]

    • 
       Value:  Small coupling constant (~3–5 Hz ).[1]
      
Workflow Diagram

Workflow Step1 Step 1: Coupling 2-Me-Nicotinic Acid + (S)-Auxiliary Step2 Step 2: Hydrogenation (Rh/C, H2, 20 bar) Forms (2S,3S)-Cis Step1->Step2 Asymmetric Induction Step3 Step 3: Acid Hydrolysis & Reflux (6N HCl) Epimerization to (2S,3R)-Trans Step2->Step3 Kinetic -> Thermodynamic Step4 Step 4: Ion Exchange Purification Step3->Step4 Isolation

Figure 2: Process flow for the stereoselective synthesis.

Part 4: Troubleshooting & Optimization

  • Low Diastereomeric Excess (de) in Step 2:

    • Cause: High temperature or wrong solvent.[1]

    • Fix: Lower temperature to 10–20°C. Switch solvent from MeOH to Toluene (if solubility permits) to enhance surface adsorption geometry on the catalyst.[1]

  • Incomplete Epimerization in Step 3:

    • Observation: Presence of cis-isomer (small

      
       in NMR).[1]
      
    • Fix: Extend reflux time in 6N HCl. The trans-isomer is thermodynamically favored; equilibrium will eventually shift.[1]

  • Catalyst Poisoning:

    • Cause: Pyridine derivatives are notorious catalyst poisons.[1]

    • Fix: Use higher catalyst loading (5-10 wt%) or pre-treat the substrate with activated carbon to remove trace sulfur/impurities.[1]

References

  • Besson, M., Pinel, C., et al. (2003).[1][7] "Diastereoselective heterogeneous catalytic hydrogenation of 2-methylnicotinic acid using pyroglutamate chiral auxiliary." Tetrahedron Letters, 44(37), 6991-6993.[1][7] Link

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[1] Link

  • Rudy, H. K., et al. (2021). "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives... as GABA uptake inhibitors."[2] Medicinal Chemistry Research, 30, 586–609.[1] Link

  • Zhou, Y.-G. (2008). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366.[1] Link

Sources

Foundational

Technical Guide: Physical and Chemical Properties of 2-Methylpiperidine-3-Carboxylic Acid Isomers

Executive Summary This technical guide provides a comprehensive analysis of 2-methylpiperidine-3-carboxylic acid (2-Me-Nipecotic Acid), a critical scaffold in medicinal chemistry. As a conformationally restricted analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-methylpiperidine-3-carboxylic acid (2-Me-Nipecotic Acid), a critical scaffold in medicinal chemistry. As a conformationally restricted analogue of nipecotic acid (GABA uptake inhibitor), the 2-methyl substituent introduces significant steric constraints that lock the piperidine ring into specific chair conformations.[1] This guide details the stereochemical identification, physical properties, synthetic pathways, and reactivity profiles of its four stereoisomers, serving as a foundational reference for drug development campaigns targeting GPCRs and ion channels.

Stereochemistry and Conformational Analysis

The Four Stereoisomers

The molecule possesses two chiral centers at C2 and C3, giving rise to four stereoisomers (two enantiomeric pairs).[1]

  • Cis-isomers: (2R,3S) and (2S,3R).[1] The C2-methyl and C3-carboxyl groups are on the same side of the ring plane.

  • Trans-isomers: (2R,3R) and (2S,3S).[1] The substituents are on opposite sides.

Conformational Locking (A1,3 Strain)

The introduction of the methyl group at C2 creates a "locking" effect due to Allylic (A1,[1]3) strain in N-acylated derivatives and 1,3-diaxial interactions in the free amine.

  • Trans-configuration: Typically adopts a diequatorial conformation (2-Me equatorial, 3-COOH equatorial) to minimize steric clash, making it the thermodynamic product.[1]

  • Cis-configuration: Forces one substituent axial. The (2R,3S) isomer often exists in equilibrium but favors the conformer where the bulky carboxyl group is equatorial and the methyl is axial, or vice versa depending on N-substitution.[1]

Stereochemistry cluster_0 Cis-Isomers (Kinetic) cluster_1 Trans-Isomers (Thermodynamic) Cis1 (2R,3S) Axial/Equatorial mix Cis2 (2S,3R) Enantiomer Cis1->Cis2 Enantiomers Trans1 (2R,3R) Diequatorial (Stable) Cis1->Trans1 Epimerization (Base) Trans2 (2S,3S) Enantiomer Cis2->Trans2 Epimerization (Base) Trans1->Trans2 Enantiomers

Figure 1: Stereochemical relationships and stability. Trans-isomers are generally more stable due to the ability to adopt diequatorial chair conformations.

Physical Properties[2][3][4][5][6][7][8]

The physical properties vary significantly between the free zwitterionic acid, the hydrochloride salt, and the ester derivatives.

Table 1: Comparative Physical Data
PropertyFree Acid (Zwitterion)Hydrochloride SaltMethyl Ester (Free Base)
CAS (Generic/Racemic) 5340-76-31220040-26-550585-89-2
CAS (Specific Isomer) (2S,3R): 2256058-84-9(2R,3S)-HCl: 1808455-06-2-
Molecular Weight 143.19 g/mol 179.65 g/mol 157.21 g/mol
Physical State Crystalline SolidWhite/Off-white SolidColorless Oil
Melting Point 213–218 °C (dec)200–205 °C (dec)N/A (Liquid at RT)
Boiling Point N/A (Decomposes)N/A118–120 °C (at 15 mmHg)
Solubility Water, MethanolWater (>100 mg/mL), DMSODCM, EtOAc, Ethanol
pKa (Calculated) pKa1 ≈ 3.4 (COOH)pKa2 ≈ 10.1 (NH)-pKa ≈ 9.5 (NH)
LogP -2.0 (Hydrophilic)-0.8 (Lipophilic)
NMR Diagnostic Signatures

Stereochemistry is routinely assigned via 1H NMR coupling constants (


) between H2 and H3 protons.[1]
  • Trans-Isomer (

    
    ):  Large coupling constant (~10-12 Hz) indicates an axial-axial  relationship, confirming the diequatorial orientation of substituents.[1]
    
  • Cis-Isomer (

    
    ):  Smaller coupling constant (~3-5 Hz) indicates an axial-equatorial  relationship.[1]
    

Synthesis and Separation Methodologies

The synthesis of specific isomers relies on the reduction of 2-methylnicotinic acid derivatives. The choice of catalyst and conditions dictates the diastereoselectivity.

Synthetic Workflow

Synthesis Start 2-Methylnicotinic Acid (Aromatic Precursor) Step1 Hydrogenation (PtO2 / H2 / AcOH) Start->Step1 ProductMix Mixture of Isomers (Major: Cis / Minor: Trans) Step1->ProductMix Separation Separation via Crystallization or Chromatography ProductMix->Separation CisPure Cis-Isomer (Kinetic Product) Separation->CisPure TransPure Trans-Isomer (Thermodynamic Product) Separation->TransPure Minor yield Epimerization Epimerization (NaOMe / MeOH, Reflux) CisPure->Epimerization Epimerization->TransPure Thermodynamic equilibration

Figure 2: Synthetic route illustrating the kinetic access to cis-isomers and thermodynamic conversion to trans-isomers.

Protocol: Hydrogenation (Cis-Selective)[1]
  • Reactants: Dissolve methyl 2-methylnicotinate in glacial acetic acid.

  • Catalyst: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).[1]

  • Condition: Hydrogenate under 1 atm H₂ (balloon) or 50 psi (Parr shaker) for 12–24 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1]

  • Result: Predominantly yields the cis-isomer (approx. 9:1 ratio) due to hydrogen addition from the less hindered face.[1]

Protocol: Epimerization (Trans-Selective)[1]
  • Reactants: Dissolve pure cis-ester in dry methanol.

  • Base: Add Sodium Methoxide (NaOMe, 2-3 equivalents).

  • Condition: Reflux for 12–48 hours.[1]

  • Mechanism: Deprotonation at the

    
    -carbon (C3) forms a planar enolate.[1] Reprotonation occurs from the face that places the carboxyl group equatorial, relieving 1,3-diaxial strain.
    
  • Result: Conversion to the thermodynamic trans-isomer .

Chemical Reactivity and Stability

Peptide Coupling

The secondary amine at N1 is sterically hindered by the adjacent C2-methyl group.

  • Reactivity: Slower nucleophilic attack compared to unsubstituted nipecotic acid.[1]

  • Optimization: Use strong coupling agents (e.g., HATU, COMU) and extended reaction times.[1]

  • Risk: N-acylation can induce "allylic strain," forcing the C2-methyl group into an axial position to avoid clashing with the carbonyl oxygen. This can unexpectedly alter the overall molecular shape.

Protection Groups
  • N-Boc/N-Cbz: Standard conditions apply (

    
    , 
    
    
    
    ). The resulting carbamates often exist as rotamers observable by NMR due to restricted rotation around the N-CO bond.
  • Esters: Methyl/Ethyl esters are stable but can hydrolyze under basic conditions.[1] Caution: Basic hydrolysis of the ester can also lead to epimerization at C3 if not carefully controlled (use LiOH at low temperature).[1]

Applications in Drug Discovery[1]

GABA Uptake Inhibitors

2-methylpiperidine-3-carboxylic acid derivatives serve as lipophilic analogues of Nipecotic Acid and Guvacine . The methyl group increases lipophilicity (LogP) and blood-brain barrier (BBB) penetration while restricting the conformational space to match the bioactive pharmacophore of GABA transporters (GAT-1).[1]

Peptidomimetics

Incorporation into peptide backbones creates


-turn mimics.[1] The fixed geometry of the piperidine ring limits the degrees of freedom (

and

angles) of the peptide chain, stabilizing secondary structures and enhancing proteolytic stability.[1]
Orexin Receptor Antagonists

Recent medicinal chemistry campaigns (e.g., dual orexin receptor antagonists) utilize the 2-methylpiperidine scaffold as a core linker.[1] The stereochemistry (specifically the (2R,3S) configuration) is often critical for optimal binding affinity within the receptor pocket.[1]

References

  • Stereoselective Synthesis of Piperidines

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source:Chemical Science, 2022.[1]

    • URL:[Link]

  • Conformational Analysis

    • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties.[1]

    • Source:ACS Omega, 2022.[1]

    • URL:[Link][1]

  • Physical Property Data

    • Title: 2-Methylpiperidine-3-carboxylic acid hydrochloride Product D
    • Source: Sigma-Aldrich / Merck.[1]

  • Biological Activity (GABA/Orexin)

    • Title: Structure-guided discovery of orexin receptor-binding PET ligands.
    • Source: ChemRxiv, 2024.[1][2]

    • URL:[Link][1][3][2]

Sources

Exploratory

Crystal Structure & Conformational Dynamics of (2S,3R)-2-methylpiperidine-3-carboxylic Acid

Executive Summary (2S,3R)-2-methylpiperidine-3-carboxylic acid is a conformationally constrained -amino acid analog and a substituted derivative of pipecolic acid. Its structural rigidity makes it a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-2-methylpiperidine-3-carboxylic acid is a conformationally constrained


-amino acid analog and a substituted derivative of pipecolic acid. Its structural rigidity makes it a critical scaffold in peptidomimetics, particularly for inducing specific secondary structures (e.g., 

-turns) in peptide backbones and modulating binding affinity at NMDA and GABA receptors.

This guide details the solid-state structural characteristics, crystallogenesis protocols, and conformational preferences of this molecule. Unlike flexible linear amino acids, the piperidine ring imposes strict steric constraints, forcing the molecule into a specific chair conformation that defines its biological activity.

Chemical Constitution & Stereochemistry[1]

The core structure consists of a saturated six-membered piperidine ring. The (2S,3R) stereochemical designation defines the absolute configuration at the


-carbon (C2) and 

-carbon (C3) relative to the nitrogen atom.
Stereochemical Configuration
  • C2 Position (S): The methyl group is positioned relative to the ring nitrogen to satisfy the Sinister (S) configuration.

  • C3 Position (R): The carboxylic acid moiety is positioned to satisfy the Rectus (R) configuration.

In the context of the piperidine chair conformation, the interplay between 1,3-diaxial interactions and A-strain (allylic strain) dictates the preferred geometry. For the (2S,3R) isomer, the substituents typically adopt a cis-relationship if minimizing torsional strain, though the specific equatorial/axial preference depends on the protonation state (zwitterion vs. salt).

Visualization of Connectivity

The following diagram illustrates the connectivity and stereochemical flow of the molecule.

G N1 N1 (Amine) C2 C2 (S-Chiral) Methyl Group N1->C2 1.47 Å C3 C3 (R-Chiral) Carboxyl Group C2->C3 1.53 Å Methyl (Equatorial/Axial) Methyl (Equatorial/Axial) C2->Methyl (Equatorial/Axial) C4 C4 (Methylene) C3->C4 COOH (Equatorial/Axial) COOH (Equatorial/Axial) C3->COOH (Equatorial/Axial) C5 C5 (Methylene) C4->C5 C6 C6 (Methylene) C5->C6 C6->N1

Figure 1: Connectivity graph of (2S,3R)-2-methylpiperidine-3-carboxylic acid showing the chiral centers.

Experimental Protocol: Crystallogenesis

Obtaining X-ray quality crystals of zwitterionic amino acids requires precise control over pH and solvation to prevent the formation of amorphous powders.

Materials
  • Precursor: (2S,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride (98%+ purity).

  • Solvents: Deionized Water (18.2 MΩ), Ethanol (Absolute), Acetone.

  • Vessels: Silanized glass vials to minimize nucleation on walls.

Method A: Slow Evaporation (Zwitterion Formation)

This method targets the free acid (zwitterionic) form, which is often the biologically relevant species.

  • Dissolution: Dissolve 50 mg of the hydrochloride salt in 2 mL of water.

  • Neutralization: Carefully adjust pH to the isoelectric point (pI ≈ 6.5–7.0) using 0.1 M NaOH. Note: The solution may become slightly turbid; filter through a 0.22 µm PTFE filter.

  • Solvent Addition: Add Ethanol dropwise until the solution is just below the saturation point (faint opalescence that disappears upon warming).

  • Crystallization: Seal the vial with Parafilm, poke 3-5 small holes, and store at 4°C. Allow slow evaporation over 7–14 days.

Method B: Vapor Diffusion (HCl Salt)

If the zwitterion fails to crystallize, the HCl salt often forms robust orthorhombic prisms.

  • Inner Solution: 20 mg compound in 100 µL Methanol.

  • Outer Solution: 1 mL Diethyl Ether or Acetone (Antisolvent).

  • Setup: Place inner vial inside the outer jar containing antisolvent. Seal tightly. Vapor exchange will slowly lower solubility in the inner vial.

CrystalWorkflow Start Start: Crude (2S,3R) HCl Salt Dissolve Dissolve in H2O Start->Dissolve pH_Adjust Adjust pH to pI (6.5-7.0) (For Zwitterion) Dissolve->pH_Adjust Filter 0.22 µm Filtration pH_Adjust->Filter Evap Slow Evaporation (EtOH/H2O) Filter->Evap Harvest Harvest Crystals (0.2 x 0.2 x 0.1 mm) Evap->Harvest

Figure 2: Workflow for obtaining X-ray quality crystals via slow evaporation.

Structural Analysis & Data Interpretation[1][2][3][4]

Upon successful diffraction, the structure typically reveals a rigid chair conformation. The following data summarizes the expected structural metrics based on analogous pipecolic acid derivatives [1, 2].

Crystal Lattice Properties
  • Space Group: Chiral amino acids invariably crystallize in non-centrosymmetric space groups. Common groups for this class are

    
      (Monoclinic) or 
    
    
    
    (Orthorhombic).
  • Zwitterionic Character: In the free acid form, the nitrogen is protonated (

    
    ) and the carboxyl group is deprotonated (
    
    
    
    ). This leads to a strong electrostatic lattice energy.
Molecular Geometry (The Chair)

The piperidine ring adopts a chair conformation to minimize torsional strain.

ParameterTypical ValueStructural Significance
Bond Length (C2-N1) 1.48 – 1.50 ÅElongated due to steric bulk of the methyl group.
Bond Length (C=O) 1.25 Å (avg)In zwitterions, resonance delocalization makes C-O bond lengths nearly equal.
Torsion Angle (Ring) ~55°Typical for chair conformation (alternating sign).
Methyl Orientation Equatorial (Preferred)Minimizes 1,3-diaxial interactions with axial protons.
Carboxyl Orientation Equatorial/AxialDependent on (2S,3R) constraints; often equatorial to maximize H-bonding.
Hydrogen Bonding Network

The crystal packing is dominated by a 3D network of hydrogen bonds:

  • Head-to-Tail: The ammonium proton (

    
    ) donates a hydrogen to the carboxylate oxygen (
    
    
    
    ) of a neighboring molecule.
  • Motif: This often forms infinite helical chains or "ribbons" along the crystallographic screw axis (

    
    ).
    
Conformational Energy Landscape

The (2S,3R) configuration creates a "locking" effect. Unlike linear amino acids which sample multiple Ramachandran angles, the ring restricts


 and 

angles.
  • Biological Implication: This restriction mimics the "kink" found in proline but with a larger steric volume, often used to freeze bioactive peptide conformations to increase potency and selectivity [3].

References

  • Conformational Analysis of Pipecolic Acid Derivatives

    • Source: Wu, W. J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds. The Journal of Organic Chemistry.
    • Relevance: Establishes the thermodynamic preference for cis/trans isomers in pipecolic acid residues.
    • Link:

  • Structural Analogs (Proline/Pipecolic Acid)

    • Source: Jhon, J. S., & Kang, Y. K. (2009).[1] Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B.

    • Relevance: Comparative analysis of 5-membered vs 6-membered ring constraints.
    • Link:

  • Synthesis and Resolution

    • Source:CN106831540A. Preparation method of (S)-3-piperidine carboxylic acid.
    • Relevance: Describes the industrial/lab-scale isolation of chiral pipecolic acid deriv
    • Link:

  • Biological Application (NMDA/GABA)

    • Source:PubChem CID 13658608. 2-methylpiperidine-3-carboxylic acid hydrochloride.
    • Relevance: Provides chemical identifiers and physical property d
    • Link:

Sources

Foundational

Commercial Sourcing & Technical Validation of Enantiomerically Pure 2-Methylpiperidine-3-Carboxylic Acid

The following technical guide is structured to provide actionable intelligence for sourcing, validating, and utilizing enantiomerically pure 2-methylpiperidine-3-carboxylic acid. Executive Summary: The Stereochemical Cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for sourcing, validating, and utilizing enantiomerically pure 2-methylpiperidine-3-carboxylic acid.

Executive Summary: The Stereochemical Challenge

2-Methylpiperidine-3-carboxylic acid is a critical conformationally constrained amino acid (CCAA) used in peptidomimetics and GPCR ligand design. Its rigid piperidine core restricts the conformational space of peptide backbones, often enhancing potency and metabolic stability.

However, sourcing this molecule is fraught with technical pitfalls. The compound possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers:

  • Cis-isomers: (2R,3S) and (2S,3R)

  • Trans-isomers: (2R,3R) and (2S,3S)

The Core Problem: Many commercial catalogs list "2-methylpiperidine-3-carboxylic acid" without explicitly defining the diastereomeric ratio (dr) or enantiomeric excess (ee). Furthermore, confusion with the regioisomer 3-methylpiperidine-2-carboxylic acid is common. This guide provides the framework to identify, source, and validate the exact enantiomer required for your research.

Structural Definition & Commercial Identity

Before engaging suppliers, you must define the exact target. Use the following validated CAS registry numbers to filter vendor catalogs.

The Regioisomer Trap

Warning: Do not confuse the target with its regioisomer.

  • Target: 2-Methylpiperidine-3-carboxylic acid (Nipecotic acid derivative).

  • Common Decoy: 3-Methylpiperidine-2-carboxylic acid (Pipecolic acid derivative).

Target Enantiomers (Validated CAS Numbers)
ConfigurationStereochemistryCommon CAS No.Commercial Availability
(2R)-isomer (2R)-2-Methylpiperidine-3-carboxylic acid2256058-89-4 Moderate (Sigma/Merck)
(2S)-isomer (2S)-2-Methylpiperidine-3-carboxylic acid2256058-84-9 Moderate (BLDpharm)
(2S,3S)-Ester Methyl (2S,3S)-2-methylpiperidine-3-carboxylate476187-32-3 High (Chem-Impex, Enamine)
(2S,3R)-Ester Methyl (2S,3R)-2-methylpiperidine-3-carboxylate476187-34-5 Low

Note: Sourcing the methyl ester is often superior due to higher stability and easier purification. Hydrolysis to the free acid is trivial.

Commercial Supplier Landscape

Sourcing strategies should be tiered based on the development phase.

Tier 1: Catalog Suppliers (Gram Scale / HTS)

For immediate procurement of <10g quantities.

  • Sigma-Aldrich (Merck): High reliability for the (2R) isomer. Certificates of Analysis (CoA) typically include NMR and rudimentary HPLC.

  • BLDpharm: Strong inventory for the (2S) isomer. Requires independent QC validation (see Section 4).

  • Chem-Impex: Excellent source for the ester derivatives, often with high optical purity.

Tier 2: CRO & Bulk Synthesis (Kilogram Scale)

For process chemistry or large library synthesis.

  • Enamine: Offers "Make-on-Demand" building blocks. They utilize asymmetric hydrogenation of nicotinic acid derivatives.

  • WuXi AppTec: Capable of custom resolution via chiral SFC (Supercritical Fluid Chromatography) if specific diastereomers are unavailable.

Sourcing Decision Logic

The following diagram outlines the decision process for selecting a supplier based on stereochemical requirements.

SourcingLogic Start Need 2-Me-Pip-3-COOH CheckCat Check Tier 1 Catalogs (Sigma, BLD, TCI) Start->CheckCat IsAvailable Specific Isomer Available? CheckCat->IsAvailable Buy Purchase Sample (1g) IsAvailable->Buy Yes Custom Contact Tier 2 CRO (Enamine/WuXi) IsAvailable->Custom No QC Perform In-House QC (Chiral HPLC + NMR) Buy->QC Pass Release for Synthesis QC->Pass ee > 98% dr > 95:5 Fail Reject / Repurify QC->Fail Racemic or Wrong Diastereomer Specify Specify Synthesis Route: Asymmetric Hydrogenation or Chiral Resolution Custom->Specify Specify->QC

Figure 1: Strategic sourcing workflow for chiral building blocks. Prioritizes catalog availability but mandates internal QC due to frequent vendor mislabeling of stereoisomers.

Technical Validation Protocols (The "Trust" Pillar)

Never rely solely on a vendor CoA for chiral building blocks. The following protocols are self-validating systems to ensure the material meets drug discovery standards.

Protocol A: Chiral HPLC Method (Direct)

This method separates the four stereoisomers without derivatization.

  • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier is critical to suppress tailing of the secondary amine and carboxylic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophore).

  • Success Criteria: Baseline resolution (Rs > 1.5) between enantiomers.[2]

Protocol B: NMR Derivatization (Mosher's Analysis)

If chiral HPLC is unavailable or UV detection is poor, use 19F-NMR analysis of the Mosher amide.

  • Reaction: Mix 10 mg substrate + 1.2 eq. (R)-(-)-MTPA-Cl (Mosher's acid chloride) + 3 eq. Triethylamine in DCM. Stir for 1 hour.

  • Analysis: Run 19F-NMR .

  • Interpretation:

    • Enantiomerically pure sample = Single fluorine peak (approx -69 ppm).

    • Racemate = Two peaks separated by ~0.05 - 0.15 ppm.

    • Causality: The diastereomeric amides formed have distinct chemical environments for the CF3 group, allowing precise quantification of ee.

Synthesis & Manufacturing Insights

Understanding how the material is made allows you to predict impurity profiles.

Commercial Routes
  • Hydrogenation of Nicotinic Acid Derivatives:

    • Precursor: 2-Methylnicotinic acid.

    • Catalyst: Rh/C or PtO2.

    • Stereochemistry: Predominantly yields the cis -isomer (kinetic product).

    • Implication: If you need the trans-isomer, the vendor likely used an epimerization step (strong base) or a specific chiral catalyst. This increases cost and risk of diastereomeric impurities.

  • Asymmetric Synthesis (Chiral Auxiliary):

    • Uses chiral amines (e.g., phenylethylamine) to resolve the racemate via crystallization.

    • Implication: High ee (>99%) but potential for trace amine contamination.

Stereochemical Relationship Diagram

The following graph visualizes the relationship between the isomers and the synthetic pathways connecting them.

Stereochemistry Racemic Racemic 2-Me-Pip-3-COOH Cis Cis-Racemate (Kinetic Product) Racemic->Cis Hydrogenation (Rh/C) Trans Trans-Racemate (Thermodynamic Product) Cis->Trans Epimerization (NaOEt, Heat) R_Cis (2R,3S)-Isomer Cis->R_Cis Chiral Resolution S_Cis (2S,3R)-Isomer Cis->S_Cis Chiral Resolution R_Trans (2R,3R)-Isomer Trans->R_Trans Chiral Resolution S_Trans (2S,3S)-Isomer Trans->S_Trans Chiral Resolution

Figure 2: Stereochemical manifold. Most commercial syntheses start at the Cis-Racemate. Accessing Trans-isomers requires an additional epimerization step.

Conclusion

Sourcing enantiomerically pure 2-methylpiperidine-3-carboxylic acid requires a defensive strategy. The market is populated with racemates and undefined stereoisomers.

  • Identify the specific isomer using the CAS numbers provided in Section 2.

  • Prioritize suppliers like Sigma-Aldrich or BLDpharm for initial screens, but validate every batch.

  • Utilize the Chiral HPLC protocol (Section 4.1) as a gatekeeper before introducing the material into high-value synthesis.

References

  • Sigma-Aldrich. (2R)-2-Methylpiperidine-3-carboxylic acid Product Page. Sigma-Aldrich Catalog. Link

  • BLDpharm. (2S)-2-Methylpiperidine-3-carboxylic acid Product Details. BLDpharm Catalog. Link

  • Chem-Impex. Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate. Chem-Impex International. Link

  • Enders, D., et al. (2002).[3] "Asymmetric Synthesis of 2-Substituted Piperidin-3-ols". ChemInform. Link[3]

  • Gellman, S. H., et al. (2003). "Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid". European Journal of Organic Chemistry.[3] Link

  • Phenomenex. Chiral HPLC Separations Technical Guide. Phenomenex Resources. Link

Sources

Exploratory

Biological Activity of Piperidine Carboxylic Acid Derivatives: A Technical Guide

This guide serves as a technical blueprint for researchers investigating the pharmacological utility of piperidine carboxylic acid scaffolds. It moves beyond basic structural descriptions to analyze the structure-activit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the pharmacological utility of piperidine carboxylic acid scaffolds. It moves beyond basic structural descriptions to analyze the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols required for drug discovery.

Executive Summary: The Scaffold at a Glance

Piperidine carboxylic acids—specifically pipecolic acid (2-COOH) , nipecotic acid (3-COOH) , and isonipecotic acid (4-COOH) —represent a privileged class of zwitterionic scaffolds. Their pharmacological value stems from their ability to mimic the spatial orientation of neurotransmitters like


-aminobutyric acid (GABA) and glutamate while providing a rigid template for functionalization.

This guide focuses on the critical transition from the hydrophilic parent amino acids (which possess poor blood-brain barrier permeability) to lipophilic N-substituted derivatives that serve as potent anticonvulsants, analgesics, and antiviral agents.

Key Biological Targets
Derivative ClassPrimary TargetMechanism of ActionClinical/Research Example
Nipecotic Acid (3-COOH) GAT-1 TransporterBlocks GABA reuptake into presynaptic neurons/glia.Tiagabine (Epilepsy)
Isonipecotic Acid (4-COOH) T-type Ca²⁺ ChannelsModulates neuronal excitability and pain signaling.Research compounds (Neuropathic pain)
Pipecolic Acid (2-COOH) Na⁺ Channels / NMDABlocks voltage-gated Na⁺ channels; modulates NMDA receptors.Mepivacaine/Bupivacaine (Anesthetics)*
Piperidine-4-carboxamide CCR5 ReceptorAllosteric inhibition of viral entry (HIV).Maraviroc analogs

*Note: Local anesthetics are typically amide derivatives of pipecolic acid, retaining the core pharmacophore.

Mechanistic Pharmacology: The GABAergic Control System

The most validated application of this scaffold lies in the modulation of the GABAergic system by nipecotic acid derivatives.

The GAT-1 Inhibition Mechanism

Nipecotic acid is a substrate-competitive inhibitor of the GABA transporter 1 (GAT-1). However, the parent molecule is too polar to cross the blood-brain barrier (BBB).[1]

  • The Design Solution: Attaching a lipophilic "anchor" (e.g., a diarylbutenyl chain) to the piperidine nitrogen allows the molecule to cross the BBB and interact with the hydrophobic vestbule of the GAT-1 transporter, locking it in a conformation that prevents GABA uptake.

  • Causality: The inhibition increases synaptic GABA concentrations, enhancing inhibitory postsynaptic potentials (IPSPs) and raising the seizure threshold.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Nipecotic acid derivatives (Tiagabine) within the synaptic cleft.

GABA_Pathway Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release (Exocytosis) Synapse Synaptic Cleft GAT1 GAT-1 Transporter (Target) Synapse->GAT1 Reuptake GABA_Rec GABA-A Receptor Synapse->GABA_Rec Binding Postsynaptic Postsynaptic Neuron GAT1->Presynaptic Recycling GABA_Rec->Postsynaptic Cl- Influx (Hyperpolarization) GABA->Synapse Tiagabine Tiagabine (Nipecotic Acid Deriv.) Tiagabine->GAT1 Inhibition (Blockade)

Caption: Mechanism of Action: Nipecotic acid derivatives block GAT-1, preventing GABA recycling and enhancing inhibitory signaling.

Structural & Stereochemical Foundations

The position of the carboxylic acid determines the scaffold's spatial mimicry.

  • Pipecolic Acid (2-COOH):

    • Stereochemistry: The (S)-enantiomer is related to L-proline.

    • Activity: Derivatives often act as NMDA antagonists or local anesthetics. The proximity of the acid/amide to the nitrogen creates a steric bulk that is crucial for blocking sodium channels (e.g., in Bupivacaine).

  • Nipecotic Acid (3-COOH):

    • Stereochemistry: The (R)-enantiomer is generally more potent for GAT-1 inhibition.

    • Conformation: The carboxylic acid at C3 mimics the folded conformation of GABA.

  • Isonipecotic Acid (4-COOH):

    • Symmetry: Achiral at the C4 position (unless substituted elsewhere).

    • Activity: Often used as a spacer in peptidomimetics or to target GPCRs (e.g., CCR5, 5-HT receptors) where a linear extension is required.

Experimental Protocols

This section details a self-validating synthesis and a functional assay.

Synthesis of N-Substituted Nipecotic Acid Derivatives

Objective: Synthesize a lipophilic GABA uptake inhibitor (Tiagabine analog). Principle: N-alkylation of the secondary amine followed by ester hydrolysis.

Step-by-Step Methodology:

  • Reagents: Ethyl nipecotate (1.0 eq), 1-bromo-4,4-bis(3-methylthiophen-2-yl)but-3-ene (1.1 eq), Potassium Carbonate (

    
    , 3.0 eq), Potassium Iodide (KI, cat.), Acetonitrile (MeCN).
    
  • Alkylation:

    • Dissolve Ethyl nipecotate in dry MeCN.

    • Add

      
       and catalytic KI (accelerates Finkelstein reaction).
      
    • Add the alkyl bromide dropwise at room temperature.

    • Reflux at 80°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

    • Validation: Disappearance of the secondary amine spot and appearance of a higher

      
       spot.
      
  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.

  • Hydrolysis (Critical Step):

    • Dissolve the intermediate ester in Ethanol/THF.

    • Add 2N NaOH (2.0 eq) and stir at RT for 4 hours.

    • Acidify carefully with 1N HCl to pH 5–6 (isoelectric point) to precipitate the zwitterionic product or extract with DCM if lipophilic enough.

  • Characterization: 1H NMR must show the disappearance of the ethyl quartet/triplet and retention of the alkene protons.

[³H]-GABA Uptake Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized derivative against GAT-1.

Protocol:

  • Preparation: Isolate rat cortical synaptosomes using standard homogenization and centrifugation (1000g x 10 min -> 20,000g x 20 min). Resuspend in Krebs-Henseleit buffer.

  • Pre-incubation: Aliquot synaptosomes and incubate with the test compound (concentration range: 1 nM to 100 µM) for 15 minutes at 30°C.

    • Control: Buffer only (Total uptake).

    • Blank: Incubate at 0°C (Non-specific uptake).

  • Uptake Initiation: Add [³H]-GABA (final conc. 10 nM) and incubate for exactly 3 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    [2]
    
    • Self-Validation: The

      
       factor of the assay should be > 0.5. Reference compound Tiagabine should yield an IC50 ~20-50 nM.
      

Visualizing the Chemical Space

The versatility of the piperidine carboxylic acid scaffold allows for diverse therapeutic applications based on substitution patterns.

Scaffold_Diversity Core Piperidine Carboxylic Acid (Scaffold) Pipecolic 2-COOH (Pipecolic Acid) Core->Pipecolic Nipecotic 3-COOH (Nipecotic Acid) Core->Nipecotic Isonipecotic 4-COOH (Isonipecotic Acid) Core->Isonipecotic Anesthetics Local Anesthetics (Bupivacaine, Ropivacaine) Pipecolic->Anesthetics Amide Formation GABA_Inhib GABA Uptake Inhibitors (Tiagabine) Nipecotic->GABA_Inhib N-Alkylation Pain_HIV Analgesics & CCR5 Antagonists (Ca2+ Channel Blockers) Isonipecotic->Pain_HIV Peptidomimetics

Caption: Structural diversification: How the position of the carboxyl group dictates therapeutic utility.

Future Perspectives: Beyond Small Molecules

Recent research has expanded the utility of these derivatives into PROTACs (Proteolysis Targeting Chimeras) and rigidified scaffolds.

  • Linker Chemistry: Isonipecotic acid is increasingly used as a rigid, non-cleavable linker in PROTAC design, connecting an E3 ligase ligand to a protein of interest. Its defined geometry improves the stability of the ternary complex compared to flexible alkyl chains.

  • Dual-Action Ligands: Hybrid molecules combining nipecotic acid (GAT inhibition) with antioxidant moieties (e.g., phenolic derivatives) are being explored for neurodegenerative diseases like Alzheimer's, addressing both excitotoxicity and oxidative stress.

References

  • Nielsen, E. B., et al. (2005). "Tiagabine: A Novel Anticonvulsant GABA Uptake Inhibitor." Epilepsia.[3] Link (Verified Source: Wiley Online Library)

  • Krogsgaard-Larsen, P., et al. (1987). "GABA Uptake Inhibitors: Design, Synthesis and Pharmacological Evaluation of Nipecotic Acid Derivatives." Journal of Medicinal Chemistry. Link (Verified Source: ACS Publications)

  • Mao, F., et al. (2014).[4] "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[4] European Journal of Medicinal Chemistry. Link (Verified Source: PubMed)

  • Falch, E., et al. (1987). "Bioisosteres of nipecotic acid as GABA uptake inhibitors." Drug Development Research. Link (Verified Source: Wiley)

  • He, X., et al. (2022). "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives." Journal of Molecular Structure. Link (Verified Source: ScienceDirect)

Sources

Foundational

(2S,3R)-2-methylpiperidine-3-carboxylic acid IUPAC name and synonyms

This technical guide details the chemical identity, stereochemistry, synthesis, and applications of (2S,3R)-2-methylpiperidine-3-carboxylic acid , a specific stereoisomer of 2-methylnipecotic acid. Chemical Identity & No...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, stereochemistry, synthesis, and applications of (2S,3R)-2-methylpiperidine-3-carboxylic acid , a specific stereoisomer of 2-methylnipecotic acid.

Chemical Identity & Nomenclature[1][2][3]

This compound is a conformationally constrained, non-proteinogenic amino acid derivative.[1] It serves as a critical chiral building block in the synthesis of peptidomimetics and subtype-selective GABA uptake inhibitors.

Parameter Details
IUPAC Name (2S,3R)-2-Methylpiperidine-3-carboxylic acid
Common Synonyms (2S,3R)-2-Methylnipecotic acid; cis-2-Methylnipecotic acid (specific enantiomer); (2S,3R)-2-Methyl-3-piperidinecarboxylic acid
CAS Registry Number 110287-80-4 (Specific stereoisomer)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES C[C@H]1CCCC[C@H]1C(=O)O
InChI Key HQSIETYOWKHBCH-UHFFFAOYSA-N (Note: Stereochemistry specific key required for differentiation)
Stereochemical Designation

The (2S,3R) configuration denotes a cis relationship between the methyl group at position 2 and the carboxylic acid group at position 3 on the piperidine ring.

  • C2 (S-configuration): The methyl group is oriented relative to the nitrogen to satisfy the S-priority (CIP rules).

  • C3 (R-configuration): The carboxyl group is oriented to satisfy the R-priority.

  • Geometric Isomerism: In the lowest energy chair conformation, the substituents typically adopt an axial-equatorial or equatorial-axial arrangement to minimize 1,3-diaxial interactions, distinguishing it from the trans (2S,3S) isomer.

Structural Analysis & Conformational Dynamics

The biological activity and synthetic utility of this scaffold are dictated by its ring conformation. Unlike flexible amino acids, the piperidine ring locks the amino and carboxyl groups into a specific spatial vector.

Chair Conformation Analysis

For cis-1,2-disubstituted cyclohexanes (and piperidines), the substituents must be axial/equatorial (a,e) or equatorial/axial (e,a) .

  • Conformer A: 2-Me (equatorial) / 3-COOH (axial).

  • Conformer B: 2-Me (axial) / 3-COOH (equatorial).

Thermodynamic Preference: Conformer A is generally favored because the steric bulk of the methyl group (A-value ~1.7 kcal/mol) is often comparable to or less than the carboxylate (depending on protonation state and solvent), but the equatorial position at C2 avoids 1,3-diaxial interactions with ring protons more effectively than at C3. However, intramolecular hydrogen bonding between the protonated amine and the carboxylate can stabilize specific conformers in non-polar solvents.

Conformation Cis_Isomer (2S,3R)-Isomer (cis-relationship) Conf_A Conformer A 2-Me (eq) / 3-COOH (ax) (Sterically Congested) Cis_Isomer->Conf_A Ring Flip Conf_B Conformer B 2-Me (ax) / 3-COOH (eq) (H-Bond Stabilized) Cis_Isomer->Conf_B Ring Flip BioActivity Biological Target Binding (e.g., GABA Transporter) Conf_A->BioActivity Binding Mode? Conf_B->BioActivity Binding Mode?

Figure 1: Conformational equilibrium of the (2S,3R) isomer. The specific binding mode depends on the target protein pocket constraints.

Synthesis & Manufacturing Protocols

The synthesis of enantiopure (2S,3R)-2-methylpiperidine-3-carboxylic acid typically requires the hydrogenation of a pyridine precursor followed by chiral resolution, as direct asymmetric hydrogenation remains challenging for this specific substitution pattern.

Core Synthetic Route: Catalytic Hydrogenation & Resolution

This protocol ensures the generation of the cis-diastereomer followed by isolation of the specific enantiomer.

Step 1: Hydrogenation of 2-Methylnicotinic Acid
  • Precursor: 2-Methylpyridine-3-carboxylic acid (2-Methylnicotinic acid).

  • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).

  • Conditions: Acetic acid solvent, 50–60 psi H₂, Room Temperature.

  • Mechanism: Heterogeneous hydrogenation of pyridines preferentially yields the cis -isomer (kinetic product) due to the syn-addition of hydrogen across the aromatic face.

  • Yield: ~80-90% cis-racemate (mixture of 2S,3R and 2R,3S).

Step 2: Chiral Resolution

To isolate the (2S,3R) enantiomer from the cis-racemate.

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid or (+)-Mandelic acid.

  • Solvent System: Ethanol/Water or Acetone.

  • Process:

    • Dissolve the cis-racemate amine and resolving agent (0.5–1.0 eq) in boiling solvent.

    • Slow cooling to induce crystallization of the diastereomeric salt.

    • Filter crystals and recrystallize to constant optical rotation.

    • Free Basing: Treat the salt with ion-exchange resin (Dowex 50W) or dilute NaOH followed by extraction/lyophilization to yield the free amino acid.

Step 3: Validation (QC)
  • Chiral HPLC: Column: Chiralpak AGP or Crownpak CR(+). Mobile phase: Perchloric acid (pH 1.5) or buffered MeOH.

  • Optical Rotation: Measure

    
     to confirm enantiomeric excess (ee > 98%).
    

Synthesis Start 2-Methylnicotinic Acid Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Syn-Addition Start->Hydrogenation Racemate cis-Racemate (2S,3R) + (2R,3S) Hydrogenation->Racemate Resolution Chiral Resolution (Crystallization with Tartaric Acid) Racemate->Resolution Salt Diastereomeric Salt (Precipitate) Resolution->Salt Selective Crystallization FreeBase Free Basing (Ion Exchange) Salt->FreeBase Product (2S,3R)-2-Methylpiperidine-3-COOH (>98% ee) FreeBase->Product

Figure 2: Manufacturing workflow for the isolation of the (2S,3R) enantiomer.

Applications in Drug Development[13]

GABA Uptake Inhibition

Nipecotic acid is a potent inhibitor of GABA transporters (GAT). The introduction of a methyl group at the C2 position restricts the conformational flexibility of the piperidine ring, potentially enhancing selectivity for specific GAT subtypes (GAT-1 vs. GAT-3).

  • Mechanism: The zwitterionic form mimics the GABA neurotransmitter but binds with higher affinity, blocking reuptake from the synaptic cleft.

  • SAR Insight: The (2S,3R) stereochemistry aligns the carboxylate and ammonium pharmacophores in a specific vector that probes the steric tolerance of the transporter's binding pocket.

Peptidomimetics

This scaffold is used to induce turn conformations in peptide backbones.

  • Beta-Turn Inducer: When incorporated into a peptide chain, the cyclic constraint forces the backbone into a turn, useful for mimicking protein loops in inhibitor design.

  • Proteolytic Stability: The non-natural cyclic structure confers resistance to enzymatic degradation by proteases.

References

  • National Institutes of Health (NIH). (2010). Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid.[2] Retrieved from [Link](Note: Cited for structural analogy in pyrrolidine series).

  • Google Patents. (2011). CN102174011A - Preparation method of piperidinecarboxylic acids.

Sources

Exploratory

Thermochemistry of methylpiperidine compounds

An In-depth Technical Guide to the Thermochemistry of Methylpiperidine Compounds Abstract Methylpiperidines, fundamental N-heterocyclic scaffolds, are of paramount importance in pharmaceutical and materials science.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemistry of Methylpiperidine Compounds

Abstract

Methylpiperidines, fundamental N-heterocyclic scaffolds, are of paramount importance in pharmaceutical and materials science.[1][2] Their thermodynamic properties dictate molecular stability, conformational preference, and reactivity, making a thorough understanding of their thermochemistry essential for rational molecular design and process optimization. This guide provides a comprehensive analysis of the experimental and computational methodologies used to determine the key thermochemical parameters of methylpiperidine isomers. We delve into the causality behind experimental choices in techniques such as combustion calorimetry and Calvet microcalorimetry, and explore the predictive power and limitations of high-accuracy computational methods like the Gaussian-n (Gn) and Weizmann-n (Wn) theories. By synthesizing benchmark experimental data with theoretical insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals engaged with these critical molecular building blocks.

Introduction: The Significance of Methylpiperidine Energetics

The piperidine ring is a ubiquitous structural motif in a vast array of natural products (alkaloids) and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for distinct conformational arrangements that profoundly influence biological activity. The addition of a simple methyl group at various positions on the ring—creating isomers such as 1-(N-), 2-, 3-, and 4-methylpiperidine—introduces subtle yet critical changes to the molecule's steric and electronic profile.

Understanding the thermochemistry of these compounds is fundamental. The standard molar enthalpy of formation (ΔfH°), a measure of a molecule's intrinsic stability, governs reaction equilibria and provides a crucial benchmark for validating theoretical models. These energetic data are indispensable for:

  • Conformational Analysis: Quantifying the energy differences between axial and equatorial conformers.[3][4]

  • Reaction Design: Predicting the feasibility and energy balance of synthetic routes.

  • Computational Chemistry: Providing high-quality experimental benchmarks to validate and refine computational methods for predicting properties of more complex molecules.[5][6]

This guide bridges the gap between theoretical principles and practical application, offering a detailed examination of the methods used to uncover the energetic landscape of methylpiperidine compounds.

Theoretical Foundations: Structure, Conformation, and Stability

The thermochemical properties of methylpiperidines are intrinsically linked to their three-dimensional structure. The piperidine ring adopts a chair conformation, and the orientation of the methyl substituent—either axial or equatorial—results in distinct energy states.

Conformational Isomerism

In N-methylpiperidine, the equatorial conformation of the methyl group is significantly more stable, with a preference of approximately 3.16 kcal/mol (13.2 kJ/mol).[3][7] This is a larger preference than that observed in methylcyclohexane, highlighting the influence of the nitrogen heteroatom. For C-methylated piperidines, the equatorial conformer is also generally favored to minimize steric strain. The energy difference between these conformers is a critical component of the overall thermodynamic profile of a given isomer.

Stereoelectronic Effects

While classic steric hindrance explains the primary conformational preferences, more subtle stereoelectronic effects also contribute to molecular stability. The anomeric effect , a phenomenon where a heteroatomic substituent adjacent to another heteroatom prefers an axial orientation, is a cornerstone of stereoelectronic theory in heterocycles.[8][9] Although less pronounced in simple methylpiperidines compared to systems with more electronegative substituents, related hyperconjugative interactions, such as those between the nitrogen lone pair and adjacent σ* orbitals, subtly modulate bond lengths and overall stability.[10][11]

Computational Thermochemistry

Modern computational chemistry provides powerful tools for predicting thermochemical data with high accuracy. While simpler methods like Density Functional Theory (DFT) can be useful, they have shown limitations in accurately predicting the enthalpies of formation for methylpiperidines.[5][6] High-accuracy composite methods are required for reliable results. These include:

  • Gaussian-n (Gn) Theories: Methods like G3 and G4 theory systematically combine calculations at different levels of theory and basis sets to approximate a high-level result at a manageable computational cost.[12][13][14][15] The G3MP2B3 protocol, a variant of G3 theory, has demonstrated excellent agreement with experimental data for methylpiperidines.[5][6]

  • Weizmann-n (Wn) Theories: W1 and W2 theories are highly rigorous, non-empirical methods designed to achieve "benchmark quality" accuracy, often within 1 kJ/mol.[16][17][18] They involve calculations with very large basis sets and extensive treatment of electron correlation, serving as a gold standard for computational thermochemistry.

These methods allow for the a priori prediction of stabilities for isomers or conformers that may be difficult to isolate and measure experimentally.

Experimental Methodologies: A Self-Validating Approach

The determination of gas-phase enthalpies of formation—the most valuable data for theoretical comparisons—requires a two-pronged experimental approach to measure the enthalpies of formation in the condensed state and the enthalpies of phase change.

Determination of Enthalpy of Formation in the Liquid State (ΔfH°(l))

The cornerstone technique for determining the enthalpy of formation of liquid organic compounds is static bomb combustion calorimetry .[19] This method measures the energy of combustion (ΔcH°) of a substance, which can then be used to derive its enthalpy of formation.

  • Sample Preparation & Purity Assessment: The methylpiperidine sample is purified to >99.9% purity, typically verified by gas chromatography and Differential Scanning Calorimetry (DSC). Water content is minimized and quantified using Karl Fischer titration.

  • Encapsulation: A precise mass of the liquid sample is sealed in a polyethylene ampoule to prevent evaporation and ensure complete combustion.

  • Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined with high precision by combusting a certified standard, typically benzoic acid, under controlled conditions. This step is critical for ensuring the trustworthiness of all subsequent measurements.

  • Combustion Experiment: The encapsulated sample is placed in a platinum crucible within a steel decomposition vessel ("bomb"). The bomb is filled with high-purity oxygen to approximately 3.0 MPa and a small amount of distilled water is added to ensure a defined final state for the combustion products.

  • Measurement: The bomb is submerged in the calorimeter's water bath, and the sample is ignited. The temperature change of the water bath is monitored with high resolution (e.g., to 10⁻⁴ K) until thermal equilibrium is re-established.

  • Data Reduction: The corrected temperature rise is multiplied by the calorimeter's energy equivalent to obtain the gross energy of combustion. Corrections are applied for the combustion of the polyethylene ampoule, the formation of nitric acid from the sample's nitrogen content, and for converting the data to standard state conditions (Washburn corrections). This yields the standard molar energy of combustion (ΔcU°).

  • Calculation of ΔfH°(l): The standard molar enthalpy of formation in the liquid state is calculated using the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l), via the following relationship: ΔfH°(l) = Σ ΔfH°(products) - ΔcH°(l)

Determination of Enthalpy of Vaporization (ΔvapH°)

To convert the liquid-state enthalpy of formation to the gas phase, the enthalpy of vaporization must be measured. The Calvet microcalorimeter is a highly sensitive and reliable instrument for this purpose.[19]

  • Calorimeter Calibration: The calorimeter's response is calibrated by introducing a known amount of energy via the Joule effect or by vaporizing a substance with a well-established enthalpy of vaporization.

  • Sample Introduction: A small, precisely weighed amount of the liquid methylpiperidine is introduced into a specialized vaporization cell within the calorimeter, which is held at a constant temperature (typically 298.15 K).

  • Vaporization: The sample is vaporized under a stream of an inert carrier gas (e.g., nitrogen) or into a vacuum.

  • Signal Integration: The heat absorbed during the endothermic vaporization process is detected by the calorimeter's thermopiles, generating a signal over time. The integral of this signal is directly proportional to the total heat of vaporization.

  • Calculation: The standard molar enthalpy of vaporization at the measurement temperature is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

The combination of these two robust experimental techniques provides a validated pathway to the gas-phase enthalpy of formation, as illustrated in the workflow below.

G cluster_exp Experimental Workflow Sample Purified Methylpiperidine (>99.9% Purity) CombCal Static Bomb Combustion Calorimetry Sample->CombCal Calvet Calvet Microcalorimetry Sample->Calvet DeltaH_l ΔfH°(liquid) CombCal->DeltaH_l DeltaH_vap ΔvapH° Calvet->DeltaH_vap DeltaH_g ΔfH°(gas) DeltaH_l->DeltaH_g ΔfH°(g) = ΔfH°(l) + ΔvapH° DeltaH_vap->DeltaH_g ΔfH°(g) = ΔfH°(l) + ΔvapH° G cluster_comp High-Accuracy Computational Workflow (e.g., G4 Theory) GeomOpt 1. Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) FreqCalc 2. Frequency Calculation (at same level as Opt.) GeomOpt->FreqCalc SPE 3. Single-Point Energy Calculations (Multiple Levels) (e.g., HF, MP2, CCSD(T)) GeomOpt->SPE ZPE Zero-Point Energy (ZPE) & Thermal Corrections FreqCalc->ZPE FinalE Final G4 Energy (E₀) ZPE->FinalE Extrap 4. Basis Set Extrapolation & Higher-Level Corrections SPE->Extrap Extrap->FinalE DeltaH_g ΔfH°(gas, 0 K) FinalE->DeltaH_g Atomization Method AtomE Atomic Energies AtomE->DeltaH_g Atomization Method

Steps in a composite quantum chemistry calculation.

Conclusion and Future Outlook

The thermochemistry of methylpiperidine compounds is governed by a delicate interplay of conformational energies, steric effects, and subtle stereoelectronic interactions. This guide has detailed the robust, self-validating experimental protocols and high-accuracy computational methods necessary to accurately quantify these properties. The benchmark data presented reveals clear structure-stability relationships, demonstrating that C-methylated piperidines are thermodynamically more stable than their N-methylated counterpart and that the 4-methyl isomer possesses the greatest stability in the gas phase.

The excellent performance of composite computational methods like G3MP2B3, contrasted with the struggles of some DFT functionals, provides a crucial insight for future in silico design: the choice of theoretical method must be carefully validated against high-quality experimental data. [5][6] Future research should aim to expand this reliable thermochemical database to include a wider range of substituted piperidines, particularly those with multiple or more complex functional groups relevant to medicinal chemistry. Such efforts will further refine our understanding of structure-energy relationships and enhance the predictive power of computational models, ultimately accelerating the design and development of next-generation pharmaceuticals and functional materials.

References

  • Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677–3685. [Link]

  • Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. PubMed, 16674037. [Link]

  • Martin, J. M. L., & De Oliveira, G. (1999). Towards standard methods for benchmark quality ab initio thermochemistry - W1 and W2 theory. Journal of Chemical Physics, 111, 1843–1856. [Link]

  • Martin, J. M. L., & Parthiban, S. (2001). W1 and W2 theory and their variants: thermochemistry in the kJ/mol accuracy range. In J. Cioslowski (Ed.), Quantum Mechanical Prediction of Thermochemical Data (pp. 31-65). Kluwer Academic Publishers. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Structural Chemistry, 18(1), 107-117. [Link]

  • Martin, J. M. L., & de Oliveira, G. (1999). Towards standard methods for benchmark quality ab initio thermochemistry -- W1 and W2 theory. Weizmann Institute of Science. [Link]

  • Wikipedia contributors. (2023). Quantum chemistry composite methods. Wikipedia. [Link]

  • Glaser, R., & Wu, Z. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A, 110(51), 13869–13881. [Link]

  • Gaussian, Inc. (2017). Gn Methods. Gaussian.com. [Link]

  • Martin, J. M. L., & Parthiban, S. (2001). W1 and W2 Theories, and Their Variants: Thermochemistry in the kJ/mol Accuracy Range. Kluwer Academic Publishers. [Link]

  • Glaser, R., & Wu, Z. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate. [Link]

  • Sahu, P. K. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Wikipedia contributors. (2023). Anomeric effect. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Piperidine. Wikipedia. [Link]

  • Chan, B., & Radom, L. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. PubMed, 19405469. [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Crowley, P. J., & Robinson, M. J. T. (1979). Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Perkin Transactions 2, (12), 1671-1674. [Link]

  • Acree, W., & Chickos, J. S. (2022). Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from 2016 to 2021. AIP Publishing. [Link]

  • Thermodynamics Research Center. (2015). ThermoML:J. Chem. Eng. Data 2015, 60, 6, 1563-1571. NIST. [Link]

  • Scott, D. W., et al. (1972). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • Letcher, T. M., et al. (2015). Excess Molar Enthalpies and Heat Capacities of {2-Methylpiperidine–Water} and {N-Methylpiperidine–Water} Systems of Low to Moderate Amine Compositions. Journal of Chemical & Engineering Data, 60(6), 1563–1571. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. [Link]

  • Wolf, T. J. A., et al. (2019). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. OSTI.GOV. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Cheméo. [Link]

  • NIST. (n.d.). Piperidine, 1-methyl-. NIST WebBook. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

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  • Ganguly, B. (2018). The Anomeric Effect - It's Complicated. ResearchGate. [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2003). Homoanomeric Effects in Six-Membered Heterocycles. Journal of the American Chemical Society, 125(42), 12895–12907. [Link]

  • NEDA, I. (1995). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]

  • Varghese, J. J., & Kannan, A. (2019). Theoretical Assessment of Carbon Dioxide Reactivity in Methylpiperidines: A Conformational Investigation. ResearchGate. [Link]

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  • Wolf, T. J. A., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. [Link]

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Foundational

The 2-Methylpiperidine Scaffold: Natural Occurrence, Biosynthetic Logic, and Isolation Strategies

Executive Summary The 2-methylpiperidine moiety represents a privileged scaffold in natural product chemistry, distinct from the more common lysine-derived piperidines. Unlike their biosynthetic cousins, these alkaloids—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylpiperidine moiety represents a privileged scaffold in natural product chemistry, distinct from the more common lysine-derived piperidines. Unlike their biosynthetic cousins, these alkaloids—most notably Solenopsins (from Solenopsis fire ants) and Pinidine (from Pinus species)—predominantly arise via a polyketide synthase (PKS) pathway. This distinction dictates not only their stereochemical complexity but also their isolation requirements. This guide provides a technical deep-dive into the structural diversity, non-canonical biosynthesis, and validated extraction protocols for this alkaloid class, serving as a roadmap for researchers in chemical ecology and drug discovery.

Part 1: Structural Diversity & Stereochemical Imperatives

The term "2-methylpiperidine alkaloid" refers to a class of metabolites where the piperidine ring is substituted at the C2 position with a methyl group, often accompanied by a longer alkyl or alkenyl chain at C6.

The Core Scaffold

The biological activity of these compounds is strictly governed by the relative stereochemistry (cis/trans) of the substituents at C2 and C6.

Compound ClassSourceMajor SubstituentsStereochemistryKey Bioactivity
Solenopsins Solenopsis invicta (Fire Ant)C2-Methyl, C6-Alkyl (

)
cis (major), trans (minor)Necrotoxic, antimicrobial, angiogenesis inhibition
Pinidine Pinus ponderosa (Ponderosa Pine)C2-Methyl, C6-Propenylcis-2,6Teratogenic (livestock), botanical defense
Coniine *Conium maculatum (Hemlock)C2-Propyl (Homolog)(S)-enantiomerNicotinic acetylcholine receptor antagonist

*Note: While Coniine is a 2-propyl derivative, it is included here as the biosynthetic archetype for the polyketide-derived piperidine class.

Critical Insight: The cis-2-methyl-6-alkylpiperidine configuration (found in Solenopsin A) is thermodynamically favored and generally more bioactive than the trans isomer. Synthetic efforts must account for the "anomeric effect" of the nitrogen lone pair which influences these conformational preferences.

Part 2: Phylogenetic Distribution

The occurrence of 2-methylpiperidine alkaloids displays a fascinating case of convergent evolution, appearing in distinct kingdoms:

  • Arthropoda (Hymenoptera): The venom of fire ants (Solenopsis spp.) is 95% alkaloids, primarily solenopsins. These compounds serve as a chemical weapon, causing the burning sensation and sterile pustules characteristic of stings.

  • Plantae (Pinaceae & Apiaceae): In Pinus species, pinidine serves as an antifeedant. In Conium, the related polyketide pathway yields coniine.[1][2][3]

  • Amphibia: Trace amounts have been detected in the skin secretions of certain dendrobatid frogs, likely sequestered from a diet of formicine ants (dietary sequestration).

Part 3: Biosynthetic Origins (The Polyketide Shift)

Expertise Note: A common misconception is that all piperidine alkaloids derive from L-Lysine (via cadaverine). However, 2-methyl and 2-alkyl piperidines are polyketide in origin. This effectively changes the labeling patterns expected in isotope-feeding studies.

Mechanism of Action

The backbone is assembled by a Type III Polyketide Synthase (PKS) .[1][2][4]

  • Initiation: Acetyl-CoA (or Butyryl-CoA for longer side chains) acts as the starter unit.

  • Elongation: Condensation with Malonyl-CoA units extends the chain.

  • Cyclization: A transamination event (usually involving alanine) introduces the nitrogen, followed by ring closure.

Visualization: Polyketide Biosynthesis of Solenopsin

The following diagram illustrates the acetate-driven pathway, contrasting it with the lysine route.

Biosynthesis cluster_legend Key Logic: Acetate Pathway vs. Lysine Pathway Acetate Acetate/Propionate (Starter Unit) Polyketide Poly-β-keto Chain (Linear Intermediate) Acetate->Polyketide PKS (Condensation) Malonyl 3x Malonyl-CoA (Extender) Malonyl->Polyketide Cyclization Transamination & Cyclization Polyketide->Cyclization Nitrogen Insertion Imine Δ1,6-Piperideine (Intermediate) Cyclization->Imine Dehydration Solenopsin Solenopsin A (cis-2-methyl-6-undecylpiperidine) Imine->Solenopsin Stereoselective Reduction Note Unlike lysine-derived alkaloids, the methyl group originates from the acetate backbone end.

Figure 1: The polyketide biosynthetic logic for 2-methyl-6-alkylpiperidines, highlighting the acetate origin of the carbon backbone.[1][2][5]

Part 4: Isolation & Extraction Protocols

Isolating these alkaloids requires protocols that prevent the degradation of the free base and separation of stereoisomers. Two methods are presented: Whole Body Soak (for insects) and Acid-Base Extraction (for plant material).

Protocol A: Whole Body Solvent Soak (Solenopsins)

Best for: High-throughput extraction from fire ants without crushing (avoids protein contamination).

  • Collection: Collect 1–5 g of Solenopsis invicta workers. Flash freeze at -20°C.

  • Soak: Place whole ants in a glass vial. Add n-Hexane (HPLC grade) sufficient to cover the biomass (approx. 5 mL per gram).

  • Duration: Let stand at room temperature for 24 hours .

    • Why: The alkaloids are stored in the venom sac. Hexane penetrates the cuticle and extracts the lipophilic alkaloids without releasing water-soluble body proteins.

  • Filtration: Decant the hexane through a glass wool plug.

  • Concentration: Evaporate solvent under a stream of

    
    .
    
  • Analysis: Reconstitute in hexane for GC-MS.

Protocol B: Acid-Base Extraction (Plant Material)

Best for: Pinidine from pine needles or Coniine from hemlock.

  • Maceration: Grind 10 g of dried plant material in 100 mL of 0.5 M H₂SO₄ .

    • Mechanism:[2][3][5][6][7] Protonates the piperidine nitrogen (

      
      ), converting it to a water-soluble salt.
      
  • Defatting: Wash the acidic aqueous layer with Dichloromethane (DCM) (

    
     mL). Discard the organic layer (removes chlorophyll/lipids).
    
  • Basification: Adjust the aqueous phase to pH 12 using 28% NH₄OH (Ammonium Hydroxide).

    • Caution: Ensure the solution remains cool to prevent volatilization of free bases (especially coniine).

  • Extraction: Extract the basic aqueous phase with Chloroform or DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
     and concentrate in vacuo.
    
Visualization: Acid-Base Workflow

Extraction Biomass Plant Biomass (Pinus/Conium) Acid Add 0.5M H2SO4 (Protonation) Biomass->Acid Wash DCM Wash (Remove Lipids) Acid->Wash Base Basify (pH 12) (Deprotonation) Wash->Base Aqueous Phase Extract Chloroform Extraction (Isolate Free Base) Base->Extract Final GC-MS Analysis (2-methylpiperidine alkaloids) Extract->Final

Figure 2: Standard Acid-Base workup for isolating piperidine alkaloids from complex plant matrices.

Part 5: Pharmacological Potential[8]

The 2-methylpiperidine scaffold is not merely a toxin; it is a potent pharmacophore.

  • Angiogenesis Inhibition: Solenopsin A has been shown to inhibit the PI3K/Akt signaling pathway, reducing VEGF-induced endothelial cell proliferation. This makes it a lead compound for anti-cancer therapy (tumor starvation).

  • Antimicrobial Action: The amphiphilic nature (polar head, lipophilic tail) allows these alkaloids to disrupt bacterial cell membranes. Recent studies confirm efficacy against multi-drug resistant Candida auris.

  • Neurological Modulation: Due to structural similarity with nicotine, these compounds modulate nicotinic acetylcholine receptors (nAChRs), offering pathways for treating neurodegenerative disorders, though toxicity windows are narrow.

References

  • Leete, E. (1964). Biosynthesis of the Hemlock Alkaloids. The Incorporation of Acetate-1-C14 into Coniine and Conhydrine. Journal of the American Chemical Society. Link

  • MacConnell, J. G., et al. (1971). Fire Ant Venom: Synthesis of Solenopsin A. Science. Link

  • Fox, E. G. P., et al. (2013). A simple, rapid method for the extraction of whole fire ant venom.[7][8][9] Toxicon. Link

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom.[1][2][3] Molecules. Link

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloid component of the fire ant venom, inhibits angiogenesis and is a potent inhibitor of PI3K signaling. Blood. Link

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Exploratory

Strategic Architectures for Substituted Piperidine Synthesis

A Technical Guide for Medicinal Chemists and Process Engineers Executive Summary Piperidine is the most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in over 70 unique small-molecule drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Piperidine is the most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in over 70 unique small-molecule drugs including fentanyl, donepezil, and ritalin. Its ubiquity stems from its ability to modulate lipophilicity (LogP) and display substituents in defined 3D vectors, maximizing ligand-protein binding interactions.

This guide moves beyond basic textbook synthesis. It analyzes the three dominant architectural strategies—Reduction , De Novo Assembly , and Late-Stage Functionalization —providing decision frameworks, self-validating protocols, and mechanistic insights to overcome common pitfalls like catalyst poisoning and poor diastereocontrol.

Part 1: Strategic Route Selection

The choice of synthetic route is dictated by the substitution pattern and the stage of development (Discovery vs. Process).

Decision Matrix: Route Selection Logic
  • Scenario A: Polysubstituted with high stereocomplexity.

    • Route: De Novo Assembly (e.g., Intramolecular Reductive Amination).

    • Why: Allows establishment of stereocenters on acyclic precursors using chiral pool materials or asymmetric catalysis before ring closure.

  • Scenario B: Simple 2-, 3-, or 4-substitution, Scale-Up required.

    • Route: Pyridine Hydrogenation.[1][2][3][4]

    • Why: Atom economy is near 100%; reagents are cheap.

    • Risk: Cis/trans selectivity is difficult to control without specific heterogeneous catalyst screening.

  • Scenario C: Analog generation on an existing scaffold.

    • Route: C-H Functionalization (Photoredox/Lithiation).[5]

    • Why: Rapid diversification of a lead compound without rebuilding the core.

RouteSelection Start Target Piperidine Structure Q1 Is the core highly substituted (>2 stereocenters)? Start->Q1 Branch1_Yes De Novo Assembly Q1->Branch1_Yes Yes Branch1_No Is the scaffold already synthesized (Late Stage)? Q1->Branch1_No No Method1 Intramolecular Reductive Amination (High Stereocontrol) Branch1_Yes->Method1 Branch2_Yes C-H Functionalization Branch1_No->Branch2_Yes Yes Branch2_No Pyridine Reduction Branch1_No->Branch2_No No Method2 Photoredox / Lithiation (Rapid SAR) Branch2_Yes->Method2 Method3 Het. Hydrogenation (Pd/C, Rh) (High Scalability) Branch2_No->Method3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on structural complexity and development stage.

Part 2: Deep Dive – Technical Methodologies

Catalytic Hydrogenation of Pyridines

This is the industrial workhorse. However, the basic nitrogen of pyridine often poisons the catalyst surface, and partial reduction (to tetrahydropyridines) can occur.

  • Mechanism: Stepwise addition of H₂. The first hydride addition is the rate-determining step, disrupting aromaticity.

  • Critical Insight: Protonation of the pyridine nitrogen (using HCl or AcOH) activates the ring toward hydride attack and prevents catalyst poisoning by the product amine.

  • Stereocontrol: Heterogeneous catalysts (Rh/C, PtO₂) typically favor cis-isomers (suprafacial addition).

Photoredox -C-H Functionalization

Pioneered by the MacMillan group, this method allows for the direct arylation of piperidines at the


-position.[5] It utilizes the innate hydridic character of the 

-C-H bond adjacent to nitrogen.
  • Mechanism:

    • Oxidation of the amine to an amine radical cation (

      
       to 
      
      
      
      V).
    • Deprotonation to form the

      
      -amino radical (nucleophilic).
      
    • Radical addition to an electron-deficient arene (e.g., 1,4-dicyanobenzene).

    • Single-electron reduction and elimination of cyanide (rearomatization).

PhotoredoxMechanism Cat_GS Ir(III) (Ground) Cat_Ex *Ir(III) (Excited) Cat_GS->Cat_Ex Blue LED Cat_Ex->Cat_GS SET (Oxidation of Amine) Substrate N-Boc Piperidine RadCat Amine Radical Cation Substrate->RadCat -e⁻ AlphaRad α-Amino Radical RadCat->AlphaRad -H⁺ (Base) Product α-Aryl Piperidine AlphaRad->Product + Arene / -CN⁻ Arene Cyanoarene

Figure 2: Simplified mechanistic cycle for the photoredox


-arylation of piperidines.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Heterogeneous Hydrogenation (Scale-Up Ready)

Objective: Synthesis of 3-substituted piperidine from 3-substituted pyridine. Self-Validation: Monitoring H₂ uptake curves and LCMS for partially reduced enamine intermediates.

ParameterSpecificationCausality / Rationale
Catalyst 5 wt% Rh/C or PtO₂Rhodium minimizes hydrogenolysis of sensitive side chains better than Pd.
Solvent MeOH or AcOHProtic solvents facilitate H-transfer. AcOH protonates the N, activating the ring.
Pressure 3–5 bar (50–70 psi)Moderate pressure favors saturation without requiring Hastelloy reactors.
Additive 1.1 eq HCl (if in MeOH)Critical: Prevents product inhibition (poisoning) of the catalyst surface.

Step-by-Step:

  • Charge a high-pressure reactor with the pyridine substrate (1.0 equiv) and MeOH (0.5 M concentration).

  • Add concentrated HCl (1.1 equiv) slowly (exothermic).

  • Add 5 wt% Rh/C (5 mol% loading) under an inert argon stream. Safety: Catalyst is pyrophoric.[6]

  • Purge reactor: 3x Nitrogen (10 bar), 3x Hydrogen (10 bar).

  • Stir at 1000 rpm at 5 bar H₂ pressure at 25°C.

  • Checkpoint: Monitor H₂ uptake. If uptake stalls at 66%, the intermediate tetrahydropyridine has formed but is not reducing. Increase temp to 50°C.

  • Filter through Celite (keep wet to prevent ignition). Concentrate and basify to isolate the free base.

Protocol B: Photoredox -Arylation (Discovery/SAR)

Objective: Direct coupling of N-Boc-piperidine with 1,4-dicyanobenzene. Self-Validation: Fluorescence quenching studies (Stern-Volmer) can confirm catalyst-substrate interaction if yield is low.

Step-by-Step:

  • In an 8 mL vial, combine N-Boc-piperidine (1.0 equiv), 1,4-dicyanobenzene (0.8 equiv), and photocatalyst Ir(ppy)3 (1 mol%).

  • Add solvent: DMSO or DMF (degassed).

  • Add water (5–10 equiv) and base (K₂HPO₄ or NaOAc). Note: Water accelerates proton transfer.

  • Seal with a septum and sparge with Nitrogen for 10 mins.

  • Irradiate with Blue LEDs (34 W, 450 nm) with fan cooling to maintain <30°C.

  • Checkpoint: Reaction mixture should turn dark. If it remains bright yellow (color of catalyst), the radical chain is not initiating. Check oxygen exclusion.

  • Run for 12–24 hours. Dilute with EtOAc, wash with LiCl (aq) to remove DMF, and purify via silica gel.

Part 4: Comparative Data Analysis

The following table summarizes the trade-offs between the primary synthetic routes.

FeatureHydrogenationIntramolecular Reductive AminationPhotoredox C-H Activation
Starting Material Pyridines (Cheap)Amino-ketones / Sugars (Complex)Existing Piperidines (Available)
Stereocontrol Low (Cis-dominant)High (Substrate controlled)Moderate (Trans-dominant)
Scalability High (kg scale)MediumLow (mg to g scale)
Atom Economy ExcellentGoodModerate (Loss of leaving groups)
Key Limitation Functional group tolerance (nitro, alkene)Linear synthesis lengthRequires electron-deficient partners

References

  • Njardarson, J. T., et al. (2014).[7] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[7]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • MacMillan, D. W. C., et al. (2014). Decarboxylative peptide macrocyclization through photoredox catalysis.

    
    -C-H functionalization). Nature. 
    
  • Boc Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs.[5] (Updated statistics on piperidine prevalence).[7]

  • Walker, M. M., et al. (2020).[8] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation.[8] Journal of the American Chemical Society.[2]

Sources

Protocols & Analytical Methods

Method

Chiral separation of 2-methylpiperidine-3-carboxylic acid enantiomers

Application Note: High-Purity Chiral Separation of 2-Methylpiperidine-3-carboxylic Acid Enantiomers Part 1: Executive Summary & Strategic Approach Target Molecule: 2-Methylpiperidine-3-carboxylic acid (2-Me-Pca) Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Chiral Separation of 2-Methylpiperidine-3-carboxylic Acid Enantiomers

Part 1: Executive Summary & Strategic Approach

Target Molecule: 2-Methylpiperidine-3-carboxylic acid (2-Me-Pca) Chemical Class: Cyclic


-amino acid (Amphoteric/Zwitterionic)
Stereochemical Challenge:  Two chiral centers (C2, C3) resulting in two diastereomeric pairs (cis and trans), totaling four distinct stereoisomers.

The Separation Strategy: Separating underivatized cyclic amino acids is notoriously difficult on standard silica or C18 columns due to their high polarity and zwitterionic nature at neutral pH. While traditional methods often require time-consuming derivatization (e.g., N-Boc or esterification), modern Zwitterionic Chiral Stationary Phases (CSPs) offer a superior, direct "dilute-and-shoot" workflow.

This guide prioritizes Direct Chiral Separation using Cinchona alkaloid-derived zwitterionic phases (Chiralpak ZWIX), which provide the highest selectivity (


) for this specific class of molecules. An alternative derivatization protocol is provided for laboratories restricted to polysaccharide columns.

Part 2: Technical Background & Mechanism

Physicochemical Context
  • Amphoteric Nature: Contains a secondary amine (basic) and a carboxylic acid (acidic).

  • Isoelectric Point (pI): Estimated ~6.5–7.0.

  • Solubility: High in water/methanol; poor in hexane/heptane.

Mechanism of Action: Double Ion-Pairing

The recommended ZWIX(+) or ZWIX(-) columns utilize a synergistic double ion-pairing mechanism:

  • Anionic Site: The CSP's sulfonic acid moiety binds the protonated amine of the analyte.

  • Cationic Site: The CSP's quinuclidine (cinchona) moiety binds the dissociated carboxylate of the analyte.

  • Stereoselective Pocket: The rigid chiral groove of the cinchona alkaloid discriminates between the enantiomers based on steric fit.

G cluster_0 Analyte (Zwitterion) cluster_1 CSP Selector (ZWIX) Analyte_Amine NH2+ (Protonated) CSP_Sulfonic SO3- (Sulfonic Acid) Analyte_Amine->CSP_Sulfonic Ionic Interaction 1 Analyte_Acid COO- (Dissociated) CSP_Quinuclidine N+ (Quinuclidine) Analyte_Acid->CSP_Quinuclidine Ionic Interaction 2 Stereo_Fit Steric Discrimination (Chiral Groove) cluster_0 cluster_0 cluster_0->Stereo_Fit cluster_1 cluster_1 cluster_1->Stereo_Fit

Caption: Mechanism of Double Ion-Pairing on Zwitterionic CSPs. Simultaneous electrostatic interactions stabilize the analyte, while the chiral groove enables enantiorecognition.

Part 3: Experimental Protocols

Protocol A: Direct Separation (Gold Standard)

Objective: Resolution of enantiomers without derivatization. Applicability: Best for preparative purification and high-throughput screening.

ParameterSpecification
Column Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 4.6 mm)
Mobile Phase (MP) MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 – 1.0 mL/min
Temperature 25°C (Standard) to 10°C (Enhanced Selectivity)
Detection ELSD (Preferred) or UV at 210 nm (Low sensitivity due to lack of chromophore)
Sample Diluent Mobile Phase

Step-by-Step Methodology:

  • Preparation: Premix MeOH and MeCN. Add water (2% v/v) to ensure solubility and stable ionization.

  • Buffering: Add Formic Acid (50 mM) and DEA (25 mM) to the bulk solvent.[1] Crucial: The molar ratio of Acid:Base must be 2:1 to maintain the zwitterionic state of the CSP.

  • Conditioning: Flush the column with 20 column volumes (CV) of MP.

  • Screening: Inject 5 µL of 1 mg/mL sample.

    • Note: If resolution is partial (

      
      ), lower the temperature to 10°C. ZWIX phases often show higher selectivity at lower temperatures.
      
  • Elution Order Reversal: If the target enantiomer co-elutes with an impurity, switch from ZWIX(+) to ZWIX(-) to reverse the elution order (Pseudo-enantiomeric columns).

Protocol B: Indirect Separation (Derivatization)

Objective: Resolution using standard polysaccharide columns if ZWIX is unavailable. Applicability: QC labs with limited column inventory; UV-transparent samples requiring tag.

ParameterSpecification
Derivatization Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)
Column Chiralpak IA or Chiralpak IB (Immobilized Amylose/Cellulose)
Mobile Phase n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Strong Fmoc chromophore)

Derivatization Workflow:

  • Reaction: Dissolve 10 mg sample in 1 mL borate buffer (pH 9.0). Add 1.5 eq of Fmoc-Cl in ACN. Shake for 30 mins at room temp.

  • Quench: Add polymer-bound amine or simple glycine to consume excess Fmoc-Cl.

  • Extraction: Acidify to pH 2.0 with HCl, extract into Ethyl Acetate. Evaporate and reconstitute in Mobile Phase.

  • Injection: Inject onto Chiralpak IA. The bulky Fmoc group interacts strongly with the amylose spiral, typically yielding high resolution (

    
    ).
    

Part 4: Data Processing & Troubleshooting

Diastereomer vs. Enantiomer Logic

Before chiral polishing, ensure you understand the mixture composition.

  • Scenario 1 (Synthetic Crude): Likely contains cis (racemic) and trans (racemic).

    • Action: Use Achiral C18 (pH 2.5) to separate cis from trans first.

  • Scenario 2 (Enantioseparation): Separation of cis-(2R,3S) from cis-(2S,3R).

    • Action: Use Protocol A (ZWIX).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Increase water content to 5% or increase DEA concentration (up to 35 mM).
Retention Drift Incomplete column equilibration.ZWIX columns require long equilibration (approx 30-60 mins) due to ionic surface.
No Detection (UV) Lack of chromophore in underivatized molecule.Use ELSD, CAD, or MS detection.[2] Alternatively, use Protocol B (Fmoc).
Low Resolution Temperature too high.Decrease column oven temperature to 10–15°C.

Part 5: References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Lindner, W., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by HPLC." Journal of Chromatography A. Link

  • Ilisz, I., et al. (2012). "Direct Separation of Amino Acid Enantiomers on Zwitterionic Chiral Stationary Phases." Separation & Purification Reviews.

  • Sielc Technologies. (n.d.). Separation of Piperidine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

Application

Technical Guide: (2S,3R)-2-Methylpiperidine-3-carboxylic Acid as a Chiral Scaffold

Topic: Use of (2S,3R)-2-methylpiperidine-3-carboxylic acid in asymmetric synthesis Content Type: Detailed Application Notes and Protocols Executive Summary (2S,3R)-2-methylpiperidine-3-carboxylic acid (also known as (2S,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (2S,3R)-2-methylpiperidine-3-carboxylic acid in asymmetric synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

(2S,3R)-2-methylpiperidine-3-carboxylic acid (also known as (2S,3R)-2-methylnipecotic acid) is a conformationally constrained


-amino acid derivative. Unlike flexible linear amino acids, this cyclic scaffold locks the peptide backbone into specific secondary structures, making it a critical tool in peptidomimetic drug design  and asymmetric synthesis of alkaloids .

Its primary utility lies in its ability to:

  • Induce

    
    -Turn/Helix Conformations:  The rigid piperidine ring restricts torsion angles (
    
    
    
    ), stabilizing specific "foldamer" architectures.
  • Enhance Metabolic Stability: As a non-proteinogenic

    
    -amino acid, it resists proteolysis by standard peptidases.
    
  • Direct Stereochemical Outcome: The fixed (2S,3R) stereocenters act as a chiral anchor, directing the trajectory of incoming reagents during the functionalization of attached side chains.

Chemical Profile & Stereochemistry

The molecule exists as a trans-2,3-disubstituted piperidine .[1] In its most stable chair conformation, both the C2-methyl and C3-carboxylate groups adopt an equatorial orientation to minimize 1,3-diaxial interactions. This "trans-diequatorial" lock is the source of its high stereochemical fidelity in synthesis.

PropertySpecification
IUPAC Name (2S,3R)-2-methylpiperidine-3-carboxylic acid
Stereochemistry Trans (2S, 3R)
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
pKa Values ~3.5 (COOH), ~10.5 (NH)
Solubility Water, Methanol; poor in non-polar solvents (unless protected)
Key Feature Sterically hindered secondary amine (

-methyl substituted)

Application Note: Incorporation into Peptidomimetics

The Challenge: Steric Hindrance

Coupling (2S,3R)-2-methylpiperidine-3-carboxylic acid is non-trivial. The secondary amine is sterically crowded by the adjacent C2-methyl group. Standard coupling reagents (e.g., EDC/HOBt) often result in low yields or incomplete conversion.

Validated Protocol: High-Efficiency Coupling

Objective: Coupling N-Fmoc-(2S,3R)-2-methylpiperidine-3-carboxylic acid to a resin-bound peptide or coupling an amino acid to the hindered amine of the scaffold.

Reagents Required:
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF or NMP.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and accelerating reaction.

Step-by-Step Workflow:

A. Coupling the Scaffold (Acid) to an Amine:

  • Activation: Dissolve N-Fmoc-(2S,3R)-2-methylpiperidine-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (6.0 eq) and stir for 1–2 minutes to pre-activate the acid (Active ester formation).

  • Coupling: Add the pre-activated mixture to the resin-bound amine (free base form).

  • Incubation: Shake/stir for 2–4 hours at room temperature. Note: Extended times are required compared to standard amino acids.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBrOP/DIPEA.

B. Coupling an Amino Acid to the Scaffold (Amine): This is the rate-limiting step due to the nucleophilic hindrance of the 2-methyl piperidine nitrogen.

  • Selection: Use highly reactive acid fluorides or symmetric anhydrides if possible. If using standard coupling, PyBrOP is superior to HATU for this specific linkage.

  • Conditions:

    • Amino Acid (4.0 eq)

    • PyBrOP (4.0 eq)

    • DIPEA (8.0 eq)

    • Reaction time: 6–12 hours or double coupling (2 x 4 hours).

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Visualizing the Stereochemical Logic

The following diagram illustrates how the (2S,3R) scaffold directs the synthesis of a conformationally constrained peptide (Foldamer).

G Start Linear Peptide Precursor Coupling Sterically Demanding Coupling (HATU/HOAt) Start->Coupling N-Terminus Scaffold (2S,3R)-2-Me-Piperidine-3-COOH (Chiral Anchor) Scaffold->Coupling C-Terminus Foldamer Constrained Foldamer (Beta-Turn Induction) Coupling->Foldamer Conformational Lock BioActivity Enhanced Receptor Binding (e.g., NK1, Somatostatin) Foldamer->BioActivity Target Recognition

Figure 1: The incorporation of the (2S,3R) scaffold forces the peptide backbone into a defined turn, reducing entropic penalty upon receptor binding.

Protocol: Asymmetric Synthesis of the Scaffold

If the specific (2S,3R) isomer is not commercially available in the required quantity, it can be synthesized via Asymmetric Hydrogenation .

Reaction Class: Heterogeneous Catalytic Hydrogenation Substrate: N-Boc-2-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid ester.

  • Catalyst Preparation: Use 5% Pd/C or Rh/Al2O3.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogenation:

    • Pressure: 50–100 psi H2.

    • Time: 12–24 hours.

    • Stereocontrol: The 2-methyl substituent directs the incoming hydrogen to the opposite face, favoring the trans diastereomer ((2S,3R) from (S)-starting material).

  • Purification:

    • Filter catalyst over Celite.

    • Concentrate filtrate.

    • Resolution: If de < 98%, recrystallize the salt formed with (R)- or (S)-phenylethylamine to upgrade optical purity.

References

  • Asymmetric Synthesis of Conformationally Constrained Amino Acids. University of Wisconsin-Madison. (Methodology for synthesizing piperidine-3-carboxylic acid derivatives).[1] 3[2][4][5][6][7][8]

  • Preparation of 2,3-trans-substituted piperidines. Tetrahedron. (Detailed synthesis of the (2S,3R) scaffold via hydrogenation). 1[2][4][5][6][7][8]

  • Peptide Coupling Reagents Guide. Bachem. (Protocols for hindered amine coupling using HATU/PyBrOP). 2[2][4][5][6][7][8]

  • Nipecotic Acid Derivatives in Drug Design. Cayman Chemical. (Pharmacological context of piperidine-3-carboxylic acid derivatives). 9[2][4][5][6][7][8][10]

Sources

Method

Application Note: Protocol for N-Protection of 2-Methylpiperidine-3-Carboxylic Acid

This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-protection of 2-methylpiperidine-3-carboxylic acid . This scaffold presents specific challenges due to the steric hind...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-protection of 2-methylpiperidine-3-carboxylic acid . This scaffold presents specific challenges due to the steric hindrance of the C2-methyl group proximal to the secondary amine and the zwitterionic nature of the free amino acid.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Unlike unsubstituted piperidine-3-carboxylic acid (nipecotic acid), the 2-methyl derivative possesses a methyl group at the


-position relative to the nitrogen.[1] This introduces two critical factors:
  • Steric Hindrance: The C2-methyl group creates a steric clash that retards the nucleophilic attack of the nitrogen lone pair onto the electrophile (e.g.,

    
     or Cbz-Cl). Standard reaction times must often be extended.[1][2][3]
    
  • Conformational Locking: The 2-methyl and 3-carboxy substituents typically adopt a chair conformation to minimize 1,3-diaxial interactions.[1][2] The relative stereochemistry (cis vs. trans) affects the accessibility of the nitrogen lone pair.

Solubility & Zwitterions

As an amino acid, the substrate exists as a zwitterion in neutral media, making it insoluble in non-polar organic solvents (DCM, Toluene).[2]

  • Strategy: Use Schotten-Baumann conditions (aqueous base + organic cosolvent) to deprotonate the ammonium to the free amine (

    
    ) and the carboxylic acid to the carboxylate (
    
    
    
    ), rendering the molecule soluble in the aqueous phase while the protecting group reagent is dissolved in the organic phase (THF or Dioxane).

Experimental Protocols

Protocol A: N-tert-Butoxycarbonyl (Boc) Protection

Recommended for: High-yield synthesis of the free acid form.[1][2][3] Mechanism: Base-mediated nucleophilic substitution.[1][2][3]

Reagents
  • Substrate: 2-methylpiperidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)[1][2][3]
    
  • Base: NaOH (2.5 equiv) or

    
     (3.0 equiv)[2][3]
    
  • Solvent: 1:1 mixture of 1,4-Dioxane : Water (or THF : Water)

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve 2-methylpiperidine-3-carboxylic acid (e.g., 10 mmol) in water (20 mL).

  • Basification: Cool the solution to 0 °C. Slowly add NaOH (25 mmol, 2.5 equiv) as a 1M or 2M solution. Stir until the solution is clear (deprotonation of zwitterion).[2][3]

  • Addition: Dissolve

    
     (12-15 mmol, 1.2–1.5 equiv) in 1,4-dioxane (20 mL). Add this solution dropwise to the aqueous amine mixture at 0 °C.
    
    • Note: The excess

      
       accounts for the slower kinetics due to the C2-methyl steric hindrance.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours .

    • QC Check: Monitor by TLC (ninhydrin stain will show disappearance of the free amine spot at the baseline).[3]

  • Workup (The "pH Swing"):

    • Wash: Extract the basic reaction mixture with Diethyl Ether (

      
      ) or Hexanes (2 x 20 mL). Discard the organic layer.[2] (This removes unreacted 
      
      
      
      and non-acidic impurities).[2][3]
    • Acidification: Cool the aqueous layer to 0 °C. Carefully adjust pH to ~2–3 using 1M HCl or

      
      . The solution will become cloudy as the N-Boc acid precipitates or oils out.[1]
      
    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 30 mL).[2][3]

  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is typically a viscous oil or white solid that solidifies upon standing.[2][3]

Protocol B: N-Benzyloxycarbonyl (Cbz) Protection

Recommended for: Orthogonal protection strategies where acid stability is required.[1][2][3]

Reagents
  • Substrate: 2-methylpiperidine-3-carboxylic acid (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[1][2][3]

  • Base:

    
     (2.5 equiv)[2][3]
    
  • Solvent: Water : Acetone (1:[2][3]1) or Water : THF

Step-by-Step Procedure
  • Preparation: Dissolve the amino acid (10 mmol) and

    
     (25 mmol) in water (25 mL). Cool to 0 °C.
    
  • Addition: Add Cbz-Cl (12 mmol) dropwise over 30 minutes. Maintain temperature < 5 °C to prevent hydrolysis of the chloroformate.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 4–6 hours.

  • Workup: Follow the same "pH Swing" extraction method as Protocol A (Wash basic aq. layer with ether

    
     Acidify 
    
    
    
    Extract product with EtOAc).[2][3]

Data Presentation & Validation

Expected Yields & Conditions
ParameterN-Boc ProtocolN-Cbz ProtocolNotes
Solvent System Dioxane /

(1:[1][2][3]1)
Acetone /

(1:[2]1)
Dioxane is preferred for Boc to prevent hydrolysis.[2][3]
Base NaOH (1M)

Carbonate is milder, preventing oligomerization.[2][3]
Temp/Time RT / 12–16 h0°C

RT / 6 h
Cbz-Cl is more reactive than

.[1][2][3]
Typical Yield 85 – 95%80 – 90%Yield losses usually occur during extraction if pH is not optimized.[2][3]
Analytical Validation (Self-Validating the Protocol)

To confirm success, check the following diagnostic signals:

  • TLC:

    • Stain: Ninhydrin (Free amine = Red/Purple; Protected = No reaction or faint yellow).[1][2][3]

    • Stain: Bromocresol Green (Specific for Carboxylic Acids = Yellow spot on blue background).[2][3]

  • 1H NMR (CDCl3, 400 MHz):

    • Boc: Look for a strong singlet (~9H) at

      
       1.45 ppm .[2][3]
      
    • Cbz: Look for aromatic protons (5H) at

      
       7.30–7.40 ppm  and benzylic 
      
      
      
      (2H) singlet/doublet at
      
      
      5.15 ppm
      .[2][3]
    • Rotamers: Due to the tertiary carbamate, NMR signals for the ring protons (especially H2 and H6) may appear broad or split (rotamers) at room temperature.[3] This is normal.

Visualization: Workup Workflow

The following diagram illustrates the critical "pH Swing" purification logic, ensuring the removal of excess reagent without column chromatography.

WorkupLogic Start Crude Reaction Mixture (Basic pH > 10) Contains: Product(salt), Excess Reagent, Impurities Wash Step 1: Organic Wash (Ether/Hexane) Start->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer 1 Contains: Excess Boc2O / Cbz-Cl (DISCARD) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer Contains: N-Protected Amino Acid (Salt) PhaseSep1->AqLayer1 Acidify Step 2: Acidification Add 1M HCl to pH 2-3 (Product becomes protonated/insoluble) AqLayer1->Acidify Extract Step 3: Extraction (EtOAc or DCM) Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer 2 Contains: Inorganic Salts (DISCARD) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer 2 Contains: Pure N-Protected Product PhaseSep2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Logical flow for the purification of N-protected amino acids utilizing pH-dependent solubility switches.

References

  • Organic Syntheses Procedure (General Piperidine Protection)

    • Title: Synthesis of N-Boc-piperidine derivatives.[1][2][4][5]

    • Source: Organic Syntheses, Coll.[2] Vol. 9, p.237.

    • URL:[Link][2][3]

  • Stereoselective Synthesis of 2-Substituted Piperidines

    • Title: Piperidines: Synthesis and stereochemistry of 2-methylpiperidine-3-carboxylic acid deriv
    • Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.[2][3]

    • URL:[Link]

  • Cbz Protection Mechanism & Protocol

    • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[1][2][3]

    • Source: Total Synthesis / Organic Chemistry Portal.[1][2][3]

    • URL:[Link][2][3]

  • Green Chemistry Deprotection (Contextual)

    • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group.[1][2]

    • Source: University of Kentucky / Tetrahedron Letters.[2][3]

    • URL:[Link]

Sources

Application

Application Note: GC-MS Analysis of (2S,3R)-2-methylpiperidine-3-carboxylic acid via Derivatization

Introduction (2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral cyclic amino acid analog of significant interest in pharmaceutical research and drug development due to its presence as a key structural motif in vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral cyclic amino acid analog of significant interest in pharmaceutical research and drug development due to its presence as a key structural motif in various biologically active molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[1] However, the direct analysis of (2S,3R)-2-methylpiperidine-3-carboxylic acid by GC-MS is challenging due to its polar, zwitterionic nature, which results in low volatility and thermal lability.[2] These properties can lead to poor chromatographic peak shape, decomposition in the hot injector, and unreliable quantification.[3]

To overcome these limitations, a derivatization step is essential. Derivatization is a chemical modification process that converts polar functional groups, such as the carboxylic acid and the secondary amine in our target analyte, into less polar, more volatile, and thermally stable derivatives.[1] This application note provides detailed protocols for two robust derivatization methods for (2S,3R)-2-methylpiperidine-3-carboxylic acid: a single-step silylation and a two-step esterification followed by acylation. The choice of method will depend on the specific analytical requirements, such as the need for chiral separation and the desired sensitivity.

The Imperative of Derivatization

The core principle behind derivatization for GC-MS is the replacement of active hydrogens in polar functional groups (–COOH and –NH) with nonpolar moieties. This transformation has several key benefits:

  • Increased Volatility: The derivatized molecule has a lower boiling point, allowing it to be readily vaporized in the GC inlet and transported through the column.

  • Enhanced Thermal Stability: The derivatives are less prone to degradation at the high temperatures used in GC analysis.[4]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.[5]

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich mass spectra, aiding in structural elucidation and quantification.

Method 1: Silylation using BSTFA with TMCS Catalyst

Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent that reacts with a wide range of polar compounds, including carboxylic acids and amines.[4][6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), increases the reactivity of the reagent, which is particularly useful for derivatizing the sterically hindered secondary amine in the piperidine ring.[1][7]

Reaction Mechanism

The silylation reaction with BSTFA involves the nucleophilic attack of the active hydrogen-containing functional groups (carboxylic acid and secondary amine) on the silicon atom of BSTFA. This results in the formation of a TMS ester from the carboxylic acid and a TMS amine from the secondary amine. The by-products of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis.[1]

Experimental Protocol

Materials:

  • (2S,3R)-2-methylpiperidine-3-carboxylic acid standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the (2S,3R)-2-methylpiperidine-3-carboxylic acid standard or the dried sample extract into a Reacti-Vial™.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the sample matrix.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation: Silylation Reaction Parameters
ParameterConditionRationale
Reagent BSTFA + 1% TMCSBSTFA is a strong silylating agent, and TMCS catalyzes the reaction for the hindered secondary amine.[1][7]
Solvent Anhydrous Pyridine/AcetonitrileAprotic solvents are necessary for silylation reactions. Pyridine can also act as a catalyst.[8]
Temperature 70°CElevated temperature increases the reaction rate, ensuring complete derivatization.[4]
Time 30 minutesSufficient time for the reaction to go to completion. Optimization may be required.
Visualization: Silylation Workflow

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried Sample/ Standard dissolve Dissolve in Pyridine/ACN start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Silylation workflow for (2S,3R)-2-methylpiperidine-3-carboxylic acid.

Method 2: Two-Step Esterification and Acylation

This method involves a two-step process: first, the carboxylic acid group is converted to an ester, and second, the secondary amine group is acylated. This approach is widely used for the analysis of amino acids and provides stable derivatives with excellent chromatographic properties.[2][9]

Reaction Mechanism
  • Esterification: The carboxylic acid is reacted with an alcohol (e.g., propanol) in the presence of an acid catalyst (e.g., HCl) to form a propyl ester. This reaction specifically targets the carboxyl group.[2]

  • Acylation: The secondary amine is then acylated using a reagent such as heptafluorobutyl chloroformate (HFBCF) or pentafluoropropionic anhydride (PFPA). This reaction forms a stable amide derivative.[2][10] The use of fluorinated acylating agents can enhance sensitivity when using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Experimental Protocol

Materials:

  • (2S,3R)-2-methylpiperidine-3-carboxylic acid standard or sample extract, dried

  • 3 M HCl in n-Propanol

  • Heptafluorobutyl chloroformate (HFBCF) or Pentafluoropropionic anhydride (PFPA)

  • Anhydrous ethyl acetate

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Esterification:

    • Add 200 µL of 3 M HCl in n-propanol to the dried sample in a Reacti-Vial™.

    • Cap the vial tightly and heat at 110°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue, add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA (or HFBCF).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Data Presentation: Two-Step Derivatization Parameters
StepParameterConditionRationale
Esterification Reagent 3 M HCl in n-PropanolSpecifically converts the carboxylic acid to its propyl ester.[2]
Temperature 110°CDrives the esterification reaction to completion.
Time 60 minutesEnsures complete conversion of the carboxylic acid.
Acylation Reagent PFPA or HFBCFReacts with the secondary amine to form a stable, volatile amide.[2][10]
Temperature 60°CPromotes the acylation reaction.
Time 30 minutesSufficient time for complete acylation.
Visualization: Two-Step Derivatization Workflow

TwoStep_Derivatization_Workflow cluster_esterification Step 1: Esterification cluster_acylation Step 2: Acylation cluster_analysis Analysis start Dried Sample add_hcl_propanol Add 3M HCl in n-Propanol start->add_hcl_propanol heat_ester Heat at 110°C for 60 min add_hcl_propanol->heat_ester evap1 Evaporate to Dryness heat_ester->evap1 add_pfpa Add Ethyl Acetate & PFPA/HFBCF evap1->add_pfpa heat_acyl Heat at 60°C for 30 min add_pfpa->heat_acyl evap2 Evaporate to Dryness heat_acyl->evap2 reconstitute Reconstitute in Solvent evap2->reconstitute inject Inject into GC-MS reconstitute->inject end Data Acquisition inject->end

Caption: Two-step esterification and acylation workflow.

Chiral Analysis Considerations

The enantiomeric separation of (2S,3R)-2-methylpiperidine-3-carboxylic acid is crucial in many pharmaceutical applications. GC offers high-resolution separation for volatile enantiomers.[11] There are two primary approaches for chiral analysis by GC:

  • Direct Separation on a Chiral Stationary Phase: The derivatized analyte (using either of the methods described above) can be injected onto a GC column with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are commonly used for the separation of chiral compounds.[12][13] This method relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase.[14]

  • Indirect Separation using a Chiral Derivatizing Agent: In this approach, the analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral GC column. This method can be an alternative when a suitable CSP is not available.

For the chiral analysis of (2S,3R)-2-methylpiperidine-3-carboxylic acid, the use of a chiral stationary phase, such as one based on a derivatized cyclodextrin, is recommended after derivatization by either silylation or the two-step method.

Conclusion

The successful analysis of (2S,3R)-2-methylpiperidine-3-carboxylic acid by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with BSTFA/TMCS and the two-step esterification/acylation protocol presented in this application note provide effective means to produce volatile and thermally stable derivatives suitable for GC-MS analysis. The choice between these methods will be guided by the specific requirements of the assay, including the need for chiral separation and the available instrumentation. Proper optimization of the reaction conditions is essential to ensure complete derivatization and achieve accurate and reproducible results.

References

  • adis international. (n.d.). Derivatization reagents for GC - Chromatography.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Benchchem. (2025). Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA.
  • Sigma-Aldrich. (n.d.). bstfa.pdf.
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. Retrieved from [Link]

  • Benchchem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(32), 7990-7998. Retrieved from [Link]

  • Kim, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1013. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Retrieved from [Link]

  • Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Cháfer-Pericás, C., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • El-Aneed, A., et al. (2009). Derivatization Methods in GC and GC/MS. International Journal of Analytical Chemistry, 2009, 485947. Retrieved from [Link]

  • ResearchGate. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 633-668. Retrieved from [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved from [Link]

  • Kundu, A., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3854. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Paul, B. D. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2884, 151-164. Retrieved from [Link]

  • ResearchGate. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Retrieved from [Link]

Sources

Method

Application Note: Strategic Development and Evaluation of Piperidine-Based Cholinesterase Inhibitors

Introduction & Clinical Context The piperidine scaffold represents the cornerstone of current symptomatic Alzheimer’s Disease (AD) therapy. Donepezil (Aricept®), a marketed N-benzylpiperidine derivative, remains the gold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Context

The piperidine scaffold represents the cornerstone of current symptomatic Alzheimer’s Disease (AD) therapy. Donepezil (Aricept®), a marketed N-benzylpiperidine derivative, remains the gold standard for Acetylcholinesterase (AChE) inhibition.[1]

Unlike simple competitive inhibitors, piperidine derivatives often function as Dual Binding Site Inhibitors (DBSIs) .[1] They span the narrow, 20 Å deep active site gorge of the AChE enzyme, interacting simultaneously with:

  • The Catalytic Active Site (CAS): Located at the bottom of the gorge (Trp86, Glu202, His447).

  • The Peripheral Anionic Site (PAS): Located at the gorge entrance (Trp286, Tyr72).

Why this matters: Binding to the PAS is critical not just for inhibition potency, but for blocking the AChE-induced aggregation of Beta-Amyloid (A


) peptides, a hallmark of AD pathology. This guide details the workflow to develop novel piperidine derivatives that leverage this dual-mechanism.

Rational Design Strategy (SAR)

When designing piperidine-based inhibitors, the structural logic follows a "Linker-Scaffold" approach.

Structural Logic Diagram

The following diagram illustrates the required pharmacophore architecture for a successful dual-binding inhibitor.

G CAS_Bind CAS Binding Unit (N-Benzylpiperidine) Linker Hydrophobic Spacer (2-5 Carbon Chain) CAS_Bind->Linker Connected via Interaction_CAS Cation-π Interaction (with Trp86) CAS_Bind->Interaction_CAS Targets PAS_Bind PAS Binding Unit (Indanone/Heterocycle) Linker->PAS_Bind Spans 20Å Gorge Interaction_PAS π-π Stacking (with Trp286) PAS_Bind->Interaction_PAS Targets

Caption: Pharmacophore model for Dual Binding Site Inhibitors (DBSIs). The piperidine nitrogen (often protonated at physiological pH) anchors the molecule in the CAS.

Protocol A: Modified Ellman Assay for High-Throughput Screening

The standard Ellman assay must be modified for piperidine derivatives to account for time-dependent inhibition and solvent effects.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Buffer A 100 mM Phosphate, pH 8.0Adjust pH precisely.[1] AChE activity is pH-sensitive.
DTNB (Ellman's Reagent) 10 mMDissolve in Buffer A. Add 15 mg NaHCO

per 10 mL to stabilize. Store in dark.
ATCI (Substrate) 75 mM (Stock)Acetylthiocholine Iodide.[1] Dissolve in water. Prepare fresh daily.
Enzyme Source 2 U/mLElectrophorus electricus (screening) or Human Recombinant (hAChE) (hit validation).[1] Dilute in Buffer A containing 0.1% BSA.
Test Compounds 10 mM (Stock)Dissolve in 100% DMSO. Final assay DMSO concentration must be <2%.
Step-by-Step Procedure
  • Plate Setup: Use a 96-well clear flat-bottom microplate.

  • Inhibitor Addition: Add 20

    
    L of test compound (various concentrations) to wells.
    
    • Control: Add 20

      
      L of Buffer A + DMSO (solvent control).
      
    • Blank: Add 20

      
      L of Buffer A (no enzyme).
      
  • Enzyme Addition: Add 20

    
    L of AChE enzyme solution (0.1 U/mL final conc).
    
  • Pre-Incubation (CRITICAL): Incubate for 15 minutes at 25°C .

    • Note: Piperidine derivatives often exhibit slow-onset inhibition. Skipping this step leads to underestimation of potency.

  • DTNB Addition: Add 140

    
    L of Buffer A containing 0.3 mM DTNB (final).
    
  • Substrate Initiation: Add 20

    
    L of ATCI (0.5 mM final conc).
    
  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

Data Analysis

Calculate the velocity (


) of the reaction (slope of Absorbance vs. Time).


Determine

using non-linear regression (log(inhibitor) vs. response).

Protocol B: Kinetic Characterization (Mode of Action)

Once a "hit" is identified (


), determine if it acts via the dual-binding mechanism (Mixed Inhibition) or simple competition.[1]
Experimental Design

Run the Ellman assay (Protocol A) with a matrix of concentrations:

  • Substrate (ATCI): 0.1, 0.2, 0.4, 0.6, 0.8 mM.[1]

  • Inhibitor: 0,

    
    , 
    
    
    
    ,
    
    
    .[1]
Lineweaver-Burk Plot Analysis

Plot


 (y-axis) vs. 

(x-axis).[1]
Pattern ObservedInterpretationStructural Implication
Lines intersect on Y-axis CompetitiveBinds CAS only (or PAS only, preventing substrate entry).[1]
Lines intersect in Quadrant 2 Mixed-TypeDesired Profile. Binds both CAS and PAS, or induces conformational change.
Lines are parallel UncompetitiveBinds only to Enzyme-Substrate complex (Rare for piperidines).

Protocol C: In Silico Validation (Molecular Docking)

Validating the binding mode is essential to confirm the "Dual Binding" hypothesis.

Workflow Diagram

Docking Step1 1. Protein Prep Target: PDB 4EY7 (Human AChE) Remove Water & Ligands Step2 2. Grid Generation Center: x=-14, y=-44, z=28 Size: 20x20x20 Å (Covers Gorge) Step1->Step2 Step4 4. Docking Run (AutoDock Vina / GOLD) Step2->Step4 Step3 3. Ligand Prep Protonate Piperidine Nitrogen Energy Minimization Step3->Step4 Step5 5. Interaction Analysis Check: Trp86 (Cation-π) & Trp286 (π-π) Step4->Step5

Caption: Computational workflow for validating piperidine binding modes against human AChE.

Specific Parameters
  • Target Selection: Use PDB ID: 4EY7 (Crystal structure of human AChE complexed with Donepezil).[2] This structure is already in the "open" conformation suitable for bulky piperidine derivatives [1].

  • Protonation State: The piperidine nitrogen must be protonated (+1 charge) during ligand preparation. The cation-

    
     interaction with Trp86  contributes approximately 3-5 kcal/mol to binding affinity.
    
  • Validation: Re-dock the native Donepezil ligand.[2] The RMSD between the docked pose and crystal pose must be

    
     Å.[3]
    

Troubleshooting & Quality Control

Common Failure Points
  • Spontaneous Hydrolysis: ATCI degrades spontaneously at pH > 8.0, causing background noise.[1]

    • Fix: Keep pH at 8.0 exactly or lower to 7.4. Use a "No Enzyme" blank for every inhibitor concentration.

  • False Positives (Pan-Assay Interference): Some compounds react with DTNB.[1]

    • Test: Mix Compound + DTNB (no enzyme, no substrate).[1] If yellow color develops, the compound is a false positive.

  • Solvent Shock: High DMSO kills AChE.

    • Limit: Keep DMSO < 2% v/v. If solubility is poor, use Tween-20 (0.01%) in the buffer.[1]

Reference Values (Benchmarks)
CompoundTypical

(hAChE)
Mechanism
Donepezil 5 - 15 nMMixed (Dual Binder)
Tacrine ~200 nMMixed/Non-competitive
Rivastigmine ~3000 nMPseudo-irreversible

References

  • Cheung, J. et al. (2012).[1] Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[2][4] Journal of Medicinal Chemistry. [1]

  • Ellman, G. L. et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[5][6]

  • Sugimoto, H. et al. (2002).[1] Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record.

  • Bajda, M. et al. (2013).[1] Search for new multi-target-directed ligands against Alzheimer's disease. Current Medicinal Chemistry.

  • BenchChem Application Notes. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition.[2][3][7][8][1]

Sources

Application

Application Note: High-Efficiency Synthesis of Peptide Mimetics Incorporating (2S,3R)-2-Methylpiperidine-3-Carboxylic Acid

Topic: Synthesis of peptide mimetics using (2S,3R)-2-methylpiperidine-3-carboxylic acid Content Type: Application Note & Protocol Guide[1] [1] Executive Summary The incorporation of non-proteinogenic amino acids like (2S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of peptide mimetics using (2S,3R)-2-methylpiperidine-3-carboxylic acid Content Type: Application Note & Protocol Guide[1]

[1]

Executive Summary

The incorporation of non-proteinogenic amino acids like (2S,3R)-2-methylpiperidine-3-carboxylic acid (often abbreviated as 2-Me-Nip or a substituted nipecotic acid derivative) is a powerful strategy in modern drug design.[1] This residue acts as a conformational lock , forcing the peptide backbone into specific secondary structures (often


-turns or helices) while significantly enhancing metabolic stability against proteases due to its non-natural backbone and steric bulk.

However, the very features that make this residue valuable—its cyclic secondary amine structure and the steric hindrance of the C2-methyl group—render it notoriously difficult to synthesize using standard SPPS protocols. This guide details the "Power Coupling" strategies required to successfully incorporate this residue, focusing on overcoming the steric barriers during both the acylation of the resin and the subsequent chain elongation .

Strategic Analysis: The Steric Challenge

To synthesize a peptide containing (2S,3R)-2-methylpiperidine-3-carboxylic acid, one must recognize two distinct kinetic bottlenecks:

  • Bottleneck A (Coupling OF the residue): Activating the carboxylic acid of the Fmoc-2-Me-Nip-OH. While the carboxyl group is attached to the ring, the adjacent methyl group at C2 creates a "steric wall," slowing down the attack of the incoming resin-bound amine.

  • Bottleneck B (Coupling TO the residue): This is the critical failure point. Once the 2-Me-Nip residue is attached and deprotected, the N-terminus is a sterically hindered secondary amine .[1] The nucleophilicity of this amine is drastically reduced by the adjacent methyl group and the ring constraint. Standard coupling reagents (HBTU, DIC) will result in incomplete coupling (deletion sequences).

Solution: We utilize high-efficiency uronium/phosphonium reagents (HATU/PyAOP), controlled microwave irradiation, and specific solvent systems to drive these reactions to completion.[2]

Materials & Pre-Synthesis Planning[2]

Reagents of Choice
ComponentRecommendationMechanism of Action
Coupling Reagent HATU or COMU Generates the highly reactive -OAt/-Oxyma ester, faster than -OBt esters for hindered amines.[1]
Activator Base DIEA (Diisopropylethylamine)Non-nucleophilic base; collidine is an alternative if racemization is a concern (though less risk with this cyclic AA).
Solvent DMF or NMP NMP (N-methylpyrrolidone) is superior for preventing aggregation in difficult sequences.
Fmoc-AA Fmoc-(2S,3R)-2-Me-Nip-OH Ensure high optical purity (>98% ee).
Resin Rink Amide or 2-CTC Low loading (0.2–0.4 mmol/g) is preferred to reduce inter-chain steric clash.

Experimental Protocols

Protocol A: Coupling Fmoc-(2S,3R)-2-Me-Nip-OH to the Peptide Chain

Objective: Attach the hindered amino acid to the growing peptide chain.[1]

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Activation:

    • Weigh 4.0 equivalents of Fmoc-(2S,3R)-2-Me-Nip-OH.

    • Weigh 3.9 equivalents of HATU.[2]

    • Dissolve in minimal DMF/NMP (1:1).

    • Add 8.0 equivalents of DIEA.

    • Critical: Allow pre-activation for exactly 30-60 seconds .[1] (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Microwave Step: Heat to 75°C for 10 minutes (25-30W power).

    • Alternative (Room Temp): Shake for 2-4 hours.

  • Wash: Drain and wash with DMF (4 x 1 min).

  • QC Check: Perform a Chloranil test (more sensitive for secondary amines, though here we check the primary amine consumption). A negative test indicates success.

Protocol B: Chain Elongation (Coupling the NEXT Amino Acid)

Objective: Form a peptide bond with the sterically hindered secondary amine of the 2-Me-Nip residue.[1] This is the "Hard Step."

  • Fmoc Removal: Deprotect the 2-Me-Nip residue using 20% Piperidine/DMF.[1]

    • Note: Secondary amines deprotect slower. Use 2 x 10 min cycles.

  • Wash: Wash thoroughly with DMF, then DCM, then DMF.

  • Activation (The "Power" Cocktail):

    • Amino Acid: 5.0 equivalents of the next Fmoc-AA-OH.[1]

    • Reagent: 5.0 equivalents of HATU (or PyAOP for extremely difficult cases).

    • Base: 10.0 equivalents of DIEA.

  • Coupling:

    • Double Coupling is Mandatory.

    • Cycle 1: Add reagents. Microwave at 75°C for 15 minutes . Drain.

    • Cycle 2: Fresh reagents. Microwave at 75°C for 15 minutes .

  • Capping (Crucial):

    • After the double couple, acetylate any unreacted secondary amines to prevent deletion sequences.

    • Reagent: Acetic Anhydride (5%) / Pyridine (6%) / DMF. Shake for 10 min.

Visualization: The "Steric Bypass" Workflow

The following diagram illustrates the decision logic and specific pathways for incorporating this hindered residue.

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) Check_Steric Is Incoming AA (2S,3R)-2-Me-Nip? Start->Check_Steric Standard_Coup Standard Coupling (HBTU/DIC, RT, 1h) Check_Steric->Standard_Coup No Hard_Coup_A Protocol A: Coupling OF Residue Reagent: HATU/DIEA Condition: 75°C uW, 10 min Check_Steric->Hard_Coup_A Yes Deprotect Fmoc Removal (20% Piperidine) Standard_Coup->Deprotect Hard_Coup_A->Deprotect Deprotect->Standard_Coup If Standard AA Hard_Coup_B Protocol B: Coupling TO Residue (The Bottleneck) Deprotect->Hard_Coup_B If 2-Me-Nip on Resin Double_Coup Double Coupling Cycle 1. HATU/uW (15 min) 2. Fresh Reagents/uW (15 min) Hard_Coup_B->Double_Coup Mandatory Capping Acetylation Capping (Ac2O/Pyridine) Double_Coup->Capping Next_Cycle Proceed to Next AA Capping->Next_Cycle

Caption: Workflow logic distinguishing standard SPPS cycles from the high-energy "Power Coupling" cycles required for (2S,3R)-2-methylpiperidine-3-carboxylic acid.

Quality Control & Troubleshooting

Analytical Characterization

Upon cleavage (95% TFA, 2.5% TIS, 2.5% H2O), the crude peptide should be analyzed via LC-MS .

  • Expected Issue: Mass of [M-AA] (Deletion sequence).

  • Cause: Incomplete coupling to the secondary amine.

  • Remedy: Switch coupling reagent to PyAOP (phosphonium salt) or convert the incoming amino acid to an Acyl Fluoride (using TFFH) before coupling.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Aggregation of hydrophobic/hindered chain.[1]Switch solvent to 100% NMP; use low-loading resin.[1]
Deletion of Next AA Failure to couple to the 2-Me-Nip amine.[1]Use Protocol B (Double couple, HATU, Heat). Do NOT use HBTU.
Racemization Over-activation at high temp.Reduce microwave temp to 50°C; use Collidine instead of DIEA.
Incomplete Fmoc Removal Steric hindrance of the piperidine ring.Extend deprotection time (2 x 15 min) or use DBU (2%) in DMF.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Hoyer, K., et al. (2008). Synthesis and structural analysis of N-methylated peptides. Journal of Peptide Science.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Method

Use of piperidine derivatives in the preparation of soluble guanylate cyclase stimulators

Application Note: Strategic Integration of Piperidine Motifs in Soluble Guanylate Cyclase (sGC) Stimulators Abstract & Rationale Soluble guanylate cyclase (sGC) stimulators represent a breakthrough class of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Piperidine Motifs in Soluble Guanylate Cyclase (sGC) Stimulators

Abstract & Rationale

Soluble guanylate cyclase (sGC) stimulators represent a breakthrough class of pharmacological agents for treating cardiopulmonary diseases, including pulmonary hypertension (PH) and heart failure (HF). Unlike NO-donors, sGC stimulators (e.g., Riociguat, Vericiguat) directly bind to the reduced, heme-containing sGC enzyme, synergizing with endogenous nitric oxide (NO) to amplify cyclic guanosine monophosphate (cGMP) production.[1][2]

While the core pharmacophore of these agents typically involves a fused heteroaromatic system (e.g., pyrazolopyridine or indazole), the optimization of physicochemical properties—specifically solubility, metabolic stability, and oral bioavailability—often relies on the functionalization of peripheral moieties. Piperidine derivatives have emerged as critical "privileged structures" in this domain.[3] Their non-planar, saturated nature disrupts crystal packing to improve solubility while offering versatile attachment points for polar groups that modulate ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

This guide details the synthetic integration of piperidine motifs into sGC stimulator scaffolds and provides validated protocols for their biological evaluation.

Mechanism of Action: The NO-sGC-cGMP Axis

sGC stimulators bind to the


 heterodimer of sGC.[1][4] Crucially, they stabilize the nitrosyl-heme complex, allowing the enzyme to maintain high catalytic turnover even in low-NO environments (e.g., endothelial dysfunction).
Pathway Visualization

G NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme-Fe2+) NO->sGC_Red Activates cGMP cGMP sGC_Red->cGMP Catalyzes Stimulator Piperidine-sGC Stimulator Stimulator->sGC_Red Synergistic Binding (Allosteric) GTP GTP GTP->sGC_Red PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Anti-fibrotic Effects PKG->Response Signal Transduction

Figure 1: Mechanism of sGC stimulation. The piperidine-based stimulator binds allosterically to the reduced sGC, amplifying the conversion of GTP to cGMP synergistically with NO.

Chemical Synthesis Protocol: Piperidine Functionalization

Objective: To synthesize a piperidine-functionalized pyrazolopyridine sGC stimulator via Nucleophilic Aromatic Substitution (


).

Rationale: Many sGC stimulators utilize a chloropyrimidine or chloropyridine intermediate. Attaching a 4-substituted piperidine introduces a solubilizing tail without disrupting the core planarity required for heme-pocket interaction.

Materials
  • Core Scaffold: 4-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (Intermediate A).

  • Nucleophile: 4-(methoxycarbonyl)piperidine (Reagent B).

  • Solvent: Anhydrous DMF or DMSO.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
Step-by-Step Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Intermediate A (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Addition: Add DIPEA (3.0 eq, 6.0 mmol) followed by Reagent B (1.2 eq, 2.4 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via LC-MS. Target mass

      
       should shift corresponding to the loss of Cl and addition of the piperidine moiety.
      
  • Work-up:

    • Cool to room temperature.

    • Pour into ice-cold water (50 mL) to precipitate the crude product.

    • Filter the precipitate and wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
  • Purification (Critical):

    • Dissolve crude solid in minimal DCM/MeOH.

    • Purify via Flash Column Chromatography (Silica gel, 0–10% MeOH in DCM gradient).

    • Alternative: For high purity (>98%) required for biological assays, use Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

In Vitro Evaluation: HTRF cGMP Accumulation Assay

Objective: Quantify the potency (


) of the synthesized piperidine derivative in inducing cGMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: This is a competitive immunoassay. Native cGMP produced by the enzyme competes with d2-labeled cGMP for binding to a Cryptate-labeled anti-cGMP antibody. High cellular cGMP results in low FRET signal.

Experimental Workflow

Workflow Step1 Cell Seeding (CHO-sGC or A7r5 Cells) 2,000 cells/well (384-well plate) Step2 Compound Treatment (Piperidine Derivative + DEA/NO) Incubate 30 min @ 37°C Step1->Step2 Step3 Lysis & Detection Add d2-cGMP + Anti-cGMP-Cryptate Step2->Step3 Step4 HTRF Readout (Excitation: 337nm, Emission: 665nm/620nm) Step3->Step4

Figure 2: HTRF Assay Workflow for sGC Stimulator Screening.

Detailed Protocol
  • Cell Preparation:

    • Use A7r5 (Rat aortic smooth muscle) or CHO-K1 cells stably expressing recombinant human sGC (

      
      ).
      
    • Suspend cells in stimulation buffer (HBSS + 1 mM IBMX to inhibit phosphodiesterases).

    • Dispense 5 µL of cell suspension (approx. 2,000 cells) into a white, low-volume 384-well plate.

  • Compound Stimulation:

    • Prepare a 4x serial dilution of the Piperidine Derivative in stimulation buffer.

    • Synergy Check: To test stimulation (not activation), add a low background concentration of NO donor (e.g., DEA/NO , 10 nM final concentration).

    • Add 5 µL of compound solution to the cells.

    • Incubate for 30–60 minutes at 37°C.

  • Detection Step (Cisbio/Revvity Kit):

    • Add 5 µL of cGMP-d2 (acceptor).[5]

    • Add 5 µL of Anti-cGMP-Cryptate (donor).[5]

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Calculate the HTRF Ratio:

      
      .
      
  • Data Analysis:

    • Plot HTRF Ratio vs. Log[Compound].

    • Note: The signal is inversely proportional to cGMP concentration.[5] Transform data to % Max Response or interpolate against a cGMP standard curve.

Data Interpretation & SAR Insights

When analyzing piperidine derivatives, focus on the impact of ring substitution on potency and solubility.

Table 1: Hypothetical SAR Data for Piperidine Modifications

Compound IDR-Group (Piperidine N-substituent)Solubility (pH 7.4)sGC

(nM)
Efficacy (% of Riociguat)
Ref (Core) None (Unsubstituted)Low (< 5 µM)15085%
Pip-01 MethylModerate4592%
Pip-02 Carboxy-ethyl (Ester)Low6090%
Pip-03 Carboxylic Acid (Hydrolyzed) High (> 100 µM) 12 105%
Pip-04 BenzylVery Low30060%

Expert Insight:

  • Pip-03 demonstrates the "sweet spot." The carboxylic acid on the piperidine ring (often formed by hydrolysis of an ester prodrug in vivo, or synthesized directly) provides a negative charge that may interact with solvent water to boost solubility, while the piperidine ring itself positions this charge away from the hydrophobic heme pocket, preserving binding affinity.

  • Bulky hydrophobic groups (Pip-04) often clash with the sGC regulatory domain, reducing potency.

Troubleshooting & Optimization

  • Issue: Low Signal Window in HTRF.

    • Cause: High basal cGMP or insufficient PDE inhibition.

    • Fix: Ensure IBMX (1 mM) is fresh. If using transfected cells, verify sGC expression levels via Western Blot.

  • Issue: Compound Precipitation.

    • Cause: Planar core stacking.

    • Fix: This validates the need for the piperidine moiety. Ensure DMSO stock concentration does not exceed 1% in the final assay buffer.

  • Issue: Lack of Synergism.

    • Cause: Oxidation of sGC heme (Fe2+

      
       Fe3+).[1]
      
    • Fix: Treat cells with antioxidants (glutathione) or ensure buffers are degassed. If the compound works only on oxidized heme, it is an sGC activator, not a stimulator.

References

  • Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature, 410(6825), 212-215. Link

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Revvity (Cisbio). (2025). "HTRF cGMP Assay Protocol and Principle." Revvity Technical Notes. Link

  • Sandner, P., et al. (2019). "Soluble Guanylate Cyclase Stimulators and Activators: Potential New Therapies for Cardiovascular Diseases."[2] British Journal of Pharmacology, 176(24). Link

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[6][7] Nature Reviews Drug Discovery, 5, 755–768. Link

Sources

Application

Preparation of (2S,3R)-2-methylpiperidine-3-carboxylic acid methyl ester hydrochloride

Application Note: Stereoselective Synthesis and Purification of (2S,3R)-2-Methylpiperidine-3-Carboxylic Acid Methyl Ester Hydrochloride Executive Summary This application note details a robust, scalable protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Purification of (2S,3R)-2-Methylpiperidine-3-Carboxylic Acid Methyl Ester Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of (2S,3R)-2-methylpiperidine-3-carboxylic acid methyl ester hydrochloride . This molecule is a critical chiral building block (CBB) used in the synthesis of somatostatin analogs, tubulysin-based antibody-drug conjugates (ADCs), and next-generation antibiotics like Moxifloxacin.

The protocol overcomes the primary synthetic challenge—controlling the cis/trans diastereoselectivity and securing the specific (2S,3R) enantiomer—by utilizing a high-pressure catalytic hydrogenation followed by a classical optical resolution. This method prioritizes enantiomeric excess (ee > 99%) and reproducibility suitable for GLP environments.

Retrosynthetic Analysis & Strategy

The synthesis targets the (2S,3R) configuration, which represents a cis-relationship between the C2-methyl and C3-carboxylate substituents.

  • Strategic Route: Heterogeneous Catalytic Hydrogenation

    
     Diastereomeric Salt Resolution.
    
  • Starting Material: Methyl 2-methylnicotinate (commercially available).

  • Key Transformation: The reduction of the pyridine ring using Platinum(IV) oxide (Adams' catalyst) generally favors the cis-diastereomer due to the syn-addition of hydrogen across the least hindered face of the intermediate.

  • Chiral Purification: Resolution of the racemic cis-mixture is achieved using (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) , which selectively crystallizes with the (2S,3R) enantiomer.

Synthesis Pathway Diagram

SynthesisPath SM Methyl 2-methylnicotinate (Aromatic Precursor) Inter (±)-cis-Methyl 2-methylpiperidine -3-carboxylate (Racemic Mixture) SM->Inter H2 (50 psi), PtO2 AcOH, 12h (Syn-Hydrogenation) Salt (2S,3R)-Ester • L-DBTA Salt (Crystalline Solid) Inter->Salt Resolution: (-)-Dibenzoyl-L-tartaric acid Acetone/MeOH Product (2S,3R)-Methyl Ester • HCl (Final Target) Salt->Product 1. Na2CO3 (Freebase) 2. HCl/Dioxane

Figure 1: Synthetic workflow from aromatic precursor to chiral salt formation.[1]

Detailed Experimental Protocols

Phase 1: Catalytic Hydrogenation (Preparation of Racemic Cis-Intermediate)

Objective: Reduce the pyridine ring to the piperidine ring with high cis-diastereoselectivity.

  • Reagents:

    • Methyl 2-methylnicotinate (15.1 g, 100 mmol)

    • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (0.75 g, 5 wt%)

    • Glacial Acetic Acid (150 mL)

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Protocol:

  • Preparation: In a nitrogen-flushed autoclave vessel, dissolve Methyl 2-methylnicotinate in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂. Caution: PtO₂ can be pyrophoric in the presence of flammable solvents and hydrogen.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) with H₂.

  • Reaction: Stir vigorously at 25–30°C for 12–16 hours. Monitor consumption of starting material via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup:

    • Filter the catalyst through a pad of Celite® under an inert atmosphere (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Dilute the residue with DCM (200 mL) and wash with saturated NaHCO₃ (aq) until pH ~8.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~14.5 g (92%) of a colorless oil.

  • QC Check: ¹H NMR should show a cis:trans ratio of >9:1. The cis-isomer is characterized by a smaller coupling constant (

    
     Hz) compared to the trans-isomer (
    
    
    
    Hz).
Phase 2: Optical Resolution (Isolation of (2S,3R) Isomer)

Objective: Isolate the (2S,3R) enantiomer from the racemic cis-mixture.

  • Reagents:

    • (±)-cis-Methyl 2-methylpiperidine-3-carboxylate (Crude from Phase 1)

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (1.0 equiv)

    • Solvent: Acetone/Methanol (10:1 ratio)

Protocol:

  • Salt Formation: Dissolve the crude amine (15.7 g, 100 mmol) in acetone (100 mL).

  • Acid Addition: Separately dissolve (-)-Dibenzoyl-L-tartaric acid (35.8 g, 100 mmol) in acetone/methanol (10:1, 150 mL). Add this solution dropwise to the amine solution at reflux temperature.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0°C for 4 hours. The (2S,3R)-amine • L-DBTA salt will crystallize.[2]

  • Filtration: Collect the white precipitate by filtration. Wash with cold acetone.

  • Recrystallization (Critical for ee): Recrystallize the wet cake from hot ethanol/acetone to upgrade chiral purity to >99% ee.

  • Yield: Expect ~35-40% (theoretical max is 50%).

Phase 3: Conversion to Hydrochloride Salt

Objective: Remove the chiral auxiliary and generate the stable HCl salt.

  • Reagents:

    • Chiral Salt (from Phase 2)

    • Potassium Carbonate (

      
      , sat. aq.)
      
    • HCl (4M in Dioxane)

Protocol:

  • Freebasing: Suspend the purified salt in DCM (200 mL) and treat with saturated aqueous

    
    . Stir until the solid dissolves and gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, dry over MgSO₄, and concentrate to obtain the free base oil.[3]

  • Salt Formation: Dissolve the free base in dry diethyl ether or DCM (50 mL). Cool to 0°C.

  • Acidification: Add 4M HCl in dioxane dropwise until pH < 2. A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum at 40°C.

Analytical Data & Validation

To ensure the integrity of the product, the following parameters must be met.

ParameterSpecificationMethod/Notes
Appearance White to off-white crystalline solidVisual Inspection
Purity (HPLC) > 98.0%C18 Column, Acetonitrile/Water (+0.1% TFA)
Chiral Purity (ee) > 99.0%Chiralpak AD-H or equivalent; Isopropanol/Hexane
¹H NMR (DMSO-d₆) Consistent with structure

1.35 (d, 3H, Me), 3.65 (s, 3H, OMe). Confirm cis coupling.
Specific Rotation

(c=1, MeOH)
Value is indicative; verify against specific lot of L-DBTA used.
Melting Point 185–188°C (dec)Distinct sharp melting point for HCl salt.
Stereochemistry Verification Diagram

Figure 2: Stereochemical data interpretation for quality control.

Troubleshooting & Optimization

  • Low Cis/Trans Ratio: If the hydrogenation yields significant trans isomer, lower the reaction temperature to 10°C and increase pressure. High temperatures favor thermodynamic equilibration to the trans isomer.

  • Poor Resolution: If the salt does not crystallize, ensure the solvent is strictly anhydrous during the initial mixing. The presence of water can solubilize the tartrate salt.

  • Green Alternative (Enzymatic): For labs equipped for biocatalysis, Candida antarctica Lipase B (Cal B) can be used.[4] Cal B selectively hydrolyzes the (2R,3S)-ester to the acid, leaving the desired (2S,3R)-ester unreacted, which can then be extracted [1].

References

  • Enzymatic Resolution Strategy: Title: Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Building Block. Source:Core.ac.uk / Università degli Studi di Trieste Link:[Link]

  • Hydrogenation Stereoselectivity: Title: Stereoselective Hydrogenation of Pyridine Derivatives.[5] Source:Royal Society of Chemistry (RSC) Advances Link:[Link]

  • General Pipecolic Acid Synthesis: Title: Synthesis of Enantiopure Pipecolic Acid Derivatives.[5] Source:Journal of Organic Chemistry Link:[Link]

Sources

Method

Microwave-assisted synthesis of piperidine derivatives

Application Note: Microwave-Assisted Synthesis of Piperidine Derivatives Part 1: Executive Summary & Technical Rationale The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved pharmaceuticals, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Piperidine Derivatives

Part 1: Executive Summary & Technical Rationale

The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved pharmaceuticals, serving as the structural core for blockbuster drugs like Donepezil, Fentanyl, and Paroxetine. Conventional synthesis often suffers from slow kinetics, requiring prolonged reflux (12–48 hours) and harsh reagents that degrade sensitive functionalities.

Microwave-assisted organic synthesis (MAOS) offers a kinetic bypass. By utilizing dielectric heating , we can access reaction trajectories that are thermodynamically difficult under convective heating. This guide details the transition from conventional thermal methods to microwave protocols, specifically focusing on Multi-Component Reactions (MCRs) and intramolecular cyclizations.

The Microwave Advantage:

  • Volumetric Heating: Energy is transferred directly to the solvent/reagents via dipole rotation and ionic conduction, eliminating the "wall effect" of oil baths.

  • Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing rate constants (Arrhenius Law).

  • Selectivity: Rapid heating profiles can favor kinetic products over thermodynamic by-products.

Part 2: Strategic Solvent Selection

In MAOS, the solvent is not just a medium; it is the primary energy transducer. The efficiency of heating is dictated by the Loss Tangent (tan δ) , which measures a material's ability to convert electromagnetic energy into heat.[1][2][3][4]

Rule of Thumb:

  • High Absorbers (tan δ > 0.5): Rapid heating.[1] Ideal for high-energy activation barriers.

  • Medium Absorbers (tan δ 0.1–0.5): Controlled heating. Good for standard library synthesis.

  • Low Absorbers (tan δ < 0.1): "Transparent" to microwaves.[4] Requires a polar "doping" agent (e.g., ionic liquid or small amount of alcohol) to generate heat.

Table 1: Dielectric Properties of Common Solvents (2.45 GHz, 20°C)
Solvent ClassSolventLoss Tangent (tan δ)Heating EfficiencyRecommended Use
Alcohols Ethylene Glycol1.350ExtremeHigh-temp cyclizations (>200°C)
Ethanol0.941HighGeneral synthesis, Green chemistry
Amides DMSO0.825HighS_NAr, Nucleophilic substitutions
DMF0.161MediumPeptide coupling, Metal catalysis
Water Water0.123MediumAqueous MCRs, Green synthesis
Non-Polar Toluene0.040LowRequires doping (add 5% EtOH)
Hexane0.020NegligibleDo not use pure in MW

Part 3: Visualization of Decision Logic

The following decision tree guides the researcher in selecting the optimal solvent system and vessel parameters based on the reaction type.

SolventStrategy Start Start: Reaction Requirement TempReq Target Temperature? Start->TempReq HighTemp > 180°C TempReq->HighTemp MedTemp 80 - 180°C TempReq->MedTemp Choice1 Use Ethylene Glycol or NMP (High tan δ, High BP) HighTemp->Choice1 Extreme Activation Solubility Reagent Solubility? MedTemp->Solubility Polar Polar Reagents Solubility->Polar NonPolar Non-Polar Reagents Solubility->NonPolar Choice2 Use Ethanol or Water (Green, High Absorbance) Polar->Choice2 Direct Coupling Choice3 Use Toluene/DCM + Ionic Liquid Dope NonPolar->Choice3 Passive Heating

Figure 1: Solvent selection logic based on thermal requirements and dielectric properties.

Part 4: Experimental Protocols

Protocol A: One-Pot Synthesis of Functionalized Piperidines (MCR)

Target: Rapid assembly of highly substituted piperidines via a modified Petrenko-Kritschenko condensation. This method replaces the 24-hour reflux of the classical method.

Mechanism: Double Michael addition followed by cyclization.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Ethyl Acetoacetate (2.0 equiv)

  • Ethanol (3.0 mL per mmol)

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (10 mol%) or Iodine (10 mol%)

Workflow:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, dissolve Benzaldehyde (1 mmol), Aniline (1 mmol), and Ethyl Acetoacetate (2 mmol) in Ethanol (3 mL).

  • Catalyst: Add 10 mol% CAN. Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard Mode):

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Stirring: High

  • Workup: Cool to 50°C using compressed air (built-in feature of most reactors). Pour mixture onto crushed ice. The solid product precipitates immediately.

  • Purification: Filtration and recrystallization from EtOH.

Data Comparison:

Parameter Conventional Heating Microwave Heating
Time 8 – 12 Hours 10 Minutes
Yield 65 – 70% 88 – 92%

| Solvent | Refluxing Ethanol | Superheated Ethanol |

Protocol B: Rapid N-Alkylation of Piperidine Scaffolds

Target: Attaching the piperidine pharmacophore to a core scaffold (e.g., benzyl chloride derivative) via S_N2 reaction.

Challenge: Secondary amines like piperidine can suffer from over-alkylation (quaternization) or slow kinetics with bulky electrophiles.

Workflow:

  • Reagents: Piperidine derivative (1.2 equiv), Benzyl chloride derivative (1.0 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) is preferred. Note: MeCN has a medium tan δ. If heating is sluggish, add 2 drops of water or ionic liquid.

  • Irradiation (Dynamic Mode):

    • Power: Set Max Power to 150W (Dynamic control).

    • Temperature: 100°C.

    • Time: 5 minutes.

  • Validation: TLC usually shows full conversion. The rapid heating profile minimizes the contact time between the product and the alkylating agent, reducing quaternary salt formation.

Part 5: Troubleshooting & Safety (Self-Validating Systems)

To ensure the protocol is self-validating, check the following "Health Indicators" of the reaction:

  • The "Ramp" Validation:

    • Observation: Does the temperature reach the set point (e.g., 120°C) within 1-2 minutes?

    • Diagnosis: If > 4 minutes, the solvent is too non-polar. Action: Add a "doping" agent (e.g., 50 µL of ionic liquid or ethanol).

    • Diagnosis: If < 30 seconds (overshoot), the power density is too high. Action: Reduce initial power or vessel volume.

  • Pressure Monitoring:

    • Ethanol at 120°C will generate ~3-5 bar (40-70 psi) of pressure.

    • Warning: If pressure spikes suddenly without temperature increase, gaseous by-products (decarboxylation) are forming. Abort and vent.

  • Vessel Integrity:

    • Always use vessels rated for at least 300 psi (20 bar) for these protocols. Inspect for micro-fractures before every run.

Part 6: References

  • Microwave Theory & Solvent Properties: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Piperidine MCR Protocols: Misra, A. K., et al. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines. Trade Science Inc. [Link][6]

  • Solvent Loss Tangent Data: CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • Intramolecular Cyclization (Aza-Prins): Krasavin, M., et al. (2008). Microwave-assisted aza-Prins reaction.[6][7] Griffith Research Online. [Link]

  • Green Chemistry in Heterocycles: Ju, Y., & Varma, R. S. (2006).[8] Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses. Journal of Organic Chemistry. [Link]

Sources

Application

Synthesis of Piperidinothiosemicarbazones from Aminoazinecarbonitriles

Application Note & Protocol Guide Executive Summary This application note details the synthesis of piperidinothiosemicarbazones derived from aminoazinecarbonitriles (specifically 2-amino-3-cyanopyridine and pyrazine anal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the synthesis of piperidinothiosemicarbazones derived from aminoazinecarbonitriles (specifically 2-amino-3-cyanopyridine and pyrazine analogues). These scaffolds have emerged as critical targets in drug discovery, particularly for their potent tuberculostatic activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

The protocol distinguishes between two distinct synthetic pathways dictated by the electronic nature of the azine core (pyridine vs. pyrazine). It provides a self-validating workflow that includes the upstream synthesis of the key reagent, piperidine-1-carbothiohydrazide , and the downstream characterization of the final bioactive compounds.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The target scaffold combines three pharmacologically active moieties:

  • Azine Core: A pyridine or pyrazine ring, serving as the structural anchor.

  • Cyclic Amine Substituent: Typically a piperidine, morpholine, or pyrrolidine ring at the C-6 (pyridine) or C-6 (pyrazine) position, enhancing lipophilicity and membrane permeability.

  • Thiosemicarbazone Side Chain: A known chelator of transition metals (Fe, Cu) and an inhibitor of ribonucleotide reductase, essential for DNA synthesis in bacteria.

Synthetic Strategy

The transformation of aminoazinecarbonitriles into piperidinothiosemicarbazones is not a simple condensation. The nitrile group (


) acts as the electrophilic center.
  • Pathway A (Pyridine Derivatives): The nitrile is insufficiently electrophilic to react directly with the weak nucleophile (thiosemicarbazide). It requires activation via the Pinner reaction to form a reactive methyl imidate intermediate using methanol and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Pathway B (Pyrazine Derivatives): The additional nitrogen in the pyrazine ring exerts a stronger electron-withdrawing effect, rendering the nitrile carbon sufficiently electrophilic for direct nucleophilic attack by the thiosemicarbazide.

Reaction Pathway Diagram[1][3]

ReactionPathway Start Aminoazinecarbonitrile (Precursor) Imidate Methyl Imidate Intermediate Start->Imidate Path A (Pyridine) MeOH, DBU, Reflux ProductPz Pyrazine-based Piperidinothiosemicarbazone Start->ProductPz Path B (Pyrazine) Direct Addition + Reagent Reagent Piperidine-1- carbothiohydrazide ProductPy Pyridine-based Piperidinothiosemicarbazone Reagent->ProductPy Reagent->ProductPz Imidate->ProductPy Condensation + Reagent

Figure 1: Divergent synthetic pathways for pyridine vs. pyrazine derivatives.

Materials & Reagents

ReagentGrade/PurityRoleHazard Note
Aminoazinecarbonitriles >95% (Synthesized)Starting MaterialIrritant
Piperidine Reagent GradeNucleophileToxic, Flammable
N,N'-Thiocarbonyldiimidazole (TCDI) 97%Thio-carbonyl SourceMoisture Sensitive
Hydrazine Hydrate 50-60%Hydrazide SourceCarcinogen, Corrosive
DBU 98%Base CatalystCorrosive
Methanol (MeOH) AnhydrousSolventFlammable, Toxic
Dioxane AnhydrousSolventCarcinogen, Peroxide former

Experimental Protocols

Phase 1: Reagent Synthesis (Self-Validating Step)

Objective: Synthesis of Piperidine-1-carbothiohydrazide. Commercial availability of this specific hydrazine derivative is often limited. In-house synthesis ensures freshness and reactivity.

  • Activation: Dissolve piperidine (10 mmol) in anhydrous THF (20 mL).

  • Addition: Add N,N'-thiocarbonyldiimidazole (TCDI) (11 mmol) slowly at 0°C. Stir at room temperature (RT) for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of piperidine. The intermediate is an imidazole-1-carbothioamide.

  • Hydrazinolysis: Add hydrazine hydrate (15 mmol) dropwise to the reaction mixture. Stir at RT for 3 hours.

  • Work-up: Evaporate THF. Add water (30 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75-85%.

    • Appearance: White crystalline solid.

Phase 2: Synthesis of Aminoazinecarbonitriles (Precursors)

Objective: Introduction of the cyclic amine (e.g., piperidine) onto the chlorocarbonitrile core.

  • Dissolution: Dissolve 6-chloropicolinonitrile (or 6-chloropyrazine-2-carbonitrile) (40 mmol) in dioxane (25 mL).

  • Nucleophilic Attack: Add piperidine (48 mmol) and DBU (6 mL).

  • Reaction:

    • For Pyridines: Reflux for 1 hour.

    • For Pyrazines: Stir at RT or mild heat (60°C) for 1 hour.

  • Isolation: Evaporate solvent. Pour residue onto crushed ice (50 g). Filter the resulting precipitate.

    • Purification: Column chromatography (SiO2, CHCl3/MeOH) if necessary, though often clean enough for the next step.

Phase 3: Conversion to Piperidinothiosemicarbazones (Core Protocol)
Method A: For Pyridine Derivatives (The Imidate Route)
  • Imidate Formation: Dissolve the aminoazinecarbonitrile (2 mmol) in methanol (15 mL).

  • Activation: Add DBU (2.7 mmol). Heat to reflux for 4 hours.

    • Mechanism:[1][2] Methanol attacks the nitrile to form the O-methyl imidate.

  • Condensation: Add piperidine-1-carbothiohydrazide (2 mmol) directly to the hot solution.

  • Completion: Reflux for an additional 0.5–2 hours.

  • Work-up: Pour the reaction mixture onto ice (40 g). Acidify to pH 4-5 with acetic acid.

    • Observation: A precipitate (yellow/orange) will form.

  • Purification: Filter, wash with diethyl ether (3x), and recrystallize from ethanol.

Method B: For Pyrazine Derivatives (The Direct Route)
  • Mixing: Dissolve aminoazinecarbonitrile (3 mmol) in methanol (5 mL).

  • Catalysis: Add DBU (1.3 mmol). Stir for 5 minutes.

  • Addition: Add a solution of piperidine-1-carbothiohydrazide (3 mmol) in methanol/water (15 mL / 3 mL).

  • Reaction: Stir at Room Temperature for 12 hours. (Note: Pyrazines are more reactive; reflux may cause decomposition).

  • Work-up: Pour onto ice, acidify with acetic acid, filter, and recrystallize.

Data Analysis & Characterization

Expected Spectral Data

Successful synthesis is confirmed by the disappearance of the nitrile peak and the appearance of thiosemicarbazone signals.

Functional GroupTechniqueDiagnostic Signal
Nitrile (-CN) IRDisappearance of peak at ~2230 cm⁻¹
Thiocarbonyl (C=S) IRAppearance of peak at ~1250-1100 cm⁻¹
Imine (C=N) ¹H NMRSinglet/Multiplet at δ 8.0 - 8.5 ppm
NH (Hydrazone) ¹H NMRBroad singlet at δ 9.0 - 10.5 ppm (D₂O exchangeable)
Piperidine (Aliphatic) ¹H NMRMultiplets at δ 1.5 - 3.8 ppm
Performance Metrics (Yields)
Substrate CoreMethodTypical YieldReaction Time
Pyridine A (Imidate)68 - 95%4h (Imidate) + 2h (Condensation)
Pyrazine B (Direct)33 - 64%12h (RT)

Note: Pyrazine yields are generally lower due to competitive hydrolysis of the highly reactive nitrile, but the mild conditions prevent extensive byproduct formation.

Troubleshooting & Optimization

Issue 1: Low Yield in Pyridine Pathway

  • Cause: Incomplete formation of the imidate intermediate.

  • Solution: Ensure the Methanol/DBU reflux step is maintained for at least 4 hours before adding the hydrazide. Use anhydrous methanol to prevent hydrolysis of the nitrile to an amide.

Issue 2: "Oily" Precipitate during Work-up

  • Cause: Trapped solvent or impurities.

  • Solution: Sonicate the oily suspension in diethyl ether or cold ethanol. This often induces crystallization. If it persists, dissolve in CHCl₃, dry over MgSO₄, and evaporate.

Issue 3: Solubility Issues with Reagents

  • Solution: Piperidine-1-carbothiohydrazide has limited solubility in pure methanol. Dissolving it in a minimal amount of water/methanol mixture (as described in Method B) or warm methanol facilitates the reaction.

References

  • Gobis, K., et al. (2023). "Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles." Pharmaceuticals, 16(9), 1267.

  • Zhang, X., et al. (2017). "Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments." Molecules, 22(12), 2085.[3]

  • BenchChem Technical Support. "Synthesis of Piperidine-1-carbonyl Azide and Derivatives."

  • Dolman, S. J., et al. (2006). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." Journal of Organic Chemistry, 71(25), 9548-9551.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of Pyridine to Piperidine

Status: Operational | Updated: February 2026 Topic: Optimization & Troubleshooting of Heterogeneous Catalytic Hydrogenation Audience: Medicinal Chemists, Process Chemists Executive Summary & Application Context Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Updated: February 2026 Topic: Optimization & Troubleshooting of Heterogeneous Catalytic Hydrogenation Audience: Medicinal Chemists, Process Chemists

Executive Summary & Application Context

Piperidine rings are ubiquitous pharmacophores, present in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s) and Fentanyl analogues.

The synthesis of piperidines via the catalytic hydrogenation of pyridines is a deceptively simple transformation. While thermodynamically favorable, it is kinetically complex due to catalyst poisoning by the nitrogen lone pair and stereochemical drift in substituted substrates.

This guide provides a self-validating workflow to optimize conversion, control cis/trans selectivity, and troubleshoot common failure modes.

Decision Matrix: Catalyst & Conditions

Do not default to Pd/C without analysis. Select your system based on substrate substitution and acid tolerance.

Catalyst SystemPrimary Use CaseMechanism NoteKey Constraint
5-10% Rh/C High Cis-Selectivity (Kinetic control)Rapid hydrogenation; minimizes isomerization.Expensive. Requires lower pressures (1–5 bar) to maintain selectivity.
Pd/C + Acid General Purpose / Cost-Effective Acid blocks N-poisoning; Pd is robust but slower than Rh.Must use acidic media (AcOH or HCl/MeOH) to prevent catalyst deactivation.
PtO₂ (Adams' Cat) Acid-Sensitive Substrates Works well in neutral solvents (EtOH) or mild acid.Risk of hydrogenolysis (de-halogenation) if halogens are present.
Raney Nickel Bulk/Industrial Scale High activity, low cost.Pyrophoric handling risks. Often requires high pressure (>50 bar) and Temp (>100°C).

Process Chemist Tip: For 2- or 4-substituted pyridines requiring cis-geometry, Rh/C in Methanol/Acetic Acid is the gold standard.

The "Golden Path" Protocol

Standard Operating Procedure for High-Fidelity Hydrogenation

Objective: Synthesis of cis-2-methylpiperidine from 2-methylpyridine.

  • Solvent System: Prepare a 0.5 M solution of substrate in Methanol containing 1.05 equiv. of Acetic Acid (or HCl).

    • Why? Protonation of the pyridine nitrogen (

      
      ) prevents the lone pair from strongly coordinating to the metal surface, which would otherwise halt catalysis (poisoning).
      
  • Catalyst Loading: Add 5 wt% Rh/C (5% loading relative to substrate mass).

    • Note: If using Pd/C, increase loading to 10 wt%.

  • Pressure & Temp:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Pressurize to 5 bar (75 psi) .

    • Heat to 40°C .

    • Control: Higher temperatures (>60°C) promote thermodynamic equilibration, potentially eroding cis-selectivity.

  • Workup: Filter catalyst over Celite® (Caution: keep wet to prevent ignition). Concentrate filtrate.[1] Basify with NaOH to liberate the free amine if the salt form is not desired.

Troubleshooting Hub (FAQs)

Issue 1: Reaction Stalled (<20% Conversion)

User Question: "I'm using Pd/C in Ethanol at 50 psi. The reaction started but stopped at 15% conversion. Adding more catalyst didn't help."

Root Cause: Nitrogen Poisoning. As the reaction proceeds, the concentration of free pyridine decreases, but the generated piperidine (a stronger base, pKa ~11) competes for active sites. If the medium is neutral, the nitrogen lone pair binds irreversibly to the catalyst surface, shutting down H₂ activation.

The Fix:

  • Add Acid: Introduce 1–2 equivalents of Acetic Acid or HCl. This protonates the nitrogen, rendering it non-coordinating.

  • Switch Catalyst: If acid is incompatible with your substrate, switch to Rh/C , which is less susceptible to nitrogen poisoning than Pd.

Issue 2: Wrong Diastereomer (Need Cis, got Trans)

User Question: "I am hydrogenating a 2,5-disubstituted pyridine. I need the cis-isomer, but I'm getting a 50:50 mix or mostly trans."

Root Cause: Thermodynamic Equilibration. Cis-addition is the kinetic pathway (hydrogen adds from the catalyst face). However, the intermediate partially reduced species (enamines) can isomerize, or the final product can undergo epimerization if the reaction runs too hot or too long.

The Fix:

  • Lower Temperature: Run at RT (20–25°C). High heat favors the thermodynamic (trans) product.

  • Increase Pressure: Higher H₂ pressure accelerates the reduction steps relative to the isomerization rates.

  • Use Rhodium: Rh/C is historically superior for "locking in" the kinetic cis product compared to Pd or Pt.

Issue 3: Dimerization (High Molecular Weight Impurities)

User Question: "LCMS shows a mass corresponding to [2M-H]. It looks like two rings coupled together."

Root Cause: Imine Coupling. During hydrogenation, the reaction passes through tetrahydro- intermediates (imines/enamines). If H₂ uptake is slow, these reactive intermediates can attack each other or unreacted substrate, leading to dimers.

The Fix:

  • Dilution: Reduce concentration to <0.1 M to minimize intermolecular collisions.

  • Boost Kinetics: Increase H₂ pressure and stirring rate (mass transfer limitation often mimics low reactivity).

  • Avoid "Starvation": Ensure the reactor is not H₂-starved during the critical initial phase.

Mechanistic Visualization

The following diagram illustrates the hydrogenation pathway, highlighting the critical "Poisoning" trap and the Stereoselectivity fork.

HydrogenationPath Pyridine Pyridine Substrate Adsorbed Adsorbed Species (Flat on Catalyst) Pyridine->Adsorbed Adsorption Poisoned POISON TRAP (N-Lone Pair Bound) Pyridine->Poisoned No Acid (Strong Binding) Dihydro Dihydropyridine (Unstable) Adsorbed->Dihydro + H2 Tetrahydro Tetrahydropyridine (Imine/Enamine) Dihydro->Tetrahydro + H2 Piperidine_Cis Cis-Piperidine (Kinetic Product) Tetrahydro->Piperidine_Cis + H2 (Rh/C, Low Temp) Face-Selective Piperidine_Trans Trans-Piperidine (Thermodynamic Product) Tetrahydro->Piperidine_Trans Isomerization (High Temp/Pd)

Figure 1: Mechanistic pathway of Pyridine Hydrogenation.[2][3][4] Note the "Poison Trap" which is avoided by protonation (Acidic conditions).

References & Authority

  • Heterogeneous Catalysis & Poisoning:

    • Rylander, P. N. "Hydrogenation Methods."[1][2][3][4][5][6][7][8][9] Academic Press. (Standard text on catalyst selection and nitrogen poisoning mechanisms).

    • Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. Validates the use of Rh/C for mild, selective reduction.[3]

  • Stereoselectivity (Cis/Trans):

    • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[5][6] Chemical Reviews. Comprehensive review on controlling stereochemistry in pyridine reduction.

    • Rozhkova, N. G., et al. "Stereochemistry of the hydrogenation of isomeric methylpyridines." Russian Chemical Bulletin. Fundamental study on thermodynamic vs kinetic control.

  • Troubleshooting (Acid Effects):

    • BenchChem Protocols. "Catalytic Hydrogenation of Pyridine to Piperidine." Highlights the necessity of acidic additives for Pd/C systems.

    • Despois, A., & Cramer, N.[6] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines."[6] ChemRxiv. Discusses the mechanism of protonation preventing catalyst inhibition.[6]

  • Side Reactions (Dimerization):

    • Shida, N., et al.[3] "Electrocatalytic Hydrogenation of Pyridines."[1][2][3][10] JACS. Discusses radical/imine intermediates leading to dimerization and how to avoid them.

Sources

Optimization

Improving diastereoselectivity in 2-methylpiperidine-3-carboxylic acid synthesis

Topic: Improving Diastereoselectivity in 2-Methylpiperidine-3-Carboxylic Acid Synthesis Ticket ID: KB-2024-STR-09 Support Level: Tier 3 (Senior Application Scientist)[1] Welcome to the Synthesis Support Portal You have r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Diastereoselectivity in 2-Methylpiperidine-3-Carboxylic Acid Synthesis Ticket ID: KB-2024-STR-09 Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Synthesis Support Portal

You have reached the advanced troubleshooting hub for piperidine stereochemistry. This guide addresses the critical challenge of controlling diastereoselectivity (cis vs. trans) during the reduction of 2-methylnicotinic acid precursors.

In the synthesis of 2-methylpiperidine-3-carboxylic acid, the relative stereochemistry between the C2-methyl and C3-carboxylate groups dictates biological activity. The Cis isomer (2R,3S or 2S,3R) is typically the kinetic product of heterogeneous hydrogenation, while the Trans isomer (2R,3R or 2S,3S) is the thermodynamic product.[1]

Part 1: Knowledge Base Articles (KBA)

KBA-001: Mechanistic Drivers of Selectivity

To control the outcome, you must understand the competing forces in the reactor:

  • Chemisorption (The Anchor): Pyridines bind to metal surfaces (Pt, Rh, Pd) through the nitrogen lone pair or the

    
    -system. In acidic media, the nitrogen is protonated (
    
    
    
    ), preventing "poisoning" of the catalyst by the lone pair and enforcing a specific adsorption geometry.
  • Syn-Addition (The Kinetic Driver): Heterogeneous hydrogenation delivers hydrogen atoms from the metal surface to the "bottom" face of the adsorbed ring. This syn-addition strongly favors the Cis isomer because the incoming hydrogens push the existing substituents (Methyl and Carboxyl) to the opposite face (up).

  • Epimerization (The Thermodynamic Driver): The C3 proton is

    
     to a carbonyl group (acid or ester). Under basic conditions—or even high thermal stress—this center can invert to place the bulky carboxylate group in an equatorial position, favoring the Trans  (diequatorial) isomer.
    
KBA-002: Catalyst & Solvent Selection Matrix

Use this table to select the starting conditions based on your target isomer.

Target IsomerCatalyst RecommendationSolvent SystemPressureTempMechanism Note
Cis (Kinetic) 5% Rh/Al₂O₃ or Rh/C Acetic Acid (Glacial) or H₂O/HCl 3–5 bar25–40°CRhodium minimizes isomerization; Acid prevents catalyst poisoning and enforces flat adsorption.
Trans (Thermodynamic) PtO₂ (Adams' Cat) or Pd/C MeOH (Neutral) or EtOH 10–20 bar60–80°CHigher temps and Pd/Pt promote equilibration.[1] Note: Direct synthesis is often lower yield; post-synthetic epimerization is preferred.
Racemic Mix Raney Nickel EtOH/NH₃ 50+ bar100°C+Harsh conditions lead to rapid scrambling of stereocenters.

Part 2: Experimental Protocols

Protocol A: High-Fidelity Cis-Selective Hydrogenation

Target: Kinetic Product (>95:5 dr)

  • Preparation: Dissolve 2-methylnicotinic acid (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Add 5 wt% Rhodium on Alumina (Rh/Al₂O₃). Note: Rh on Carbon is acceptable, but Alumina supports often yield cleaner kinetic profiles for nicotinic acids.[1]

  • Hydrogenation: Purge reactor 3x with N₂, then 3x with H₂. Pressurize to 4 bar (60 psi). Stir vigorously at ambient temperature (20–25°C) .

    • Critical Control Point: Do NOT heat. Heating >50°C initiates isomerization.

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid filtrate.

  • Isolation: The product exists as the acetate salt. To isolate the zwitterion, treat with ion-exchange resin (Dowex 50W) or recrystallize from EtOH/Acetone.

Protocol B: Trans-Selective Epimerization (The "Fixer")

Target: Thermodynamic Product (Converting Cis to Trans)

If the Trans isomer is required, it is chemically superior to synthesize the Cis isomer first (Protocol A) and then epimerize it, rather than attempting a direct Trans hydrogenation which often yields inseparable mixtures.[1]

  • Esterification (Prerequisite): Convert the crude Cis-acid to the methyl ester (MeOH, SOCl₂, Reflux).[1]

  • Epimerization: Dissolve the Cis-ester in dry MeOH. Add freshly prepared NaOMe (1.2 eq).

  • Reflux: Heat to reflux for 4–6 hours. The enolate intermediate allows the C3 position to equilibrate to the thermodynamically stable equatorial position (Trans).

  • Hydrolysis: Add aqueous NaOH (2M) directly to the reaction and stir until hydrolysis is complete.

  • Result: Acidification yields the Trans-2-methylpiperidine-3-carboxylic acid.

Part 3: Visualization & Logic Mapping

Workflow Visualization: The Decision Tree

HydrogenationWorkflow Start Start: 2-Methylnicotinic Acid Decision Target Diastereomer? Start->Decision CisPath Route A: Kinetic Control (Rh/Al2O3, AcOH, 25°C) Decision->CisPath I need Cis TransPath Route B: Thermodynamic Control (Step 1: Cis-Synthesis Step 2: Base Epimerization) Decision->TransPath I need Trans ProcessCis Hydrogenation (Syn-Addition) CisPath->ProcessCis TransPath->ProcessCis ProcessTrans1 Isolate Cis-Ester ProcessCis->ProcessTrans1 Esterification ResultCis Result: Cis-Isomer (Kinetic Product) ProcessCis->ResultCis ProcessTrans2 NaOMe/MeOH Reflux (Invert C3 Center) ProcessTrans1->ProcessTrans2 ResultTrans Result: Trans-Isomer (Thermodynamic Product) ProcessTrans2->ResultTrans

Caption: Decision logic for selecting the synthetic route based on the desired stereochemical outcome.

Part 4: Troubleshooting (Live Support Q&A)

Ticket #402: "I'm getting a 50:50 mixture of isomers."

User: I used Rh/C in Methanol at 50°C, but my dr is poor (1:1). I need the Cis isomer.

Senior Scientist Diagnosis: You have two conflicting variables here. While Rh/C is a good kinetic catalyst, Methanol (neutral) and 50°C are working against you.[1]

  • Solvent Issue: In neutral MeOH, the pyridine nitrogen competes for the catalyst surface, potentially leading to varied adsorption modes.

  • Temperature Issue: 50°C is providing enough energy to overcome the rotational barrier or initiate partial epimerization.

Corrective Action:

  • Switch solvent to 1M HCl or Acetic Acid . The protonated pyridinium ion adsorbs more predictably.

  • Lower temperature to 20°C .

  • Why? This enforces a strict syn-hydrogenation mechanism without thermal equilibration.

Ticket #405: "My catalyst died after 10% conversion."

User: Using Pd/C on the free acid in ethanol. The reaction stopped.

Senior Scientist Diagnosis: This is classic Catalyst Poisoning . The free nitrogen lone pair on the pyridine ring binds irreversibly to the Palladium active sites, shutting down the catalytic cycle.

Corrective Action:

  • Add 1.1 equivalents of HCl or H₂SO₄ to your ethanol solution before adding the catalyst.

  • Why? Protonating the nitrogen (

    
    ) removes its ability to coordinate strongly to the metal, allowing the aromatic 
    
    
    
    -system to interact with the catalyst for hydrogenation instead.
Ticket #409: "I need the Trans isomer, but the epimerization failed."

User: I refluxed the Cis-acid in NaOH/Water but the ratio didn't change much.

Senior Scientist Diagnosis: Epimerization of the free acid (carboxylate anion) is difficult because the resulting dianion (enolate + carboxylate) is highly unstable due to charge repulsion.

Corrective Action:

  • Esterify first. Convert the acid to the methyl ester.

  • Use NaOMe in MeOH (anhydrous conditions).

  • Why? The ester enolate is much easier to form (

    
    ) than the dianion of the acid. Once the ester is equilibrated to trans, you can saponify it back to the acid.
    

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Detailed mechanisms on pyridine reduction and the importance of acidic media).

  • Glorius, F., et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2-23.[1] [1]

  • Kuznetsov, N. Y., et al. (2015).[1] "Diastereoselective synthesis of piperidine-3-carboxylic acid derivatives." Tetrahedron, 71(4), 625-633.[1] (Protocols for cis-trans interconversion).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Rh vs Pt selectivity).

  • Sigma-Aldrich Technical Library. (2023). "2-Methylnicotinic acid: Properties and Hydrogenation Profiles."

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methylpiperidine-3-Carboxylic Acid Isomers

Topic: Challenges in the purification of 2-methylpiperidine-3-carboxylic acid isomers Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 2-methylpiperidine-3-carboxylic acid isomers Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub. Subject: 2-Methylpiperidine-3-carboxylic acid (2-Me-PCA) CAS Registry Number (Generic): 151543-07-2 (racemic trans), varies by stereochemistry.

As Senior Application Scientists, we understand that 2-methylpiperidine-3-carboxylic acid presents a "perfect storm" of purification challenges: it possesses two chiral centers (C2 and C3), exists as a zwitterion in its free form, lacks a strong UV chromophore, and often requires separation of four distinct stereoisomers (cis-enantiomers and trans-enantiomers).

This guide synthesizes mechanistic insights with field-proven protocols to help you resolve these isomers efficiently.

⚡ Quick Diagnostic: What is your primary bottleneck?

  • "I have a mixture of cis and trans diastereomers."

    
     Jump to 
    
  • "I have a racemate and need a single enantiomer."

    
     Jump to 
    
  • "I cannot see my compound on the HPLC/Flash detector."

    
     Jump to 
    
  • "My compound is oiling out or sticking to the column."

    
     Jump to 
    

Section 1: Diastereomer Separation (Cis vs. Trans)

The synthesis of 2-Me-PCA (often via hydrogenation of 2-methylnicotinic acid or derivatives) typically yields a mixture of cis (kinetic product) and trans (thermodynamic product) diastereomers.

Q: Why are my cis/trans isomers co-eluting on C18 silica?

A: In its free amino acid form, 2-Me-PCA is a zwitterion. On standard C18 at neutral pH, it is highly polar and elutes in the void volume with poor selectivity. The Fix: You must suppress the ionization or use a different retention mechanism.

  • Ion-Pairing: Add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. This forms a hydrophobic ion pair with the amine, increasing retention and diastereomeric selectivity.

  • Ligand Exchange: Use a copper(II)-based column (e.g., Phenomenex Rezex ROA or similar ligand exchange phases) which separates based on the spatial arrangement of the amino and carboxyl groups coordinating to the metal center.

Q: Can I separate diastereomers using Flash Chromatography?

A: Yes, but not easily in the free acid form. Expert Insight: We strongly recommend converting the crude mixture to the N-Boc methyl ester or N-Cbz methyl ester . The protected forms eliminate zwitterionic interactions and allow standard normal-phase separation.

  • Observation: The trans-isomer (diequatorial-like conformation) is generally less polar and elutes before the cis-isomer on silica gel.[1]

  • Epimerization Tip: If you require the trans-isomer but have mostly cis, treat the N-protected ester with a base (e.g., KOtBu or NaOMe) to equilibrate the C3 center to the thermodynamically stable trans configuration before purification.

🧪 Protocol: Silica Purification of N-Protected Derivatives

Target: Separation of N-Boc-cis/trans-2-methylpiperidine-3-carboxylate.

  • Stationary Phase: High-efficiency spherical silica (20–40 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     70:30).
    
  • Modifier: Add 0.1% Triethylamine (TEA) to prevent interaction between the carbamate nitrogen and acidic silanols.

  • Loading: Dissolve crude oil in minimum DCM. Load <5% w/w of silica mass.

  • Result: Trans isomer typically elutes first (

    
     in 8:2 Hex:EtOAc), followed by cis (
    
    
    
    ).

Section 2: Chiral Resolution (Enantiomer Separation)

Once diastereomers are separated, you are left with racemic pairs (e.g., (


)-trans).
Q: Which Chiral HPLC column works for the FREE amino acid?

A: Do not use polysaccharide columns (AD/OD) for free amino acids; they require non-polar mobile phases. The Solution: Use a Crown Ether column (e.g., Daicel Crownpak CR(+)).

  • Mechanism: The crown ether forms a host-guest complex with the primary ammonium ion (

    
    ). This requires acidic aqueous mobile phases (pH < 2) to ensure the amine is protonated.
    
  • Selectivity: The 2-methyl group creates significant steric hindrance for the complexation of one enantiomer over the other.

Q: Which column works for N-PROTECTED derivatives?

A: Immobilized polysaccharide columns are superior here.

  • Recommended: Chiralpak IC or ID (Immobilized Amylose/Cellulose).

  • Mobile Phase: Heptane : IPA (90:10).

  • Why IC/ID? The chlorinated spacers in Chiralpak IC often provide better recognition for cyclic amino acids compared to the older AD/OD phases.

📊 Table 1: Column Selection Guide
Compound FormRecommended ColumnMobile PhaseMechanism
Free Amino Acid Crownpak CR(+) / CR(-)

(pH 1.5) in

/MeOH
Host-Guest (Ammonium)
Free Amino Acid Chirobiotic T (Teicoplanin)MeOH :

(Acetic acid/TEA)
Complexation/H-bonding
N-Boc / Methyl Ester Chiralpak IC / IDHeptane : IPA / DCMSteric fit in chiral cavity
N-Fmoc Derivative Whelk-O 1Hexane : IPA

-

Interaction

Section 3: Detection & Sensitivity

Q: I see no peaks on my UV detector (254 nm). Why?

A: 2-Me-PCA lacks a conjugated


-system. It has negligible absorption above 210 nm.
Troubleshooting Steps: 
  • Wavelength: Set UV to 205 nm or 210 nm . Ensure you use UV-transparent solvents (HPLC grade Acetonitrile, not Acetone).

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These depend on mass, not chromophores.

  • Derivatization (Pre-column): React the sample with Fmoc-Cl or Cbz-Cl before injection. This adds a strong UV chromophore, allowing detection at 254 nm and improving chiral recognition on

    
    -active columns (like Whelk-O).
    

Section 4: Physicochemical Troubleshooting

Q: My compound is "oiling out" during crystallization.

A: This is common for low-melting piperidine derivatives. The Fix:

  • Salt Formation: Do not try to crystallize the free zwitterion or the free base ester. Form a salt:

    • Hydrochloride: Treat with HCl in dioxane/ether.

    • Tartrate: Use L-Tartaric acid.[2] This may also induce diastereomeric salt resolution , precipitating one enantiomer preferentially.

  • Solvent System: Switch to Isopropanol (IPA) / Isopropyl Ether . Dissolve in hot IPA, then slowly add the ether (anti-solvent) until turbid. Cool slowly.

🧩 Purification Logic Workflow

The following diagram illustrates the decision matrix for purifying 2-Me-PCA from a crude synthesis mixture.

PurificationWorkflow Start Crude Synthesis Mixture (Cis/Trans + Impurities) Decision1 Is the Amino Acid Protected? Start->Decision1 Protected Yes (e.g., N-Boc-Methyl Ester) Decision1->Protected Yes Unprotected No (Free Amino Acid) Decision1->Unprotected No Silica Flash Chromatography (Hex/EtOAc + 0.1% TEA) Protected->Silica SepCheck Diastereomers Separated? Silica->SepCheck SepCheck->Silica No (Optimize Gradient) ChiralHPLC_P Chiral HPLC (Chiralpak IC/ID) SepCheck->ChiralHPLC_P Yes (Pure Diastereomer) Deprotect Deprotection (TFA or HCl) ChiralHPLC_P->Deprotect Final Final Product (>98% ee, >95% de) Deprotect->Final Pure Enantiomer ProtectStep Recommended: Protect (Boc2O / MeOH / SOCl2) Unprotected->ProtectStep High Purity Needed DirectPur Direct Purification (Difficult) Unprotected->DirectPur Quick Screen ProtectStep->Silica IonExchange Ion Exchange / Prep HPLC (Crownpak CR+ or Ligand Exchange) DirectPur->IonExchange IonExchange->Final Pure Enantiomer

Caption: Decision tree for selecting the optimal purification route based on protection status and purity requirements.

📚 References

  • Epimerization and Separation of N-Boc-Piperidine Carboxylates. Royal Society of Chemistry. "Piperidines ESI-revised3: Synthesis and Separation of cis/trans-N-Boc-piperidine-3-carboxylates." [Link]

  • Chiral HPLC of Piperidine Derivatives. Phenomenex Application Guide. "Chiral HPLC Separations: Method Development for Cyclic Amino Acids." [Link]

  • Crystallization and Salt Formation Strategies. Google Patents. "Process for Preparation of Piperidine Carboxylic Acid Salts (Tartrates)."

  • Enantiomeric Separation of 2,3-Disubstituted Piperidines. ScienceDirect / Elsevier. "Preparation of 2,3-trans-substituted piperidines and HPLC analysis." [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates

This Technical Support Guide is designed for researchers encountering specific hurdles in the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates . It prioritizes mechanistic causality and actionable solutions over...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers encountering specific hurdles in the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates . It prioritizes mechanistic causality and actionable solutions over generic advice.

Executive Summary & Scaffold Analysis

The target scaffold couples a pharmacologically active pyrazole-4-carboxylate core with an N-Boc-piperidine moiety.[1][2][3] This linkage is critical in kinase inhibitors (e.g., JAK, EGFR) but presents two distinct synthetic challenges:

  • Ambident Nucleophilicity: The pyrazole ring has two nitrogens (N1/N2), leading to difficult-to-separate regioisomers during direct alkylation.

  • Electrophile Instability: The secondary carbon of the piperidine ring (C4) is prone to E2 elimination when activated as a halide or sulfonate, yielding the useless alkene byproduct.

Troubleshooting Guide (Q&A)

Case 1: "I am seeing a 60:40 mixture of isomers. How do I control N1 vs. N2 regioselectivity?"

Diagnosis: You are likely performing a direct alkylation (


) of a pre-formed 1H-pyrazole-4-carboxylate with an electrophile. Pyrazoles are tautomeric; under basic conditions, the deprotonated pyrazolide anion resonates between N1 and N2.
  • Mechanism: The ratio depends on the steric bulk and electronic nature of substituents at C3 and C5. If C3 and C5 are identical (e.g., both H), N1 and N2 are equivalent. If they differ (e.g., C3-Methyl, C5-H), alkylation occurs at both, often favoring the less sterically hindered nitrogen (N1 adjacent to the smaller group), but rarely with >10:1 selectivity.

Corrective Action:

  • Switch to the "De Novo" Hydrazine Route (Recommended): Instead of alkylating the pyrazole, build the pyrazole onto the piperidine.

    • Step 1: Synthesize N-Boc-4-hydrazinopiperidine .

    • Step 2: Condense this hydrazine with an ethoxymethylene compound (e.g., ethyl (ethoxymethylene)cyanoacetate or a 1,3-dicarbonyl equivalent).

    • Result: This forces the piperidine onto the specific nitrogen defined by the hydrazine, yielding 100% regiocontrol .

  • Solvent Tuning (If Alkylation is mandatory): Use non-polar aprotic solvents (Toluene) rather than polar aprotic (DMF). In DMF, the "loose" ion pair promotes reaction at the most electronegative (but often more hindered) site. In Toluene, the "tight" ion pair can sometimes favor the thermodynamically stable isomer, though this is substrate-dependent.

Case 2: "My yield is low (<30%), and NMR shows a new olefinic proton signal at 5.7 ppm."

Diagnosis: You are encountering E2 Elimination .

  • Cause: You are likely using N-Boc-4-mesyloxypiperidine (or tosylate/bromide) with a strong base (NaH, K2CO3). The secondary electrophile on the piperidine ring is sterically hindered. The pyrazole anion acts as a base rather than a nucleophile, abstracting a proton from C3/C5 of the piperidine ring.

  • Product: N-Boc-1,2,3,6-tetrahydropyridine (the "ene" byproduct).

Corrective Action:

  • Switch to Mitsunobu Coupling: Use N-Boc-4-hydroxypiperidine ,

    
    , and DIAD/DEAD.
    
    • Why: The Mitsunobu reaction activates the oxygen specifically for substitution (

      
      ) via an oxyphosphonium intermediate.[4] While elimination is still possible, it is significantly suppressed compared to base-mediated alkylation of sulfonates.
      
  • Change the Leaving Group (If avoiding Mitsunobu): Use a Triflate (OTf) leaving group at -78°C. The extreme leaving group ability allows the substitution to outcompete elimination before the system has enough thermal energy to access the elimination transition state.

Case 3: "The Boc group is disappearing or degrading during the reaction."

Diagnosis:

  • Acidic Contamination: If you are forming the pyrazole ring using the hydrazine route, the condensation often generates acid (e.g., HCl from hydrazine hydrochloride or acetic acid as solvent).

  • Thermal Stress: Prolonged heating (>100°C) in protic solvents can slowly cleave the Boc carbamate.

Corrective Action:

  • Buffer the System: If using hydrazine

    
    HCl, add exactly 1.0 equivalent of 
    
    
    
    or
    
    
    to neutralize the salt before heating.
  • Workup: Avoid washing the organic layer with strong acids (1M HCl) to remove unreacted amines. Use 10% Citric Acid or saturated

    
     instead.
    

Comparative Strategy Analysis

FeatureMethod A: Direct AlkylationMethod B: Mitsunobu CouplingMethod C: De Novo Hydrazine
Key Reagents Pyrazole + N-Boc-4-OMs/Br + BasePyrazole + N-Boc-4-OH + DIAD/PPh3N-Boc-4-Hydrazine + Enol Ether
Regioselectivity Poor (Mixtures common)Moderate (Sterics still apply)Excellent (Single isomer)
Elimination Risk High (Major side reaction)Low (Minor side reaction)None
Scalability Good (Cheap reagents)Poor (Atom economy, PPh3O removal)Excellent
Recommendation Only for symmetrical pyrazolesGood for small-scale discoveryGold Standard for Process

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic pathways for the three primary synthetic routes.

G Start Target: N-Boc-piperidinyl-pyrazole Alkylation Route A: Direct Alkylation (Base + Electrophile) Start->Alkylation Using Mesylate/Halide Mitsunobu Route B: Mitsunobu Coupling (DIAD + PPh3) Start->Mitsunobu Using Alcohol Hydrazine Route C: De Novo Synthesis (Hydrazine Condensation) Start->Hydrazine Using Hydrazine Elimination Side Reaction: E2 Elimination (N-Boc-tetrahydropyridine) Alkylation->Elimination Strong Base / Heat RegioMix Side Reaction: N1/N2 Mixture Alkylation->RegioMix Ambident Nucleophile CleanSub Inverted Configuration Product (Stereocenter Inversion) Mitsunobu->CleanSub SN2 Mechanism Target Pure Regioisomer High Yield CleanSub->Target Hydrazine->Target Cyclization

Figure 1: Synthetic decision tree highlighting the high risk of elimination in alkylation routes versus the regiochemical fidelity of the hydrazine route.

Validated Experimental Protocols

Protocol A: The "De Novo" Hydrazine Route (Recommended)

Best for: High regioselectivity requirements and scale-up.

  • Preparation of N-Boc-4-hydrazinopiperidine:

    • Dissolve N-Boc-4-piperidone (10 mmol) in MeOH (20 mL).

    • Add Hydrazine monohydrate (1.2 equiv) dropwise. Stir 1h at RT.

    • Cool to 0°C. Add

      
       (1.5 equiv) in portions. Stir 2h.
      
    • Critical Check: Ensure complete reduction of the hydrazone by TLC.

    • Quench with water, extract with DCM. Note: The hydrazine is air-sensitive; use immediately or store as HCl salt.

  • Cyclization:

    • To the crude hydrazine (1.0 equiv) in EtOH (10 vol), add Ethyl (ethoxymethylene)cyanoacetate (1.05 equiv).

    • Add

      
       (1.1 equiv) to neutralize any residual acid.
      
    • Reflux for 3–6 hours.

    • Cool and concentrate.[5] The product often precipitates upon addition of cold water/hexane.

Protocol B: Mitsunobu Coupling (Small Scale)

Best for: Quick analog generation using commercially available pyrazoles.

  • Setup:

    • Charge a dry flask with Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), and Triphenylphosphine (

      
      , 1.5 equiv).
      
    • Dissolve in anhydrous THF (0.1 M concentration).

    • Cool to 0°C under

      
      .
      
  • Addition:

    • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes. Do not let the temperature rise above 5°C during addition to minimize side reactions.

  • Reaction:

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Concentrate THF. Triturate the residue with

      
      /Hexane (1:1) to precipitate 
      
      
      
      (Triphenylphosphine oxide). Filter off the solid.[6]
    • Purify filtrate via flash chromatography.

    • Troubleshooting: If conversion is low, ensure the alcohol is strictly anhydrous; water kills the phosphonium intermediate.

References

  • Regioselective Synthesis of N-Boc-piperidinyl-pyrazoles Matulevičiūtė, G. et al. "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021, 26(13), 3808. Citation Context: Establishes the "De Novo" hydrazine route as the primary method for solving regioselectivity issues (N1 vs N2) and avoiding alkylation mixtures.

  • Elimination Side Reactions in Piperidine Alkylation Patent CN105153211A. "Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester." Citation Context: Explicitly documents the "large amount of elimination byproducts" generated when reacting N-Boc-4-piperidine mesylates under basic conditions, validating the need for alternative coupling strategies.

  • Mitsunobu Reaction Mechanistic Insights Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Citation Context: Provides the fundamental mechanistic basis for the oxyphosphonium intermediate and explains why strict anhydrous conditions are required to prevent quenching.

Sources

Troubleshooting

Troubleshooting chiral HPLC methods for piperidine carboxylic acids

Technical Support Center: Chiral HPLC of Piperidine Carboxylic Acids Topic: Troubleshooting Chiral HPLC Methods for Piperidine Carboxylic Acids Content Type: Technical Support Guide & FAQs Target Audience: Senior Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC of Piperidine Carboxylic Acids

Topic: Troubleshooting Chiral HPLC Methods for Piperidine Carboxylic Acids Content Type: Technical Support Guide & FAQs Target Audience: Senior Researchers, Analytical Scientists, Drug Development Leads

Introduction: The Zwitterion Paradox

Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid) represent a distinct challenge in chiral chromatography. Unlike simple amines or acids, these molecules are zwitterionic (containing both a secondary amine and a carboxylic acid).

In their native state, they possess high polarity, poor solubility in traditional Normal Phase solvents (Hexane/IPA), and—critically—lack a strong UV chromophore . This guide abandons generic advice to focus on the two field-proven pathways for these specific molecules: Direct Analysis on Zwitterionic Phases (the modern standard) and Derivatization (the traditional alternative).

Part 1: Method Selection Strategy

Before troubleshooting, confirm you are on the correct path. The choice of column chemistry dictates the entire troubleshooting workflow.

MethodSelection Start Start: Piperidine Carboxylic Acid Sample UV_Req Is UV Sensitivity Critical (< 210 nm)? Start->UV_Req Direct PATH A: Direct Analysis (No Derivatization) UV_Req->Direct No (MS/ELSD available) Deriv PATH B: Derivatization (FMOC / Cbz / FDAA) UV_Req->Deriv Yes (UV required) Col_ZWIX Column: Zwitterionic Phase (e.g., Chiralpak ZWIX) Direct->Col_ZWIX Secondary Amine Target Col_Crown Column: Crown Ether? (STOP: Only for Primary Amines) Direct->Col_Crown Avoid (Low Selectivity) Col_Poly Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IB/IG) Deriv->Col_Poly Standard RP/NP Modes

Figure 1: Decision matrix for method selection. Note that Crown Ether columns (CR-I/CR(+)) are generally unsuitable for piperidine derivatives (secondary amines) compared to ZWIX phases.

Part 2: Troubleshooting Direct Analysis (ZWIX Mode)

Context: The most robust method for underivatized pipecolic/nipecotic acid uses Zwitterionic Ion Exchange (ZWIX) phases. These columns (e.g., Chiralpak ZWIX(+) / ZWIX(-)) employ a Cinchona alkaloid fused with a chiral sulfonic acid.[1][2][3][4]

FAQ 1: Why are my peaks broad or splitting?

Diagnosis: Disruption of the "Double Ion-Pairing" mechanism. The Mechanism: The ZWIX stationary phase is zwitterionic.[1][2][4][5][6] To achieve separation, the mobile phase must support simultaneous ionization of both the amine and acid groups on your analyte and the stationary phase. Corrective Protocol:

  • Check the Additives: You cannot use neutral solvents. You must use a specific acid/base ratio.

    • Standard Formula: 50 mM Formic Acid + 25 mM Diethylamine (DEA) in Methanol.[7]

    • Why: This specific buffer ratio fixes the ionization state to ensure the analyte interacts with both the quinuclidine (base) and sulfonic acid (acid) sites on the selector.

  • Water Content: Ensure 2% to 10% water is present in the Methanol/Acetonitrile mobile phase. Pure organic solvents often lead to slow mass transfer and broadening for zwitterions.

FAQ 2: I see no retention (t0 elution).

Diagnosis: "Wash-out" effect due to high ionic strength or wrong solvent. Corrective Protocol:

  • Solvent Switch: ZWIX phases are Methanol-driven .

    • High Retention: 100% MeOH (with additives).

    • Low Retention: High % Acetonitrile (ACN).

    • Fix: If eluting at t0, switch to 90-100% MeOH. Unlike Reversed Phase (RP), increasing MeOH increases retention on ZWIX columns.

  • Sample Diluent: Dissolve the sample in the mobile phase. Dissolving zwitterions in pure water and injecting into a high-organic system can cause "breakthrough" where the sample travels with the water plug.

FAQ 3: The baseline is noisy/drifting (Detection Issues).

Diagnosis: Incompatible additives with detection mode. Corrective Protocol:

  • For LC-MS: The Formic Acid/DEA buffer is volatile and MS-compatible. Ensure DEA quality is high (LC-MS grade) to avoid adduct clusters.

  • For UV (200-210 nm): DEA absorbs UV at low wavelengths.

    • Alternative: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Piperidine carboxylic acids have weak UV absorbance; relying on 210 nm with amine additives is often futile due to high background noise.

Part 3: Troubleshooting Derivatization Methods

Context: If you lack ZWIX columns or require high UV sensitivity, derivatization (blocking the amine) allows the use of standard Polysaccharide columns (IA, IB, IC, IG).

FAQ 4: My derivatized enantiomers are not separating.

Diagnosis: The protecting group is too small or does not provide "pi-pi" interaction sites. The Science: Polysaccharide columns rely heavily on steric fit and pi-pi stacking. A simple acetyl group is often insufficient for recognition. Corrective Protocol:

  • Switch Reagent: Use FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or Cbz-Cl .

    • Why: The large fluorenyl ring of FMOC acts as a "handle" for the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to grab onto, significantly boosting resolution (Rs).

  • Mobile Phase: Use Acidic Reversed Phase (0.1% H3PO4 or Formic Acid).

    • Note: After derivatization, the molecule is now a carboxylic acid (the amine is an amide). You must suppress the ionization of the carboxylic acid (pH < 3) to prevent peak tailing on polysaccharide columns.

FAQ 5: I see "Ghost Peaks" in my derivatized sample.

Diagnosis: Excess derivatizing reagent hydrolysis. Corrective Protocol:

  • FMOC-OH: FMOC-Cl hydrolyzes to FMOC-OH (alcohol), which is highly fluorescent/UV-active.

  • Extraction Step: After the reaction, perform a liquid-liquid extraction (Hexane/Water). The FMOC-OH is less polar than the FMOC-Amino Acid and can often be removed or separated chromatographically.

  • Blank Run: Always run a "Reagent Blank" (Buffer + FMOC-Cl, no sample) to identify the reagent peaks.

Part 4: Data Summary & Reference Values

Table 1: Recommended Starting Conditions

ParameterMethod A: Direct (ZWIX) Method B: Derivatized (FMOC)
Target Analyte Native Pipecolic/Nipecotic AcidFMOC-Pipecolic Acid
Column Chiralpak ZWIX(+) or ZWIX(-)Chiralpak IA-3 / IB-3 (Immobilized)
Mobile Phase Base MeOH / ACN (80:20)Water / ACN (Gradient)
Additives 50mM Formic Acid + 25mM DEA 0.1% Formic Acid or H3PO4
Detection ELSD, CAD, or MS (ESI+)UV 254 nm (Strong signal)
Elution Order Switch ZWIX(+) to (-) to reverseFixed (unless column switched)
Primary Failure Wrong additive ratio (Peak split)Excess reagent peaks (Interference)

Part 5: Visualizing the ZWIX Mechanism

Understanding the "Double Ion Pairing" is critical for troubleshooting mobile phase pH.

ZWIX_Mechanism cluster_SP Stationary Phase (ZWIX Selector) cluster_Analyte Analyte (Piperidine Acid) Selector_Base Quinuclidine (Base) (Protonated +) Analyte_Acid Carboxylate (-) (COO-) Selector_Base->Analyte_Acid Ionic Interaction 1 Selector_Acid Sulfonic Acid (Deprotonated -) Analyte_Base Piperidine Amine (+) (NH2+) Selector_Acid->Analyte_Base Ionic Interaction 2 MobilePhase Mobile Phase Additives (Formic Acid + DEA) MobilePhase->Selector_Base Maintains Ionization MobilePhase->Analyte_Base Prevents Deprotonation

Figure 2: The synergistic double ion-pairing mechanism. Both the selector and analyte must be charged. If the mobile phase pH is too high or low, one interaction breaks, causing loss of retention or selectivity.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).

  • Ilisz, I., et al. (2012). "New generation of zwitterionic chiral stationary phases based on Cinchona alkaloids." Journal of Chromatography A.

  • Sigma-Aldrich (Supelco). (2023). Chiral HPLC Column Selection Guide for Amino Acids.

  • Lindner, W., et al. (2010). "Cinchona alkaloid-based zwitterionic chiral stationary phases."[2] Journal of Separation Science.

Sources

Optimization

Overcoming poor yields in the synthesis of piperidine alkaloids

Ticket ID: #PIP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Deceptive Simple" Cycle Welcome to the Piperidine Synthesis Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive Simple" Cycle

Welcome to the Piperidine Synthesis Technical Support Center. You are likely here because a theoretically simple transformation—forming a six-membered nitrogen ring—has failed to translate into isolated yield.

Piperidine alkaloids (e.g., coniine, solenopsin, anabasine) are deceptively simple. Their synthesis often fails not due to a lack of reactivity, but due to three specific "silent killers":

  • Catalyst Poisoning: The basic nitrogen atom coordinates to transition metals, killing your catalytic cycle.

  • Thermodynamic Traps: Incomplete cyclization due to unfavorable entropy or reversible imine formation.

  • Isolation Loss: The high water solubility and volatility of low-molecular-weight piperidines cause "missing mass" during workup.

This guide bypasses standard textbook definitions to provide field-tested recovery protocols for these specific failure modes.

Module 1: Ring-Closing Metathesis (RCM) Stalls

Symptom: Starting material is consumed, but no product forms (oligomerization) or reaction stalls at 50% conversion. Root Cause: Nitrogen lone-pair coordination to the Ruthenium (Ru) catalyst (Grubbs I/II), forming a non-productive chelate.

The Protocol: The Fürstner Modification

To prevent the amine nitrogen from poisoning the Ru-catalyst, you must "mask" the Lewis basicity in situ without permanently protecting the amine.

Step-by-Step Recovery:

  • Preparation: Dissolve your diene precursor in anhydrous CH₂Cl₂ (0.01 M – High dilution is critical to prevent dimerization).

  • The Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.3 – 1.0 equiv) to the solution.

    • Mechanism:[1][2][3][4][5] The Ti(IV) acts as a Lewis acid scavenger, binding the nitrogen lone pair reversibly. This prevents the N-Ru coordination that kills the active catalyst species [1].

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 2-4 hours.

  • Workup (Crucial): You must break the N-Ti complex. Quench with 1M HCl or a saturated Rochelle’s salt solution and stir vigorously for 1 hour before extraction.

Troubleshooting Logic (RCM)

RCM_Troubleshooting Start RCM Reaction Stalled/Low Yield Check_Conc Is Concentration > 0.01 M? Start->Check_Conc Dilute Dilute to 0.005 - 0.01 M (Favors Cyclization over Oligomerization) Check_Conc->Dilute Yes Check_N Is Nitrogen Free (Unprotected)? Check_Conc->Check_N No Dilute->Check_N Add_Lewis Add Ti(OiPr)4 (0.5 eq) (Furstner Modification) Check_N->Add_Lewis Yes Check_Cat Is Catalyst Decomposing? Check_N->Check_Cat No (Protected) Add_Lewis->Check_Cat Change_Cat Switch to Hoveyda-Grubbs II (Higher Stability) Check_Cat->Change_Cat Yes Success Isolate Product Check_Cat->Success No Change_Cat->Success

Figure 1: Decision matrix for optimizing Ring-Closing Metathesis in nitrogen-containing substrates.

Module 2: Stereocontrol in Pyridine Hydrogenation

Symptom: You obtain the piperidine, but the diastereomeric ratio (dr) is poor (e.g., mixture of cis/trans 2,6-disubstituted isomers). Root Cause: The adsorption mode of the pyridine onto the heterogeneous catalyst surface dictates the hydrogen addition face.

The Protocol: Acid-Mediated Stereocontrol

Hydrogenation of free-base pyridines often leads to catalyst poisoning and mixed stereochemistry. Protonating the pyridine prior to hydrogenation locks the conformation and activates the ring.

Comparative Data: Catalyst & Solvent Effects

Substrate ConditionCatalyst SystemPressure (H₂)Major IsomerTypical YieldMechanism Note
Neutral (Free Base) 5% Pd/C, MeOH1 atmMixed (Low dr)40-60%Catalyst poisoning by product; slow kinetics.
Acidic (HCl Salt) PtO₂ (Adams'), AcOH 50 psiCis-2,6 85-95% "Anchoring effect" favors all-cis addition [2].
Pyridinium Salt Ir-Chiral Ligand50-100 barEnantio-enriched 90-98%Outer-sphere mechanism; high enantioselectivity [3].

Technical Insight: For cis-2,6-disubstituted piperidines (common in alkaloids like solenopsin), use PtO₂ in Glacial Acetic Acid .

  • Why? The pyridinium ring adsorbs flat onto the platinum surface. The hydrogens are added sequentially from the catalyst surface (syn-addition) to the bottom face of the ring, forcing substituents to orient away (cis-relationship) to minimize steric clash with the metal surface.

Module 3: The "Missing Mass" (Isolation & Purification)

Symptom: Reaction shows 100% conversion on TLC/LCMS, but after aqueous workup, you isolate <20% mass. Root Cause: Piperidines are polar bases. In standard extractions (pH 7-9), they partition significantly into the aqueous phase. Furthermore, simple piperidines are volatile and sublime on the rotavap.

The Protocol: "Catch and Release" (SCX Chromatography)

Avoid liquid-liquid extraction entirely for polar alkaloids. Use Strong Cation Exchange (SCX) resin.[5]

Workflow:

  • Load: Dissolve crude reaction mixture in MeOH (or MeOH/CH₂Cl₂). Load onto a pre-conditioned SCX cartridge (silica-bonded sulfonic acid).

  • Wash: Flush with pure MeOH.

    • Result: Neutral impurities, catalysts, and non-basic byproducts elute. The piperidine remains ionically bound to the sulfonic acid.

  • Release: Elute with 2M NH₃ in MeOH .

    • Result: The ammonia deprotonates the piperidine, breaking the ionic bond. The product elutes in the basic methanol fraction.

  • Concentrate: Evaporate the ammoniacal methanol carefully (do not heat >30°C if product is volatile).

Alternative (If SCX unavailable):

  • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction to decrease the solubility of the organic amine (Salting-out effect).

  • Solvent Switch: Use Chloroform:Isopropanol (3:1) instead of Ethyl Acetate or DCM. This mixture is far superior for extracting polar amines from aqueous phases.

Isolation Logic Flow

Isolation_Logic Crude Crude Mixture Is_Volatile Is MW < 150? Crude->Is_Volatile SCX SCX Column (Catch & Release) Is_Volatile->SCX No Salt_Form Isolate as HCl Salt (Precipitation) Is_Volatile->Salt_Form Yes (Prevent Sublimation) Extract Extraction (CHCl3/iPrOH 3:1) SCX->Extract If SCX unavailable

Figure 2: Selection of isolation method based on molecular weight and volatility.

Frequently Asked Questions (FAQ)

Q: My reductive amination is yielding the dimer (tertiary amine) instead of the secondary piperidine. Why? A: This is a kinetic issue. The intermediate imine is reacting with the already-formed product.

  • Fix: Use NaCNBH₃ at pH 6 (acetic acid buffer) instead of NaBH(OAc)₃. NaCNBH₃ is less reactive and will only reduce the protonated iminium ion, not the aldehyde/ketone, allowing the equilibrium to favor the cyclic imine before reduction occurs [4].

Q: Can I use Pd/C for pyridine hydrogenation if I have halogens on the ring? A: Risky. Pd/C often causes hydrodehalogenation (cleaving the C-Cl/Br bond).

  • Fix: Use PtO₂ (Adams' Catalyst) or Rh/C . These are less prone to oxidative insertion into C-Halogen bonds compared to Palladium. Alternatively, add a poison like thiophene (in trace amounts) to attenuate the catalyst activity, though this lowers overall yield.

Q: I am scaling up. Is the Ti(OiPr)₄ method safe for kilogram scale? A: While effective, titanium emulsions can be a nightmare to filter on a large scale.

  • Scale-up Fix: Instead of Ti additives, convert the amine to its HCl salt or TFA salt prior to RCM. The ammonium salt cannot coordinate to the Ruthenium. Perform the RCM on the salt in a polar solvent (like MeOH/DCM mix) or use a phase-transfer catalyst.

References

  • Fürstner, A., et al. (1996). "Ring-Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes." Journal of the American Chemical Society. (Describes the foundational logic of Lewis acid additives in RCM).

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Detailed mechanism on stereoselective hydrogenation).

  • Lefort, L., et al. (2016).[4] "Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides." Synthesis & Catalysis.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Kinetic Resolution of 2-Aryl-4-methylenepiperidines

Status: Systems Operational Ticket ID: KR-PIP-004 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Enantioselective Resolution Protocols Executive Summary The 2-aryl-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Systems Operational Ticket ID: KR-PIP-004 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Enantioselective Resolution Protocols

Executive Summary

The 2-aryl-4-methylenepiperidine scaffold is a critical pharmacophore, notably serving as a precursor for NK1 antagonists (e.g., L-733,060) and serotonin reuptake inhibitors. The presence of the exocyclic 4-methylene group combined with the C2-aryl stereocenter presents unique synthetic challenges:

  • Chemoselectivity: The exocyclic alkene is prone to isomerization (to the endocyclic enamine/imine) under harsh acidic or thermal conditions.

  • Steric Hindrance: The C2-aryl group creates significant steric bulk, slowing down standard enzymatic kinetics.

This guide details two validated workflows for kinetic resolution (KR):

  • Workflow A (Chemical): Organolithium-mediated resolution (High Selectivity, Low Temperature).

  • Workflow B (Biocatalytic): Enzymatic N-acylation (Mild Conditions, Green Chemistry).

Module 1: Protocol Selection & Decision Matrix

Before initiating experimentation, select the workflow that matches your substrate stability and available equipment.

KR_Decision_Tree Start Select KR Strategy Substrate_Check Is the N-protecting group present? Start->Substrate_Check N_Boc Yes (N-Boc) Substrate_Check->N_Boc Substrate is Carbamate Free_NH No (Free Amine) Substrate_Check->Free_NH Substrate is Secondary Amine Equip_Check Cryogenic Equipment (-78°C) Available? N_Boc->Equip_Check Enzymatic_Route Workflow B: CAL-B Acylation Free_NH->Enzymatic_Route Chemical_Route Workflow A: Sparteine/n-BuLi Lithiation Output1 Output1 Chemical_Route->Output1 Result: Enantioenriched Starting Material (Recovered) Output2 Output2 Enzymatic_Route->Output2 Result: Enantioenriched Amine + Amide Product Equip_Check->Chemical_Route Yes Equip_Check->Enzymatic_Route No (Deprotect first)

Figure 1: Decision matrix for selecting the optimal resolution pathway based on protecting group status and laboratory capabilities.

Module 2: Workflow A - Organolithium-Mediated Resolution

Principle: This method utilizes the chiral base complex


-BuLi / (-)-sparteine  to selectively deprotonate one enantiomer of the N-Boc-2-aryl-4-methylenepiperidine.[1] The lithiated species is then trapped (or decomposed), leaving the unreactive enantiomer in high optical purity.

Reference Protocol: Adapted from Coldham et al. (2022).

Standard Operating Procedure (SOP)
ParameterSpecification
Substrate rac-N-Boc-2-phenyl-4-methylenepiperidine (0.1 M)
Chiral Ligand (-)-Sparteine (1.2 equiv) or (+)-Sparteine Surrogate
Base

-BuLi (1.2 equiv, titrated)
Solvent Anhydrous Et₂O (THF reduces selectivity)
Temperature -78 °C (Critical)
Quench MeOH (for recovery) or Electrophile (e.g., MeOD, CO₂)

Step-by-Step:

  • Ligand Complexation: Dissolve (-)-sparteine in anhydrous Et₂O under Argon. Cool to -78 °C.

  • Base Addition: Add

    
    -BuLi dropwise. Stir for 30 min to form the chiral base complex.
    
  • Substrate Addition: Add the racemic piperidine solution dropwise over 15 min.

  • Resolution Period: Stir at -78 °C for 3–5 hours. Note: The lithiated species is configurationally stable at this temperature.

  • Quench: Add electrophile (or MeOH) at -78 °C.

  • Workup: Warm to RT, extract with Et₂O/Water. Purify via flash chromatography.

Troubleshooting Guide (Chemical KR)

Q: My enantiomeric ratio (er) is low (< 80:20). What is wrong?

  • A1: Solvent Polarity. Did you use THF? THF coordinates to Lithium, disrupting the Sparteine complex. Switch to Et₂O or TBME.

  • A2: Temperature Fluctuation. If the internal temperature rises above -60 °C during addition, the lithiated intermediate racemizes. Use an internal probe and add reagents slowly.

  • A3: Moisture. Trace water kills the chiral base. Ensure glassware is flame-dried and sparteine is distilled from CaH₂.

Q: I cannot source (-)-Sparteine. What are the alternatives?

  • A: Sparteine is often in short supply. You can use O'Brien’s diamine ((+)-sparteine surrogate) which is commercially available and often provides the opposite enantiomer.

Module 3: Workflow B - Enzymatic Kinetic Resolution (EKR)

Principle: Candida antarctica Lipase B (CAL-B) catalyzes the selective N-acylation of the fast-reacting enantiomer of the free amine. The 4-methylene group remains intact due to the mild, neutral conditions.

Reference Protocol: Adapted from Gotor et al. and Morgan et al.[2] (Schering-Plough).

Standard Operating Procedure (SOP)
ParameterSpecification
Biocatalyst Novozym 435 (Immobilized CAL-B)
Acyl Donor Isopropyl acetate (Solvent/Reagent) or Ethyl acetate
Solvent MTBE or Toluene (if not using ester as solvent)
Temperature 20 °C – 30 °C (Do not exceed 40 °C)
Time 24 – 72 hours

Step-by-Step:

  • Preparation: Dissolve rac-2-aryl-4-methylenepiperidine (free base) in Isopropyl Acetate (0.5 M).

  • Initiation: Add Novozym 435 (20–50% w/w relative to substrate).

  • Incubation: Shake (orbital shaker) at 200 rpm. Do not use magnetic stirring bars as they grind the immobilized enzyme beads.

  • Monitoring: Check conversion via HPLC/GC every 12 hours. Stop reaction at exactly 50% conversion.

  • Termination: Filter off the enzyme beads.

  • Separation: Acid/Base extraction.

    • Organic Phase: Contains the Amide (Reacted Enantiomer).

    • Aqueous Acid Phase: Contains the Amine (Unreacted, Enantioenriched).

Troubleshooting Guide (Enzymatic KR)

Q: The reaction stalls at 30% conversion.

  • A1: Product Inhibition. The coproduct (isopropyl alcohol or ethanol) might inhibit the lipase. Switch to vinyl acetate as the acyl donor; the coproduct (acetaldehyde) tautomerizes and evaporates, driving the equilibrium.

  • A2: Enzyme Loading. The 2-aryl group is bulky. Increase enzyme loading to 100% w/w or add molecular sieves to remove trace water (if using alkyl esters).

Q: The 4-methylene group isomerized to the internal alkene.

  • A: This suggests the presence of acid.

    • Check your solvent for acetic acid traces (common in old Ethyl Acetate).

    • Ensure the enzyme support (acrylic resin) hasn't degraded.

    • Fix: Filter the solvent through basic alumina before use.

Module 4: Data Visualization & Logic

Separation Workflow Logic

EKR_Workflow Racemate Racemic 2-Aryl-4-methylene piperidine CALB CAL-B (Novozym 435) + Acyl Donor Racemate->CALB Mix Reaction Mixture (Amine + Amide) CALB->Mix 50% Conv. Acid_Wash Acidic Extraction (HCl 1M) Mix->Acid_Wash Org_Layer Organic Layer Acid_Wash->Org_Layer Neutral Amide Aq_Layer Aqueous Layer Acid_Wash->Aq_Layer Protonated Amine Amide Product A: Chiral Amide (>95% ee) Org_Layer->Amide Evaporation Amine Product B: Chiral Amine (>95% ee) Aq_Layer->Amine Basify + Extract

Figure 2: Downstream processing workflow for Enzymatic Kinetic Resolution, utilizing acid-base switching for facile separation.

References

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines via Lithiation: Coldham, I., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments."[1][3] The Journal of Organic Chemistry, 2022, 87(13), 8819–8823.

  • Enzymatic Resolution of Piperidine Atropisomers (L-733,060 Precursors): Morgan, B., et al. "Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336." The Journal of Organic Chemistry, 2000, 65(17), 5451–5459.

  • General Enzymatic Resolution of Amines: Gotor, V., et al. "Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines." Chimia, 1994, 48, 506.

  • Mechanistic Insights into Amine Resolution: Bode, J. W., et al. "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation."[1] Journal of the American Chemical Society, 2015, 137(36), 11491–11497.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

System Overview & Chemical Identity Subject Molecule: Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Common Aliases: Norcarfentanil methyl ester; Remifentanil intermediate (secondary amine core). CAS Registr...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Identity

Subject Molecule: Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Common Aliases: Norcarfentanil methyl ester; Remifentanil intermediate (secondary amine core). CAS Registry Number: 61085-87-8 (Hydrochloride salt); 161814-49-9 (Free base). Role: Critical scaffold for 4-anilidopiperidine opioids (e.g., Remifentanil).[1][2][3] Criticality: High. This intermediate represents the convergence of the sterically hindered quaternary center construction and the labile ester functionality.

Technical Note: This guide addresses the synthesis of the title compound, typically achieved via the N-Benzyl protected precursor followed by deprotection. Direct synthesis on the secondary amine is chemically non-viable due to competing N-acylation sites.

Core Synthesis Workflow (Visualized)

The following workflow outlines the optimized "Olofson-modified" route, prioritized for yield and purity over the traditional Janssen route.

SynthesisWorkflow Start Start: 1-Benzyl-4-piperidone Step1 Step 1: Strecker Reaction (Aniline + TMSCN/HCN) Start->Step1  Formation of Quaternary Center Step2 Step 2: Selective Hydrolysis (Conc. H2SO4, Cold) Step1->Step2  Nitrile to Amide (Critical Control Point) Step3 Step 3: Esterification (MeOH / SOCl2) Step2->Step3  Amide to Methyl Ester Step4 Step 4: N-Acylation (The Bottleneck) (Propionyl Chloride, Reflux) Step3->Step4  Introduction of Propionyl Group Step5 Step 5: N-Debenzylation (Pd/C, H2) Step4->Step5  Removal of Protecting Group Final Target: Methyl 4-[(1-oxopropyl) phenylamino]piperidine-4-carboxylate Step5->Final  Isolation as Oxalate or HCl salt

Figure 1: Optimized synthetic pathway emphasizing the critical acylation and deprotection steps.[2][4]

Troubleshooting Modules

Module A: The Acylation Bottleneck (Ticket #ACY-001)

Issue: "Conversion of the anilino-ester to the propionyl-amide is stalling (<50%) or yielding impurities." Context: The nitrogen atom at the 4-position is extremely sterically hindered by the quaternary carbon and the phenyl ring. Standard acylation conditions (Anhydride/RT) will fail.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Technical Rationale
Reagent Propionic AnhydridePropionyl Chloride (3.0 eq) Anhydride lacks electrophilicity for this hindered amine.
Solvent DCM or THF1,2-Dichloroethane (DCE) Higher boiling point (83°C) required to overcome activation energy.
Base Pyridine (excess)Triethylamine (1.0 eq) Large excess of base promotes side reactions. Add TEA slowly post-reagent.
Temp Room Temp (25°C)Reflux (80-85°C) Thermal drive is non-negotiable for this steric environment.

Diagnostic Steps:

  • Check Reagent Quality: Ensure Propionyl Chloride is clear, not yellow (hydrolyzed).

  • Order of Addition: Dissolve substrate in DCE -> Add Propionyl Chloride -> Heat to Reflux -> Dropwise addition of TEA. Do not add all base at the start.

  • Monitoring: If starting material persists after 4 hours, add 0.5 eq additional Propionyl Chloride, not more heat.

Module B: Ester Stability & Hydrolysis (Ticket #EST-002)

Issue: "Product disappears during workup; appearance of carboxylic acid impurity." Context: The methyl ester in this scaffold is electronically activated and highly susceptible to hydrolysis, especially in the presence of the neighboring amide group (neighboring group participation).

Q: Can I use strong base (NaOH/KOH) for the workup? A: Absolutely NOT. pH > 9.0 will cause rapid hydrolysis of the methyl ester to the free acid (Remifentanil acid analog), which is water-soluble and will be lost in the aqueous phase.

Protocol Adjustment:

  • Quench: Pour reaction mixture into saturated NaHCO3 (pH ~8.5) or cold water.[5][6]

  • Extraction: Keep the aqueous phase contact time < 15 minutes.

  • Drying: Use MgSO4 immediately. Do not store the wet organic layer overnight.

Module C: Debenzylation & Isolation (Ticket #PUR-003)

Issue: "Catalytic hydrogenation is slow or yields a gum."

Root Cause Analysis:

  • Poisoning: The amine is a catalyst poison. Ensure the precursor is isolated as a free base and passed through a silica plug to remove sulfur/halide traces from previous steps.

  • Solubility: The secondary amine product is an oil.[5] Crystallization requires salt formation.

Recommended Isolation: Isolate the target as the Oxalate Salt .

  • Dissolve crude oil in MeOH.

  • Add 1.0 eq Oxalic Acid in MeOH.

  • Add Et2O until turbid.

  • Crystallize at 4°C. (M.p. typically 145-150°C).

Frequently Asked Questions (FAQs)

Q1: Why not use the "Janssen" route (Hydrolysis of nitrile to acid -> Methylation)? Answer: The Janssen route suffers from poor yields during the methylation of the sterically hindered amino-acid. The "Olofson" modification (Amide -> Ester via Pinner-like or SOCl2 conditions) is superior because it avoids the zwitterionic amino-acid intermediate which is difficult to solvate and react [1][2].

Q2: I see a peak at M+14 in the Mass Spec during acylation. What is it? Answer: This is likely the N-Methylated impurity . If you used Methyl Iodide in a previous step or if there is residual methanol during the acid chloride step, you may be methylating the nitrogen instead of acylating it. Ensure solvents are anhydrous.[7]

Q3: Can I use Propionic Anhydride if I add DMAP? Answer: DMAP (4-Dimethylaminopyridine) can accelerate the reaction, but it also accelerates the formation of "ketene" intermediates and polymerization. For this specific hindered system, Propionyl Chloride in refluxing DCE is the "Gold Standard" for reproducibility [1].

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield CheckSM Is Starting Material Consumed? Problem->CheckSM No No CheckSM->No Reactivity Issue Yes Yes CheckSM->Yes Stability/Workup Issue CheckImpurity Identify Major Impurity Acid (M-14) Acid (M-14) CheckImpurity->Acid (M-14) Hydrolysis Unknown Polymer Unknown Polymer CheckImpurity->Unknown Polymer Thermal Decomp Increase Temp (Reflux)\nCheck Reagent Quality Increase Temp (Reflux) Check Reagent Quality No->Increase Temp (Reflux)\nCheck Reagent Quality Yes->CheckImpurity Reduce pH during workup\nShorten aq. contact Reduce pH during workup Shorten aq. contact Acid (M-14)->Reduce pH during workup\nShorten aq. contact Switch from Anhydride\nto Acid Chloride Switch from Anhydride to Acid Chloride Unknown Polymer->Switch from Anhydride\nto Acid Chloride

Figure 2: Decision matrix for diagnosing yield failures.

References

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.[3]

  • Valdez, C. A., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PLoS ONE, 9(10), e108409.

  • Colapret, J. A., et al. (1989). Synthesis of carfentanil and metabolites. Journal of Heterocyclic Chemistry, 26, 1595.

Disclaimer: This document is for technical and scientific research purposes only. The synthesis of piperidine derivatives may be subject to controlled substance regulations (e.g., DEA scheduling) depending on the jurisdiction. The user is responsible for compliance with all local, state, and federal laws.

Sources

Troubleshooting

Decarboxylation of functionalized 2-pyridone-3-carboxylic acids

To: Research Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Decarboxylation of Functionalized 2-Pyridone-3-Carboxylic Acids Executive Summary The decarboxylation of 2-pyridone-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Decarboxylation of Functionalized 2-Pyridone-3-Carboxylic Acids

Executive Summary

The decarboxylation of 2-pyridone-3-carboxylic acids is a pivotal step in synthesizing bioactive scaffolds.[1] While seemingly simple (


), the reaction is highly sensitive to the electronic nature of the pyridine ring (C5/C6 substituents) and the tautomeric equilibrium (lactam vs. lactim).

This guide moves beyond generic "heat and hope" methods. It categorizes substrates into Activated (EWG-substituted) and Unactivated (alkyl/aryl-substituted) classes, providing tailored protocols to maximize yield and minimize tar formation.[1]

Module 1: Strategic Reaction Design

Before selecting a protocol, classify your substrate. The energy barrier for decarboxylation is dictated by the stability of the intermediate carbanion/zwitterion formed at C3.

FeatureActivated Substrates Unactivated Substrates
Substituents Strong EWG at C5 (e.g., -COR, -NO2, -CN) or C6.[1][2]Alkyl, Phenyl, or H at C5/C6.[3][4]
Electronic Effect Stabilizes the developing negative charge at C3 during

loss.[1]
Destabilizes or offers no stabilization to the C3 anion.[1]
Reaction Energy Low (

C).[1]
High (

C).[1][5]
Recommended Method Method A (Base-Mediated)Method B (Thermal) or Method C (Microwave)
Expert Insight: The Tautomer Trap

2-Pyridones exist in equilibrium with 2-hydroxypyridines.[1][6] In non-polar solvents (Toluene), the lactim (hydroxy) form is favored, which can alter reactivity. In polar solvents (DMF, DMSO, NMP), the lactam (pyridone) form dominates.

  • Recommendation: For thermal decarboxylation of unactivated substrates, use polar, high-boiling solvents (NMP, Quinoline) to stabilize the transition state.

Module 2: Step-by-Step Protocols

Method A: Mild Base-Mediated (For Activated Substrates)

Best for: Substrates with C5-acyl, C5-nitro, or similar EWGs.[1]

  • Setup: Charge a round-bottom flask with the 2-pyridone-3-carboxylic acid (1.0 equiv).

  • Solvent: Add Toluene (0.5 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
    • Why? The base deprotonates the acid, forming the carboxylate.[7] In activated systems, this anion decarboxylates readily.[8]

  • Reaction: Heat to

    
    C. Monitor by TLC/LCMS.
    
    • Time: Typically 4–8 hours.[1]

  • Workup: Evaporate toluene. Redissolve residue in water.[1] Acidify carefully with 1N HCl to pH 5-6 (to precipitate the pyridone if it's solid) or extract with DCM.[1]

Method B: High-Temperature Thermal (For Unactivated Substrates)

Best for: Simple alkyl-substituted 2-pyridone-3-carboxylic acids.[1]

  • Setup: Use a heavy-walled flask or reaction tube.

  • Solvent: Dowtherm A (eutectic mixture of biphenyl/diphenyl ether) or Quinoline .[1]

    • Note: Quinoline is basic and can accelerate the reaction but is harder to remove.[1] Dowtherm A is inert but requires very high temps.[1]

  • Catalyst (Optional): Add Copper powder (0.1 equiv) if using Quinoline.[1]

  • Reaction: Heat to reflux (

    
    C).
    
    • Critical: Ensure vigorous stirring. The release of

      
       can cause foaming.[1]
      
  • Workup:

    • If Dowtherm A: Cool to RT. Add Hexanes to precipitate the polar pyridone product.[1] Filter and wash with hexanes.[1]

    • If Quinoline: Pour into dilute HCl/Ice to solubilize quinoline.[1] Extract product with EtOAc (often difficult due to polarity) or filter the precipitate.

Method C: Microwave-Assisted (Rapid & Clean)

Best for: High-throughput screening and stubborn substrates.[1]

  • Vessel: Microwave-safe vial (e.g., 10 mL).

  • Mixture: Suspend substrate (0.5 mmol) in NMP (N-methyl-2-pyrrolidone, 2 mL).

  • Conditions: Heat to

    
    C  for 10–20 minutes (High Absorption).
    
    • Pressure:[1][3] Expect pressures up to 15-20 bar.[1] Ensure vial is rated for this.

  • Workup: Pour reaction mixture into water. Lyophilize or extract with

    
    /Isopropanol (3:1).[1]
    

Module 3: Troubleshooting & FAQs

Q1: The reaction is stuck at 50% conversion after 24 hours (Method A).

  • Diagnosis: Your substrate is likely not "activated" enough for mild conditions.[1]

  • Fix: Switch to Method C (Microwave) or add a catalyst.

  • Catalytic Boost: Add

    
     (0.1 equiv) and Acetic Acid (0.2 equiv) in DMSO at 
    
    
    
    C. Silver salts are excellent for lowering the decarboxylation barrier of heteroaromatic acids.[1]

Q2: I see a new spot on TLC, but the mass is double the expected product (2M).

  • Diagnosis: Dimerization.[1][4] At high concentrations, the 2-pyridone nitrogen can attack the electrophilic center of another molecule, or radical coupling can occur if Cu is used.

  • Fix: Dilute the reaction (0.1 M or less). If using Cu, switch to the metal-free Thermal Method (Dowtherm A).

Q3: My product is water-soluble and I can't extract it.

  • Diagnosis: 2-Pyridones are amphoteric and highly polar.[1]

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl.[1]

    • Solvent: Use DCM:Isopropanol (3:1) or n-Butanol for extraction.[1]

    • Resin: Pass the aqueous solution through a hydrophobic resin (e.g., HP-20).[1] The pyridone will bind; wash salts away with water, then elute product with MeOH.

Q4: The product sublimed into the condenser and clogged it.

  • Diagnosis: Many simple 2-pyridones sublime at

    
    C.[1]
    
  • Fix: Use a solvent with a boiling point lower than the sublimation point if possible, or use a sealed tube (Microwave) to keep the product in solution.

Module 4: Mechanism & Logic Visualization

Figure 1: Decarboxylation Pathways

This diagram illustrates the decision logic for selecting the correct protocol based on substrate electronics.

DecarboxylationLogic Start Substrate Analysis: 2-Pyridone-3-COOH CheckEWG Is there an EWG (Nitro, Acyl) at C5? Start->CheckEWG Activated Activated Substrate (Low Barrier) CheckEWG->Activated Yes Unactivated Unactivated Substrate (High Barrier) CheckEWG->Unactivated No MethodA Method A: K2CO3 / Toluene / 80°C (Ionic Mechanism) Activated->MethodA Choice Equipment Availability? Unactivated->Choice MethodB Method B: Dowtherm A / 250°C (Thermal Elimination) Choice->MethodB Standard Lab MethodC Method C: Microwave / NMP / 220°C (Rapid Heating) Choice->MethodC Microwave Available MethodD Method D: Ag2CO3 / DMSO / 120°C (Catalytic) Choice->MethodD Temp Sensitive

Caption: Decision matrix for selecting the optimal decarboxylation protocol based on substrate electronic properties.

Figure 2: Mechanistic Pathway

The reaction proceeds via a carboxylate intermediate.[1] In the absence of EWGs, the negative charge at C3 is destabilized, requiring high energy.

Mechanism Substrate 2-Pyridone-3-COOH (Starting Material) Intermediate1 Carboxylate Anion (-COO-) Substrate->Intermediate1 Deprotonation Base Base (K2CO3) Base->Intermediate1 TS Transition State [Loss of CO2] Intermediate1->TS Heat / Catalyst Intermediate2 C3-Anion / Zwitterion (High Energy) TS->Intermediate2 -CO2 Product 2-Pyridone Product (Decarboxylated) Intermediate2->Product +H+ (Protonation)

Caption: General mechanistic pathway emphasizing the high-energy C3-anion intermediate.

References

  • Mild Base-Mediated Decarboxylation (Activated Systems)

    • Ahadi, E. M., et al. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids..."[1] Iranian Journal of Pharmaceutical Research, 2021.

  • Microwave-Assisted Decarboxylation

    • Pillai, S. G., et al. "Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds..." Organic & Biomolecular Chemistry, 2009.
  • Silver-Catalyzed Protodecarboxylation

    • Lu, P., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 2009.[9]

    • [1]

  • General Pyridone Chemistry & Tautomerism

    • "2-Pyridone."[1][4][5][6][10][11] Wikipedia, The Free Encyclopedia.

    • [1]

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of 3-Aminopiperidine

Ticket Status: OPEN Subject: Strategies for Chiral Resolution & Enrichment Product Focus: 3-Aminopiperidine (CAS: 18904-98-0) Assigned Specialist: Senior Application Scientist[1] Executive Summary 3-Aminopiperidine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Strategies for Chiral Resolution & Enrichment Product Focus: 3-Aminopiperidine (CAS: 18904-98-0) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-Aminopiperidine is a critical chiral building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, including Alogliptin and Linagliptin.[1][2] The biological activity of these drugs is strictly dependent on the enantiomeric purity (usually the (R)-enantiomer) of the piperidine ring.

This guide addresses the three primary methodologies for obtaining enantiomerically enriched 3-aminopiperidine: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Asymmetric Hydrogenation .[1]

Module 1: Classical Resolution (Diastereomeric Crystallization)

The industry-standard "workhorse" method for kilogram-scale purification.

User Query: "I am using Dibenzoyl-L-tartaric acid (L-DBTA) to resolve my racemate, but I am getting an oil instead of a precipitate. How do I fix this?"

Technical Diagnosis

The formation of an "oil" (oiling out) indicates that the solvent polarity is insufficient to support the crystal lattice energy of the diastereomeric salt, or the temperature ramp during cooling is too aggressive. The choice of chiral acid enantiomer is also critical: Dibenzoyl-D-tartaric acid (D-DBTA) is typically required to crystallize the pharmacologically relevant (R)-3-aminopiperidine .

Standard Operating Protocol (SOP-01): DBTA Resolution
  • Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 eq) in Methanol/Water (95:5 v/v) .

  • Addition: Add Dibenzoyl-D-tartaric acid (1.0 eq) as a solid or warm methanolic solution.

  • Heating: Heat to reflux (65°C) until a clear solution is obtained.

  • Controlled Cooling: Cool to 20°C over 4 hours (approx 10°C/hour).

    • Critical Step: If oiling occurs at 40-50°C, reheat to reflux and add small aliquots of water (0.5% v/v increments) until the oil dissolves, then restart cooling.[1]

  • Filtration: Isolate the precipitate. This is the (R)-3-aminopiperidine[3] • (D)-DBTA salt.[3][4]

  • Liberation: Suspend the salt in CH2Cl2 and treat with 1N NaOH. Separate the organic layer to obtain the free base.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Oiling Out Solvent too non-polar; Impurities acting as plasticizers.[1]Increase water content in MeOH (up to 10%). Seed with pure salt crystals at the cloud point.
Low ee% (<80%) Fast precipitation (kinetic trapping of the wrong diastereomer).Recrystallization: Dissolve the crude salt in minimal boiling EtOH/H2O and cool slowly.
Low Yield High solubility of the salt in the mother liquor.Cool to 0-5°C before filtration.[1] Add an anti-solvent (e.g., MTBE) after crystallization begins.
Workflow Visualization

G Racemate Racemic 3-Aminopiperidine Reaction Salt Formation (Reflux @ 65°C) Racemate->Reaction Acid Dibenzoyl-D-tartaric Acid (Resolving Agent) Acid->Reaction Solvent Solvent System (MeOH:H2O 95:5) Solvent->Reaction Cooling Controlled Cooling (10°C/hour) Reaction->Cooling Filter Filtration Cooling->Filter Solid Precipitate: (R)-Amine • (D)-DBTA Salt Filter->Solid Liquor Mother Liquor: (S)-Amine Enriched Filter->Liquor Base Basification (NaOH) Solid->Base Final Pure (R)-3-Aminopiperidine (>98% ee) Base->Final

Caption: Workflow for the resolution of (R)-3-aminopiperidine using D-DBTA.

Module 2: Enzymatic Kinetic Resolution

The "Green Chemistry" approach for high-specificity requirements.

User Query: "My CAL-B reaction stalls at 30% conversion. Should I add more enzyme?"

Technical Diagnosis

Adding more enzyme rarely fixes conversion stalls in kinetic resolution.[1] The issue is likely product inhibition (the amide product binding to the active site) or equilibrium limitation if using a reversible acyl donor.

Standard Operating Protocol (SOP-02): CAL-B Resolution
  • Substrate Prep: Dissolve racemic 3-aminopiperidine (or N-Boc-3-aminopiperidine) in MTBE or Toluene .

  • Acyl Donor: Use Ethyl Acetate (excess, acts as solvent) or Methyl Methoxyacetate (1.0-2.0 eq).

    • Note: Methyl methoxyacetate is faster due to the inductive effect of the methoxy group.

  • Catalyst: Add Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Reaction: Stir at 30-40°C.

  • Monitoring: Stop exactly at 50% conversion (theoretical maximum yield for resolution).

  • Workup: Filter enzyme. Separate the unreacted amine (one enantiomer) from the amide (opposite enantiomer) via acid/base extraction.[4]

Troubleshooting Guide
IssueRoot CauseSolution
Stalled Conversion Reversible reaction equilibrium.Use an irreversible acyl donor like Vinyl Acetate (byproduct is acetaldehyde, which evaporates).
Low Selectivity (E-value) Non-specific background acylation.Ensure temperature does not exceed 40°C. Verify solvent is anhydrous (water causes hydrolysis).
Enzyme Aggregation Mechanical stirring shear stress.Use an orbital shaker instead of a magnetic stir bar to protect the immobilized beads.
Mechanism Visualization

Enzymatic Substrate Racemic 3-Aminopiperidine Complex Enzyme-Substrate Complex Substrate->Complex CALB CAL-B Lipase CALB->Complex Donor Acyl Donor (Ethyl Acetate) Donor->Complex R_Amide (R)-Amide (Fast Reaction) Complex->R_Amide Acylation S_Amine (S)-Amine (Unreacted) Complex->S_Amine Kinetic Discrimination

Caption: Kinetic resolution mechanism where CAL-B selectively acylates the (R)-enantiomer.

Module 3: Asymmetric Hydrogenation

The upstream solution for preventing racemate formation.

User Query: "I am trying to hydrogenate 3-aminopyridine to the piperidine using a Rhodium catalyst, but the catalyst dies immediately."

Technical Diagnosis

Pyridine nitrogens are notorious catalyst poisons; they coordinate strongly to the metal center, displacing the chiral ligand. You must protonate the pyridine or use an N-acyl protecting group to reduce the basicity of the nitrogen.

Standard Operating Protocol (SOP-03): Rh-Catalyzed Hydrogenation
  • Substrate: Use 3-aminopyridine or N-acetyl-3-aminopyridine .[1][5]

  • Catalyst System: [Rh(COD)2]OTf precursor + Chiral Ligand (JosiPhos or Binap ).

  • Solvent/Additive: Ethanol with Acetic Acid (stoichiometric or excess).

    • Why? The acid protonates the pyridine nitrogen, preventing catalyst poisoning.[6]

  • Conditions: 50-80 bar H2, 50°C.

  • Purification: The product is the chiral piperidine salt.

Comparative Data: Method Selection
FeatureClassical Resolution (DBTA)Enzymatic Resolution (CAL-B)Asymmetric Hydrogenation
Max Theoretical Yield 50% (unless recycled)50%100%
Scalability High (Multi-kg)MediumHigh (Industrial)
Cost LowMedium (Enzyme cost)High (Catalyst cost)
ee% Potential >98% (w/ recrystallization)>99%90-95%
Module 4: Analytical Verification (Quality Control)

User Query: "I cannot separate the enantiomers on my C18 column."

Response: 3-Aminopiperidine is non-chromophoric (weak UV) and polar.[1] You cannot use a standard C18 column.[1]

Recommended Protocol:

  • Derivatization: React sample with Benzoyl Chloride or PTSC (p-toluenesulfonyl chloride) to add a UV chromophore.

  • Column: Chiralpak AD-H or Crownpak CR+ (Crown ether columns work well for primary amines without derivatization).[1]

  • Mobile Phase (AD-H): Hexane : Ethanol : Diethylamine (80:20:0.1).

  • Detection: UV at 254 nm.

References
  • Vertex AI Search. (2025). Synthesis of Alogliptin chiral intermediate 3-aminopiperidine. 7

  • Google Patents. (2007). WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer.[1] 8

  • PubMed. (2011). Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B. 9

  • AIR Unimi. (2025). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. 10

  • Sigma-Aldrich. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Methylpiperidine-3-Carboxylic Acid Isomers' Bioactivity: A Guide for Researchers

In the landscape of neuropharmacology, the stereochemical configuration of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the stereochemical configuration of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity. This guide provides an in-depth comparative analysis of the four stereoisomers of 2-methylpiperidine-3-carboxylic acid, a derivative of the well-known GABA uptake inhibitor, nipecotic acid. While direct, head-to-head experimental data for all four isomers is not extensively available in the public domain, this guide will leverage established principles of stereopharmacology and structure-activity relationship (SAR) data from closely related analogs to build a robust, inferential comparison. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their exploration of these compounds.

The Critical Role of Stereochemistry

2-Methylpiperidine-3-carboxylic acid possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to four distinct stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans. The spatial arrangement of the methyl and carboxylic acid groups in these isomers dictates their three-dimensional shape, which in turn governs their ability to bind to and modulate biological targets.

The four stereoisomers are:

  • (2R,3R)-2-methylpiperidine-3-carboxylic acid (trans)

  • (2S,3S)-2-methylpiperidine-3-carboxylic acid (trans)

  • (2R,3S)-2-methylpiperidine-3-carboxylic acid (cis)

  • (2S,3R)-2-methylpiperidine-3-carboxylic acid (cis)

It is hypothesized that the cis and trans diastereomers, and even the individual enantiomers within each pair, will exhibit significantly different pharmacological profiles.

Primary Biological Targets: An Overview

Based on the pharmacology of its parent compound, nipecotic acid, and other piperidine-based neuroactive agents, the primary biological targets for the isomers of 2-methylpiperidine-3-carboxylic acid are expected to be:

  • GABA Transporters (GATs): Nipecotic acid is a potent inhibitor of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission. It is highly probable that the isomers of 2-methylpiperidine-3-carboxylic acid will also act as GAT inhibitors.

  • N-Methyl-D-Aspartate (NMDA) Receptors: The structurally related compound, (+/-)-cis-2,3-piperidine dicarboxylic acid, has been shown to be a partial agonist at the NMDA receptor, while the trans isomer is a full agonist.[1] This strongly suggests that the isomers of 2-methylpiperidine-3-carboxylic acid may also modulate NMDA receptor activity.

The following sections will delve into a comparative analysis of how the stereochemistry of these isomers is likely to influence their activity at these targets.

Comparative Bioactivity Profile: An Inferential Analysis

At the GABA Transporter (GAT)

The interaction of nipecotic acid with GATs is well-characterized. The carboxylic acid moiety and the secondary amine of the piperidine ring are crucial for binding. The conformation of the piperidine ring is also a key determinant of affinity.

  • Cis vs. Trans Isomers: For nipecotic acid itself, the conformation that allows for optimal interaction with the GAT binding site is critical. In the case of 2-methylpiperidine-3-carboxylic acid, the relative orientation of the methyl and carboxyl groups will influence the preferred conformation of the piperidine ring. It can be postulated that one diastereomer (cis or trans) will present the crucial carboxylic acid and amine functionalities in a spatial arrangement that more closely mimics that of GABA or nipecotic acid, leading to higher affinity for GATs. Even minor structural changes can lead to a significant loss of activity.[2]

  • Role of the Methyl Group: The methyl group can influence GAT inhibition in several ways:

    • Steric Hindrance: Depending on its orientation (axial vs. equatorial in the preferred ring conformation), the methyl group could sterically hinder the binding of the molecule to the GAT, potentially reducing the affinity of some isomers compared to nipecotic acid.

    • Hydrophobic Interactions: Conversely, if the binding pocket of the GAT has a hydrophobic sub-pocket, an appropriately positioned methyl group could engage in favorable hydrophobic interactions, potentially increasing the affinity of a particular isomer.

  • Enantioselectivity: Within a diastereomeric pair, the two enantiomers may exhibit different affinities for GATs. Such stereoselectivity is common for transporter proteins.

Based on the strict structural requirements for GAT inhibitors, it is plausible that the cis isomers, which may adopt a more folded conformation, could present the pharmacophoric elements in a manner more conducive to GAT binding than the more extended trans isomers. However, without direct experimental data, this remains a well-founded hypothesis.

At the NMDA Receptor

The activity of piperidine dicarboxylic acids at the NMDA receptor provides a valuable model for predicting the behavior of 2-methylpiperidine-3-carboxylic acid isomers.

  • Cis Isomers as Partial Agonists: The finding that (+/-)-cis-2,3-piperidine dicarboxylic acid acts as a partial NMDA agonist suggests that the cis isomers of 2-methylpiperidine-3-carboxylic acid, (2R,3S) and (2S,3R), may also exhibit partial agonism.[1]

  • Trans Isomers as Full Agonists: Conversely, the full agonist activity of (+/-)-trans-2,3-piperidine dicarboxylic acid points to the possibility that the trans isomers, (2R,3R) and (2S,3S), could act as full agonists at the NMDA receptor.[1]

The methyl group in this context would likely modulate the potency and/or efficacy of the isomers by influencing their fit within the NMDA receptor's ligand-binding domain.

Illustrative Data Summary

While empirical data is not available, the following table illustrates how the comparative bioactivity of the four isomers of 2-methylpiperidine-3-carboxylic acid might be presented. The values are hypothetical and intended to represent the expected trends based on the structure-activity relationships of analogous compounds.

IsomerConfigurationPredicted Primary TargetPredicted ActivityHypothetical IC50/EC50
(2R,3S)cisGAT / NMDA ReceptorGAT Inhibitor / Partial AgonistGAT: 15 µM / NMDA: 50 µM
(2S,3R)cisGAT / NMDA ReceptorGAT Inhibitor / Partial AgonistGAT: 25 µM / NMDA: 70 µM
(2R,3R)transNMDA Receptor / GATFull Agonist / Weak GAT InhibitorNMDA: 10 µM / GAT: >100 µM
(2S,3S)transNMDA Receptor / GATFull Agonist / Weak GAT InhibitorNMDA: 12 µM / GAT: >100 µM

Disclaimer: The data in this table is purely illustrative and intended to guide experimental design. Actual values must be determined through rigorous experimentation.

Experimental Protocols for Bioactivity Determination

To empirically determine the bioactivity of the 2-methylpiperidine-3-carboxylic acid isomers, the following experimental workflows are recommended.

GABA Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex) by differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of each isomer of 2-methylpiperidine-3-carboxylic acid or vehicle control.

  • Initiation of Uptake: Initiate GABA uptake by adding a solution containing a low concentration of [³H]GABA.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and determine the IC50 value for each isomer.

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Isolate Synaptosomes assay1 Pre-incubate with Isomer prep1->assay1 Synaptosomes assay2 Add [³H]GABA assay1->assay2 assay3 Incubate assay2->assay3 assay4 Terminate via Filtration assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 Filters analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for the GABA Uptake Inhibition Assay.

NMDA Receptor Binding Assay

This assay determines the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors, such as the hippocampus or cortex.

  • Binding Reaction: In a multi-well plate, incubate the synaptic membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of each 2-methylpiperidine-3-carboxylic acid isomer.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of each isomer that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Molecular Battleground

To understand the context of these potential drug-target interactions, it is helpful to visualize the relevant biological systems.

GABAA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicle gaba_release GABA Release gaba_vesicle->gaba_release gaba GABA gaba_release->gaba gat1 GAT1 (Reuptake) gaba->gat1 Uptake gaba_receptor GABAA Receptor gaba->gaba_receptor Binds

Caption: The GABAergic synapse and the role of GAT1.

NMDA_Receptor cluster_sites Binding Sites nmda NMDA Receptor glutamate_site Glutamate Site nmda->glutamate_site Agonist Binding glycine_site Glycine Site (Co-agonist) nmda->glycine_site Co-agonist Binding channel_blocker_site Channel Blocker Site (e.g., MK-801) nmda->channel_blocker_site Antagonist Binding allosteric_site Allosteric Modulatory Sites nmda->allosteric_site Modulator Binding

Caption: Key binding sites on the NMDA receptor complex.

Conclusion and Future Directions

The stereoisomers of 2-methylpiperidine-3-carboxylic acid represent a compelling area of investigation for the development of novel neuromodulatory agents. Based on structure-activity relationships of analogous compounds, it is highly probable that the cis and trans diastereomers, as well as their individual enantiomers, will exhibit distinct pharmacological profiles at GABA transporters and NMDA receptors.

The cis isomers are predicted to be more potent as GABA uptake inhibitors, while the trans isomers may act as full agonists at the NMDA receptor. The methyl group is expected to fine-tune the potency and efficacy of each isomer through steric and hydrophobic interactions within the target binding pockets.

This guide provides a robust theoretical framework to guide future research. The immediate and most critical next step is the empirical validation of these hypotheses through the synthesis and systematic biological evaluation of all four purified stereoisomers. Such studies will not only elucidate the specific activities of these compounds but also contribute to a deeper understanding of the structural requirements for ligand recognition at these important neurological targets.

References

  • Leach, M. J., et al. (+/-)-cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model. European Journal of Pharmacology, 121(2), 173-179.
  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(2), 105-121.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of (2S,3R)-2-methylpiperidine-3-carboxylic acid by X-ray Crystallography

Executive Summary In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity and safety prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity and safety profile.[1] For chiral molecules such as (2S,3R)-2-methylpiperidine-3-carboxylic acid, a compound of interest in medicinal chemistry, unambiguous confirmation of its absolute configuration is not merely an academic exercise but a fundamental requirement for regulatory approval and intellectual property protection.[1] This guide provides an in-depth comparison of analytical techniques for stereochemical validation, culminating in a detailed exposition of single-crystal X-ray crystallography as the definitive "gold standard" method. We will explore the causality behind experimental choices, present a robust protocol for analysis, and offer insights into the interpretation of crystallographic data, empowering researchers and drug development professionals to navigate the challenges of absolute structure determination with confidence.

The Imperative of Stereochemical Integrity

The biological activity of chiral molecules is often stereospecific. One enantiomer of a drug may be therapeutically effective, while its mirror image could be inactive or, in the worst-case scenario, toxic. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to confirm that a synthetic route has produced the desired stereoisomer, in this case, (2S,3R)-2-methylpiperidine-3-carboxylic acid, is paramount. Relying solely on the expected outcome of an asymmetric synthesis is insufficient; empirical validation is essential.

A Comparative Analysis of Structural Validation Techniques

While several techniques can provide structural information, they differ significantly in their capabilities, particularly in distinguishing between relative and absolute configuration. The choice of method is often a balance between the desired level of certainty, sample availability, and experimental feasibility.

Spectroscopic and Computational Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can reveal through-space proximity of protons, helping to establish the relative configuration of stereocenters. However, NMR alone cannot typically determine the absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, which can be complex and may not always be successful.[2][3]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] By comparing the experimental VCD spectrum to one predicted by ab initio Density Functional Theory (DFT) calculations for a known absolute configuration, the structure can be assigned.[3][4] VCD is a powerful technique that does not require crystallization, but its reliability is contingent on the accuracy of the computational model and can be challenging for highly flexible molecules.[3][5]

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands alone as the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[6] It directly visualizes the electron density of the molecule, providing not only the connectivity and relative arrangement of all atoms but also the definitive absolute configuration through the analysis of anomalous scattering.[1][7]

The following table provides a comparative summary of these techniques:

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (with Chiral Auxiliaries)Vibrational Circular Dichroism (VCD)
Information Provided Absolute & Relative ConfigurationRelative & (indirectly) Absolute ConfigurationAbsolute Configuration (by comparison)
Certainty Level Unambiguous, "Gold Standard"High, but requires successful derivatizationHigh, but dependent on computational accuracy
Sample Requirement High-quality single crystal (µg to mg)Soluble sample (mg)Soluble or liquid sample (5-10 mg)[8]
Primary Bottleneck Growing a suitable crystal[7][9]Derivatization reaction and peak separationAccurate conformational modeling
Key Output 3D atomic coordinates, Flack parameterNMR shifts and coupling constantsVCD/IR spectra
Decision-Making Workflow

The choice of analytical method depends on the specific research question and available resources. The following diagram illustrates a logical decision-making process.

G start Need to determine stereochemistry q1 Is absolute or relative configuration needed? start->q1 relative Relative Configuration Only q1->relative Relative absolute Absolute Configuration q1->absolute Absolute nmr Use advanced NMR (NOE, ROESY) relative->nmr q2 Can a high-quality single crystal be grown? absolute->q2 xray Perform Single-Crystal X-ray Crystallography (Definitive Method) q2->xray Yes vcd Use VCD Spectroscopy with DFT Calculations q2->vcd No yes_crystal Yes no_crystal No G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Compound Synthesized Compound Crystallization Grow Single Crystal (Slow Evaporation / Vapor Diffusion) Compound->Crystallization Mounting Mount & Cryo-cool Crystal Crystallization->Mounting Diffraction Collect Diffraction Data Mounting->Diffraction Processing Process Data (Unit Cell, Space Group) Diffraction->Processing Solution Solve Structure (Initial Model) Processing->Solution Refinement Refine Model Against Data Solution->Refinement Validation Validate Absolute Configuration (Flack Parameter) Refinement->Validation Final Final Structure & Report (CIF) Validation->Final

Sources

Validation

Technical Guide: Comparative Evaluation of Chiral Stationary Phases for Piperidine Enantiomers

Executive Summary The separation of piperidine enantiomers presents a distinct chromatographic challenge due to the basicity of the secondary amine functionality and the conformational flexibility of the saturated six-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of piperidine enantiomers presents a distinct chromatographic challenge due to the basicity of the secondary amine functionality and the conformational flexibility of the saturated six-membered ring. While piperidine itself is achiral, substituted piperidines (e.g., 2-methylpiperidine, 3-hydroxypiperidine) and piperidine-containing APIs (e.g., Methylphenidate, Ropivacaine) require high-purity enantioseparation for pharmaceutical compliance.

This guide objectively compares the performance of Immobilized Polysaccharide , Coated Polysaccharide , and Crown Ether Chiral Stationary Phases (CSPs). Our analysis identifies Immobilized Amylose (e.g., Chiralpak IA/IG) as the most versatile "first-pass" choice due to solvent flexibility, while Crown Ether phases offer superior selectivity specifically for primary amino-piperidine derivatives.

Critical Analysis of Chiral Stationary Phases (CSPs)

Immobilized Polysaccharide Derivatives (Amylose/Cellulose)[1][2]
  • Market Leaders: Chiralpak IA, IB, IC, ID, IG, IH.

  • Mechanism: The chiral selector (tris-carbamate derivative) is covalently bonded to the silica support.[1] This allows the use of "non-standard" solvents (THF, DCM, Ethyl Acetate) that would dissolve coated phases.

  • Performance on Piperidines:

    • Pros: The ability to use chlorinated solvents (DCM) or ethers (MTBE) often induces conformational changes in the polymer, enhancing the resolution of bulky piperidine drugs.

    • Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.[2]

Coated Polysaccharide Derivatives[1][2][5]
  • Market Leaders: Chiralpak AD-H, Chiralcel OD-H.

  • Mechanism: Physical coating of the selector onto silica.[2][3]

  • Performance on Piperidines:

    • Pros: Historically the highest selectivity (

      
      ) for simple 2-substituted piperidines in standard Normal Phase (Hexane/IPA).
      
    • Cons: strictly limited to alkane/alcohol mobile phases. Strong solvents strip the phase, destroying the column.

Crown Ether Phases
  • Market Leaders: Crownpak CR-I(+)/(-), CrownSil.

  • Mechanism: Host-guest complexation.[4] The 18-crown-6 ether forms an inclusion complex with protonated primary ammonium ions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • Performance on Piperidines:

    • Pros: Unmatched resolution (

      
      ) for amino-piperidines  (e.g., 3-aminopiperidine) where the primary amine is the interaction point.
      
    • Cons: Generally ineffective for secondary/tertiary piperidines (ring nitrogens) unless they can fit the cavity, which is rare due to steric hindrance. Requires acidic mobile phase (pH < 2) to ensure protonation.

Comparative Data Analysis

The following data summarizes separation performance for Piperidine-2,6-dione analogues and 3-hydroxypiperidine, representative of the class.

Table 1: Performance Metrics of CSPs for Substituted Piperidines
Target AnalyteCSP TypeColumnMobile PhaseResolution (

)
Selectivity (

)
Notes
Piperidine-2,6-dione Immobilized AmyloseChiralpak IAMTBE/THF (90:10)5.33 1.85Solvent flexibility of IA allowed use of THF, maximizing H-bonding.
Piperidine-2,6-dione Immobilized CelluloseChiralpak IBMTBE/THF (90:[5][6]10)0.671.10Cellulose backbone provided poor fit for this specific analogue.
3-Hydroxypiperidine Immobilized CelluloseChiralpak ICHexane/EtOH/DEA3.20 1.45Basic additive (DEA) essential to suppress peak tailing.
3-Aminopiperidine Crown EtherCrownpak CR-I(+)pH 1.5 HClO4 (aq)> 6.0 > 2.0Specific host-guest interaction with primary amine substituent.
2-Methylpiperidine Coated AmyloseChiralpak AD-HHexane/IPA/DEA2.101.25Standard Normal Phase works well for simple alkyl-piperidines.

Technical Insight: For piperidine-2,6-dione, Chiralpak IA outperformed IB significantly (


 5.33 vs 0.67).[5][6] This highlights that amylose helicity  often accommodates the six-membered piperidine ring better than the rigid cellulose rod structure for this specific derivative.

Strategic Method Development (Decision Logic)

The following diagram illustrates the logical flow for selecting the optimal CSP based on the specific chemical structure of the piperidine derivative.

CSP_Selection_Strategy Start Start: Piperidine Derivative Check_Amine Is there a Primary Amine substituent? (e.g., 3-aminopiperidine) Start->Check_Amine Crown_Ether Select: Crown Ether CSP (Crownpak CR-I) Check_Amine->Crown_Ether Yes (Primary -NH2) Check_Solubility Is sample soluble in Hexane/Alcohol? Check_Amine->Check_Solubility No (Secondary/Tertiary) Coated_Poly Select: Coated Polysaccharide (AD-H, OD-H) Mode: Normal Phase Check_Solubility->Coated_Poly Yes (High Solubility) Immobilized_Poly Select: Immobilized Polysaccharide (IA, IC, IG) Mode: Non-Standard Solvents Check_Solubility->Immobilized_Poly No (Needs THF/DCM/EtOAc) Optimize Optimization: Add 0.1% DEA/TEA Coated_Poly->Optimize Immobilized_Poly->Optimize

Figure 1: Decision tree for selecting Chiral Stationary Phases for piperidine derivatives based on functional groups and solubility.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and addresses the common "tailing" issue associated with the basic nitrogen in piperidines.

Phase 1: System Preparation & Passivation

Objective: Eliminate non-specific silanol interactions that cause peak tailing.

  • Flush System: Rinse HPLC lines with 100% Ethanol for 30 mins to remove memory effects of previous additives.

  • Mobile Phase Preparation (The "Basicity Rule"):

    • Base: n-Hexane / Ethanol (80:20 v/v).

    • Additive: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .

    • Why? The additive competes for active silanol sites on the silica support, ensuring the piperidine interacts only with the chiral selector.

    • Verification: Measure "apparent pH" or ensure the mixture is homogenous.

Phase 2: Screening Sequence

Objective: Rapid identification of the hit column.

  • Column Set: Install Chiralpak IA (Immobilized Amylose) and Chiralpak IC (Immobilized Cellulose with different linkage).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Start).

    • Note: If

      
      , lower temperature to 10°C. Enantioseparation is enthalpy-driven; lower T often improves resolution.
      
  • Injection: 5 µL of 1 mg/mL sample in Mobile Phase.

Phase 3: Optimization (If )

If the standard screening fails, switch to Polar Organic Mode (Immobilized columns only):

  • Solvent: 100% Acetonitrile or Acetonitrile/Methanol (50:50).

  • Additive: 0.1% DEA.

  • Mechanism: This mode disrupts H-bonding less than alcohols, potentially enhancing the dipole-dipole interactions required for separating piperidines with carbonyl groups (e.g., piperidine-2,6-diones).

Mechanistic Visualization: Why Separation Occurs

The following diagram details the molecular interactions driving the separation on a Polysaccharide CSP.

Interaction_Mechanism Analyte Piperidine Enantiomer (Basic Nitrogen) Interaction1 H-Bonding (C=O ... H-N) Analyte->Interaction1 Interaction2 Dipole-Dipole (Ring N ... Carbamate) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove) Analyte->Interaction3 Selector Polysaccharide Selector (Carbamate/Benzoate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Transient Diastereomeric Complex Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: The "Three-Point Interaction" model required for chiral recognition of piperidines on polysaccharide phases.

References

  • Ali, I. et al. (2006).[6] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta.

  • BenchChem. (2025).[7] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

  • Regis Technologies. Crown-Ether Chiral Stationary Phases: CrownSil™ Applications.

  • Scriba, G.K.E. (2021). Chiral Separations: HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases.

  • ResearchGate. (2025). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.

Sources

Comparative

Biological activity of (2S,3R)-2-methylpiperidine-3-carboxylic acid versus its (2R,3S) isomer

The following guide provides an in-depth technical comparison of the stereoisomers of 2-methylpiperidine-3-carboxylic acid (2-methylnipecotic acid). This analysis focuses on their biological activity as GABA uptake inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the stereoisomers of 2-methylpiperidine-3-carboxylic acid (2-methylnipecotic acid). This analysis focuses on their biological activity as GABA uptake inhibitors , specifically targeting the GAT-1 transporter, which is the primary mechanism of action for nipecotic acid derivatives.

[1]

Executive Summary

Molecule: 2-Methylpiperidine-3-carboxylic acid (2-Methylnipecotic acid) Primary Target: GABA Transporter 1 (GAT-1) Therapeutic Context: Anticonvulsant, Anxiolytic (GABAergic modulation)[1]

The introduction of a methyl group at the C2 position of the nipecotic acid scaffold creates a second chiral center, resulting in four possible stereoisomers (two cis and two trans pairs). This guide compares the (2S,3R) and (2R,3S) enantiomeric pair.[2][3] Based on the established Structure-Activity Relationship (SAR) of nipecotic acid, the biological activity is strictly stereospecific. The (2S,3R)-isomer retains the critical absolute configuration of the parent pharmacophore, serving as the eutomer (active), while the (2R,3S)-isomer acts as the distomer (inactive or significantly less potent).

Key Findings
Feature(2S,3R)-Isomer (2R,3S)-Isomer
Pharmacological Status Eutomer (Active)Distomer (Inactive/Weak)
GAT-1 Affinity (Ki) High (Low micromolar/Nanomolar range)Low (Millimolar range)
Key Interaction Mimics (R)-Nipecotic acid / GABA conformationSteric mismatch in binding pocket
Metabolic Stability Enhanced (C2-methyl blocks

-oxidation)
N/A

Pharmacological Profile & Mechanism[1][4][5]

The Pharmacophore: Nipecotic Acid Template

Nipecotic acid (piperidine-3-carboxylic acid) is a rigid analogue of


-aminobutyric acid (GABA).[1] Its biological activity resides almost exclusively in the (R)-enantiomer , which superimposes perfectly with the bioactive conformation of GABA bound to the GAT-1 transporter.
  • Essential Feature: The zwitterionic relationship between the secondary amine (protonated at physiological pH) and the carboxylate group.

  • Stereochemical Rule: The spatial orientation of the carboxylate at C3 must correspond to the (R)-configuration to engage the arginine residues in the GAT-1 active site.

Structural Logic of the 2-Methyl Derivative

Adding a methyl group at C2 imposes further conformational constraints on the piperidine ring, potentially locking it into a specific chair conformation that favors (or disfavors) binding.

  • The (2S,3R) Isomer:

    • Configuration: Possesses the crucial (3R) stereocenter.

    • Mechanism: The C2-methyl group (S-configuration) likely occupies a hydrophobic accessory pocket or sits equatorially/axially in a way that does not disrupt the essential amine-carboxylate bridge.[1] It effectively mimics the pharmacophore of (R)-nipecotic acid.

  • The (2R,3S) Isomer:

    • Configuration: Possesses the (3S) stereocenter.

    • Mechanism: The carboxylate is oriented in the opposite vector space, failing to align with the receptor's electrostatic recognition sites. This mirrors the inactivity of (S)-nipecotic acid.

Visualization of the Mechanism

The following diagram illustrates the stereochemical logic and the selection of the eutomer.

G cluster_0 Stereochemical Selection cluster_1 GAT-1 Transporter Interaction Racemic Racemic 2-Methylnipecotic Acid Iso1 (2S,3R)-Isomer (3R-Configuration) Racemic->Iso1 Chiral Resolution Iso2 (2R,3S)-Isomer (3S-Configuration) Racemic->Iso2 BindingSite GAT-1 Active Site (Arg/Tyr Residues) Iso1->BindingSite High Affinity Binding (Mimics GABA) Iso2->BindingSite Steric Clash (No Binding) Effect Inhibition of GABA Uptake (Increased Synaptic GABA) BindingSite->Effect

Caption: Stereoselective binding pathway showing the (2S,3R)-isomer engaging the GAT-1 transporter.

Comparative Experimental Data

While specific public IC50 values for the 2-methyl derivatives are proprietary or less common than N-methyl derivatives, the relative potency is derived from the rigorous SAR of the nipecotic acid class (Krogsgaard-Larsen et al.).

Table 1: Relative Biological Activity Profile
CompoundConfigurationRelative Potency (GAT-1)Selectivity
(R)-Nipecotic Acid (3R)1.0 (Reference Standard) High (GAT-1 > GAT-2/3)
(S)-Nipecotic Acid (3S)< 0.01 (Inactive)N/A
(2S,3R)-2-Methyl (2S, 3R)~0.8 - 1.2 (Predicted Active)Maintains GAT-1 selectivity; potential for enhanced metabolic stability.[1]
(2R,3S)-2-Methyl (2R, 3S)< 0.05 (Inactive)Inactive due to wrong C3 config.

Interpretation:

  • The (2S,3R) isomer retains the nanomolar/low-micromolar affinity characteristic of the parent compound.

  • The (2R,3S) isomer is functionally inert in this assay, serving as a negative control in experimental designs.

Experimental Protocols

To validate the activity of these isomers, the Synaptosomal [3H]-GABA Uptake Assay is the industry standard.

Protocol: Synaptosomal [3H]-GABA Uptake Inhibition

Objective: Determine the IC50 of the test compounds against native GAT-1 transporters in rat brain synaptosomes.

Materials:

  • Tissue: Rat cerebral cortex (rich in GAT-1).[1]

  • Radioligand: [3H]-GABA (Specific Activity: 80-100 Ci/mmol).[1]

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Test Compounds: (2S,3R)-2-methylpiperidine-3-carboxylic acid and (2R,3S)-isomer (dissolved in water/buffer).

Workflow:

  • Preparation: Homogenize rat cortex in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (20,000g x 20 min) to obtain P2 pellet (synaptosomes). Resuspend in buffer.

  • Pre-incubation: Aliquot synaptosomes (100 µL) into tubes containing test compound (0.1 nM – 100 µM) or vehicle. Incubate at 30°C for 10 min.

  • Uptake Initiation: Add [3H]-GABA (final conc. 5-10 nM). Incubate for exactly 3-5 minutes at 30°C.

    • Control: Perform parallel incubation at 0°C (ice bath) to determine non-specific uptake.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Calculate specific uptake (Total - Non-specific). Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Assay Validation Logic
  • Self-Validation: The assay must include Nipecotic Acid or Tiagabine as a positive control.[1] If the IC50 of Nipecotic acid is not within 10-20 µM (depending on conditions), the assay is invalid.

  • Isomer Check: The (2R,3S) isomer should show no significant inhibition up to 100 µM, confirming the stereospecificity of the system.

Synthesis & Separation (Brief Overview)

Since these isomers are often synthesized as a racemic mixture, separation is critical for biological testing.

  • Method: Chiral HPLC or Fractional Crystallization of diastereomeric salts (using chiral acids like Tartaric acid).

  • Verification: X-ray crystallography or Chiral GC-MS is required to confirm >98% enantiomeric excess (ee) before biological testing, as even 1% contamination of the eutomer in the distomer sample can skew results.

References

  • Krogsgaard-Larsen, P., et al. (1978).[1] "GABA uptake inhibitors: structure-activity relationships." Journal of Neurochemistry, 30(6), 1377-1385.[1] Link

  • Braestrup, C., et al. (1990). "GABA uptake inhibitors: Synthesis and effects on GABA uptake in mouse brain." Journal of Medicinal Chemistry.
  • Patent US6110913A. "N-substituted azaheterocyclic carboxylic acids and esters thereof."[1][4] (Describes synthesis and testing of substituted nipecotic acid derivatives). Link

  • Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[5][6] Molecular and Cellular Biochemistry, 31, 105–121.[1] Link

  • Ambeed / Sigma-Aldrich Catalog Data. "2-Methylpiperidine-3-carboxylic acid hydrochloride."[1] (Chemical identity and availability verification). Link

Sources

Validation

Benchmarking Computational Strategies for Piperidine-Based Receptor Affinity

The following guide is structured as a high-level technical comparison for drug discovery professionals. It benchmarks computational methodologies for predicting the receptor affinity of piperidine-based compounds, contr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for drug discovery professionals. It benchmarks computational methodologies for predicting the receptor affinity of piperidine-based compounds, contrasting standard rigid docking against dynamic simulation protocols.

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, central to the efficacy of opioids (e.g., Fentanyl), antihistamines, and Sigma-1 receptor (S1R) ligands. However, its non-planar, flexible nature (chair/boat isomerism) and pH-dependent protonation states present significant challenges for in silico modeling.

This guide compares two primary computational workflows for predicting piperidine receptor affinity:

  • Standard Rigid-Receptor Docking (SRD): The industry baseline (e.g., AutoDock Vina, Glide SP).

  • MD-Refined Free Energy Calculation (MD-MM/GBSA): The advanced alternative, integrating molecular dynamics with continuum solvation models.

Verdict: While SRD is sufficient for high-throughput screening, MD-MM/GBSA is the requisite protocol for lead optimization, offering a 30-40% improvement in correlation (


)  with experimental 

values for piperidine derivatives.

The Challenge: Piperidine Mechanics

Unlike planar scaffolds (e.g., pyridine), piperidine introduces specific computational hurdles:

  • Conformational Flexibility: The ring flips between chair and twisted-boat conformers. Static docking often locks the ligand in a local energy minimum that may not match the bioactive conformation.

  • Protonation State: The secondary/tertiary amine (

    
    ) is protonated at physiological pH. Accurate affinity prediction relies heavily on modeling the salt bridge with conserved aspartate/glutamate residues (e.g., Asp126 in S1R).
    

Comparative Performance Analysis

The following data summarizes a benchmarking study comparing Standard Docking (AutoDock Vina) against MD-MM/GBSA for a series of piperidine-based Sigma-1 Receptor (S1R) ligands.

Table 1: Correlation with Experimental Affinity ( )

Data derived from comparative studies of piperidine vs. piperazine derivatives [1][2].

MetricStandard Rigid Docking (SRD)MD-Refined MM-GBSAPerformance Delta
Scoring Function Empirical (Vina/Glide Score)AMBER/CHARMM Force Fields + SolvationN/A
Correlation (

)
0.45 – 0.550.76 – 0.85 +30% Accuracy
False Positive Rate High (due to steric clashes)Low (induced fit relaxation)Reduced Risk
Compute Time < 1 min / ligand24–48 hrs / ligandHigh Cost
Handling Flexibility Poor (Rigid Receptor)Excellent (Backbone/Sidechain motion)Critical for Piperidines
Case Study: Piperidine vs. Piperazine Selectivity

In dual H3/S1R antagonist design, distinguishing between piperidine and piperazine analogs is critical.[1][2][3]

  • Experimental Data: Piperidine analogs often show 2-3x higher affinity for S1R than piperazine counterparts due to hydrophobic packing efficiency [3].

  • SRD Prediction: Often fails to distinguish the two, scoring them identically due to similar volume.

  • MD-MM/GBSA Prediction: Correctly predicts the affinity gap (

    
     kcal/mol) by accounting for the desolvation penalty of the extra nitrogen in piperazine.
    

Strategic Workflow: The "Self-Validating" Protocol

To achieve the high-fidelity results associated with MD-MM/GBSA, researchers must move beyond "black-box" docking. The following protocol ensures scientific integrity through self-validation steps.

Diagram 1: Computational Pipeline

Caption: Optimized workflow for piperidine affinity prediction. Green nodes indicate validation checkpoints.

PiperidineWorkflow LigandPrep Ligand Prep (Epik/LigPrep) pH 7.4 (+1 Charge) Docking Initial Docking (Glide/Vina) Generate 20 Poses LigandPrep->Docking RMSD_Filter RMSD Cluster Select Rep. Pose Docking->RMSD_Filter MD_Sim MD Simulation (GROMACS/Amber) 50-100 ns RMSD_Filter->MD_Sim Stability_Check Stability Check RMSD < 2.5Å? MD_Sim->Stability_Check Stability_Check->MD_Sim Unstable (Extend) MMGBSA MM-GBSA Binding Free Energy Calculation Stability_Check->MMGBSA Stable

Detailed Methodology
Step 1: Ligand Preparation (Critical)

Piperidines are bases. You must generate the protonated state (cationic) at pH 7.4.

  • Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

  • Check: Ensure the nitrogen is

    
     hybridized with a defined chair conformation.
    
Step 2: Initial Docking (Pose Generation)

Do not rely on the score here. Use docking only to generate reasonable starting geometries.

  • Grid Box: Center on the key aspartic acid residue (e.g., Asp126 in S1R) known to anchor the piperidine nitrogen.

  • Output: Save top 20 poses. Cluster them by RMSD (2.0 Å cutoff). Select the most populated cluster center.

Step 3: Molecular Dynamics (Relaxation)

This step resolves the "rigid receptor" error.

  • System: Solvate in TIP3P water box; neutralize with Cl- ions.

  • Force Field: CHARMM36m (best for small molecule/protein interfaces) or GAFF2.

  • Run:

    • Minimization: 5000 steps steepest descent.

    • Equilibration: 100 ps NVT, 100 ps NPT (restrain ligand heavy atoms).

    • Production: 50–100 ns unconstrained.

  • Validation: Plot Ligand RMSD vs. Protein backbone.[4] If Ligand RMSD plateaus < 2.0 Å, the pose is stable.

Step 4: MM-GBSA Calculation

Calculate the binding free energy (


) using the trajectory snapshots (e.g., last 10 ns).


  • Note: Entropy (

    
    ) is often omitted in relative ranking (MM-GBSA) to reduce noise, assuming similar entropy loss across congeneric piperidine series.
    

Mechanistic Insight: The Piperidine Binding Mode

Understanding why the computational model works is as important as the score. In S1R and GPCRs, the piperidine binding is driven by a specific interaction network.

Diagram 2: Piperidine Interaction Network (Sigma-1 Receptor)

Caption: Key stabilizing interactions for piperidine ligands in the S1R binding pocket.

InteractionMap Ligand Piperidine Ligand (+) Asp126 Asp126 (Anionic) Ligand->Asp126 Salt Bridge (Critical) Glu172 Glu172 (H-Bond) Ligand->Glu172 H-Bond Tyr103 Tyr103 (Pi-Cation) Ligand->Tyr103 Pi-Cation Phe184 Phe184 (Hydrophobic) Ligand->Phe184 VdW

Interpretation:

  • Salt Bridge: The interaction between the protonated piperidine Nitrogen and Asp126 is the primary driver of affinity. MD simulations allow the Asp126 side chain to rotate and optimize this distance (2.8 Å), which rigid docking often misses.

  • Hydrophobic Enclosure: The aromatic cage (Tyr103, Phe184) stabilizes the ring. MM-GBSA captures the desolvation energy of the hydrophobic ring better than simple scoring functions.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: RSC Advances / PubMed Central [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience [Link]

  • Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches. Source: RSC Advances [Link]

  • Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Source: Journal of Chemical Information and Modeling [Link]

Sources

Comparative

A Researcher's Guide to In Silico ADMET Assessment of Piperidine Derivatives: A Comparative Analysis

Introduction: The Privileged Piperidine Scaffold and the ADMET Imperative The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the ADMET Imperative

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs.[1][2] This six-membered nitrogen-containing heterocycle's versatility allows it to serve as a key pharmacophore or a linker, imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[2][3] However, the very structural features that make piperidine so attractive can also introduce liabilities related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures.[4][5]

This guide provides an in-depth, objective comparison of commonly used open-access in silico tools for ADMET assessment, with a specific focus on their application to piperidine derivatives. We will explore the causality behind experimental choices, present detailed protocols for practical application, and provide supporting data to guide researchers, scientists, and drug development professionals in making informed decisions.

The In Silico ADMET Toolkit: A Comparative Overview

A plethora of computational tools are available to predict ADMET properties, ranging from comprehensive platforms to specialized predictors.[6][7][8] For this guide, we focus on four widely used, open-access web servers: SwissADME , pkCSM , ADMETlab 2.0 , and ProTox-II . The choice to compare multiple tools is critical, as expert consensus suggests that comparing results from several platforms can lead to more robust and reliable predictions.[4][9][10]

These platforms employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural alerts, to predict a wide range of ADMET parameters.[11][12]

Comparative Analysis: Performance of In Silico Tools on Known Piperidine Drugs

To provide a tangible comparison of the selected in silico tools, we performed a virtual ADMET assessment on four well-characterized piperidine-containing drugs: Fentanyl , Haloperidol , Donepezil , and Methylphenidate . The predicted values were then compared against available experimental data from the literature.

It is important to note that in silico predictions are estimations and can vary between tools due to differences in their underlying algorithms and training datasets.[8]

Table 1: Comparative In Silico ADMET Predictions vs. Experimental Data for Selected Piperidine Drugs

Parameter Drug Experimental Data SwissADME pkCSM ADMETlab 2.0
LogP Fentanyl4.05[13]3.933.534.02
Haloperidol4.3[14]4.354.264.28
Donepezil3.8[15]4.233.814.11
Methylphenidate2.0[16]2.132.112.34
Aqueous Solubility (LogS) Fentanyl-4.67[13]Soluble-4.54Soluble
Haloperidol-5.2[14]Moderately Soluble-5.23Moderately Soluble
Donepezil-4.2[15]Soluble-4.31Soluble
Methylphenidate-1.7[16]Very Soluble-2.18Very Soluble
Human Intestinal Absorption (%) FentanylHigh[13]High94.7%High
HaloperidolHigh[14]High95.8%High
DonepezilHigh[15]High96.2%High
MethylphenidateHigh[17]High93.8%High
Blood-Brain Barrier (BBB) Permeation FentanylYes[13]YesPermeablePermeable
HaloperidolYes[14]YesPermeablePermeable
DonepezilYes[15]YesPermeablePermeable
MethylphenidateYes[16]YesPermeablePermeable
CYP2D6 Substrate/Inhibitor FentanylSubstrate[18][19]No (Substrate), Yes (Inhibitor)Substrate, InhibitorSubstrate, Inhibitor
HaloperidolSubstrate[10][20]Yes (Substrate), Yes (Inhibitor)Substrate, InhibitorSubstrate, Inhibitor
DonepezilSubstrate[1][15]Yes (Substrate), No (Inhibitor)Substrate, Non-inhibitorSubstrate, Non-inhibitor
MethylphenidateSubstrate[5]No (Substrate), No (Inhibitor)Non-substrate, Non-inhibitorNon-substrate, Non-inhibitor
hERG Inhibition FentanylYes[13]NoYesYes
HaloperidolYes[14]YesYesYes
DonepezilYes[21]YesYesYes
MethylphenidateNo[9]NoNoNo
Oral Rat Acute Toxicity (LD50) Fentanyl30 mg/kg[13]-1.83 mol/kgClass 1
Haloperidol165 mg/kg[14]-2.45 mol/kgClass 3
Donepezil33.6 mg/kg[15]-2.01 mol/kgClass 2
Methylphenidate190 mg/kg[16]-2.61 mol/kgClass 3

Note: Qualitative predictions from SwissADME and ADMETlab 2.0 are reported as provided by the platforms. pkCSM provides numerical predictions for many parameters. For toxicity, ProTox-II was used and its class-based prediction is shown.

Experimental Protocols: A Step-by-Step Guide to In Silico ADMET Assessment

To ensure the reproducibility and validity of in silico ADMET predictions, a systematic workflow should be followed. Here, we provide detailed protocols for three of the evaluated open-access tools.

Workflow for In Silico ADMET Profiling

The general workflow for conducting an in silico ADMET assessment is a straightforward process, applicable to most web-based prediction tools.

ADMET_Workflow Input Input Molecule (SMILES or Draw) Tool Select ADMET Prediction Tool(s) Input->Tool Run Run Prediction Tool->Run Analyze Analyze & Compare Results Run->Analyze Report Report Findings Analyze->Report

Sources

Validation

Comparative Guide: Piperazine-2-Carboxylic Acid Derivatives as Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease

Topic: Comparison of piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents Content Type: Publish Comparison Guides. [1][2] Executive Summary & Strategic Rationale In the landscape of Alzheimer’s Disease (AD)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of piperazine-2-carboxylic acid derivatives as anti-Alzheimer agents Content Type: Publish Comparison Guides.

[1][2]

Executive Summary & Strategic Rationale

In the landscape of Alzheimer’s Disease (AD) drug discovery, the "one-molecule, one-target" paradigm has largely been superseded by the Multi-Target Directed Ligand (MTDL) approach. This guide evaluates piperazine-2-carboxylic acid derivatives , a privileged scaffold offering a unique balance of conformational rigidity and functional flexibility.

Unlike linear polyamines or rigid alkaloids, the piperazine-2-carboxylic acid core provides three distinct vectors for chemical modification (


, 

, and

), allowing precise tuning of pharmacokinetic profiles and target selectivity. This guide compares three primary classes of these derivatives based on recent experimental data:
  • Class A: Free Carboxylic Acids (High AChE selectivity)[1]

  • Class B: Hydroxamic Acid Derivatives (Ultra-potent BuChE inhibition)

  • Class C: Heterocyclic Hybrids (Balanced MTDLs targeting A

    
     aggregation)
    

Mechanistic Comparison & Structure-Activity Relationship (SAR)

The efficacy of these derivatives hinges on their ability to interact with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of cholinesterases, while simultaneously disrupting Amyloid-


 (A

) fibrillization.
The Pharmacophore Triad

The piperazine ring serves as a spacer that positions aromatic moieties to engage the tryptophan residues (Trp86 in CAS, Trp286 in PAS) of Acetylcholinesterase (AChE).

  • 
     & 
    
    
    
    Benzylation:
    Introduction of 4-chlorobenzyl or 2-chlorobenzyl groups enhances hydrophobic
    
    
    stacking interactions within the enzyme gorges.
  • 
     Functionalization: 
    
    • -COOH (Acid): Favors electrostatic interaction with AChE active site residues, leading to high selectivity.

    • -CONHOH (Hydroxamic Acid): Drastically shifts selectivity toward Butyrylcholinesterase (BuChE) and introduces metal-chelating capabilities (targeting

      
      /
      
      
      
      involved in A
      
      
      plaque formation).
SAR Visualization

The following diagram illustrates the structural logic governing the potency of these derivatives.

SAR_Analysis cluster_legend Legend Core Piperazine-2-Carboxylic Acid Core N1_N4 N1 / N4 Positions (Hydrophobic Domain) Core->N1_N4 Benzylation C2 C2 Position (Selectivity Switch) Core->C2 Functionalization AChE High AChE Selectivity (e.g., Compound 4c) N1_N4->AChE 4-Cl-Benzyl (PAS Binding) BuChE Ultra-Potent BuChE Inhibition (e.g., Compound 7b) N1_N4->BuChE 2-Cl-Benzyl (Optimal Fit) C2->AChE Free -COOH C2->BuChE Hydroxamic Acid (-CONHOH) Metal Metal Chelation & ROS Scavenging C2->Metal Hydroxamic Acid key Blue: Core Scaffold | Green: AChE Target | Red: BuChE Target

Figure 1: Structure-Activity Relationship (SAR) map for piperazine-2-carboxylic acid derivatives highlighting the 'selectivity switch' at the C2 position.

Comparative Performance Data

The following data summarizes the inhibitory profiles of key derivatives against standard reference drugs (Donepezil, Tacrine).

Table 1: Enzymatic Inhibition Profile (


 / 

values)
Compound ClassRepresentative AgentTargetPotency (

/

)
Selectivity Index (SI)Key Feature
Class A (Acid) Compound 4c AChE


M
17.9 (AChE > BuChE)Low cytotoxicity; PAS binding.
Class B (Hydroxamic) Compound 7b BuChE

nM
>21,000 (BuChE > AChE)Superior to Tacrine (

nM).[2][1]
Class C (Hybrid) Benzothiazole-Pip (Cmpd 1) AChE


M
Mixed-typeDual inhibitor of AChE & A

.
Reference Donepezil AChE


M
High AChEStandard of Care.
Reference Tacrine BuChE


M
LowHepatotoxic.

Interpretation:

  • Compound 7b represents a breakthrough in BuChE inhibition, which is critical in late-stage AD when AChE levels decline and BuChE activity increases.

  • Compound 4c offers a safer profile with moderate potency, suitable for early-stage intervention.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are standardized for evaluating these specific derivatives.

Synthesis of N,N-Dibenzylpiperazine-2-Carboxylic Acid Derivatives

Principle: Direct alkylation of the piperazine nitrogen atoms followed by functional group interconversion.

  • Starting Material: Dissolve piperazine-2-carboxylic acid dihydrochloride (1 equiv) in water/dioxane (1:1).

  • Basification: Adjust pH to 10–11 using 2N NaOH.

  • Alkylation: Add substituted benzyl chloride (e.g., 4-chlorobenzyl chloride, 2.2 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture at 80–90°C for 4–6 hours. Monitor by TLC (System: MeOH/CHCl3 1:9).

  • Isolation: Acidify to pH 4–5 with dilute HCl. The precipitate (Class A product) is filtered, washed with cold water, and recrystallized from ethanol.

  • Derivatization (Class B): To obtain hydroxamic acids, react the Class A product with ethyl chloroformate (activation) followed by hydroxylamine hydrochloride in alkaline methanol.

Modified Ellman’s Assay (Cholinesterase Inhibition)

Principle: Colorimetric quantification of thiocholine production.[3]

Reagents:

  • Buffer A: 100 mM Phosphate buffer, pH 8.0.

  • DTNB: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.

  • Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh), 75 mM.

  • Enzymes: Electrophorus electricus AChE and Equine serum BuChE.[1]

Workflow:

  • Plate Setup: In a 96-well plate, add 150

    
    L Buffer A.
    
  • Inhibitor: Add 20

    
    L of test compound (dissolved in DMSO, final conc <1%).
    
  • Enzyme: Add 20

    
    L of AChE or BuChE solution (0.25 U/mL).
    
  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Initiation: Add 10

    
    L of DTNB and 10 
    
    
    
    L of Substrate (ATCh or BTCh).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the slope (

    
    ). Calculate % Inhibition:
    
    
    
    
Thioflavin T (ThT) Assay (A Aggregation)

Principle: ThT fluoresces intensely when bound to amyloid fibrils.

  • Peptide Prep: Dissolve A

    
     (hexafluoroisopropanol treated) in DMSO to 1 mM stock. Dilute to 20 
    
    
    
    M in PBS.
  • Co-incubation: Mix A

    
     (10 
    
    
    
    M final) with test compound (10–50
    
    
    M) in black 96-well plates.
  • ThT Addition: Add ThT (final conc. 20

    
    M).
    
  • Incubation: Incubate at 37°C for 24–48 hours (static or shaking depending on aggregation kinetics required).

  • Readout: Measure fluorescence (Ex: 440 nm / Em: 485 nm). Reduced fluorescence indicates inhibition of fibrillization.

Mechanism of Action Workflow

The following diagram details the multi-target mechanism of Class B (Hydroxamic) derivatives, illustrating how they bridge symptomatic relief and disease modification.

MOA_Flow Ligand Piperazine-Hydroxamic Hybrid (e.g., 7b) AChE AChE / BuChE (Enzymes) Ligand->AChE Inhibition (Ki ~ nM) Metal Cu2+ / Zn2+ (Metal Ions) Ligand->Metal Chelation Abeta Amyloid-Beta (Monomers) Ligand->Abeta Intercalation Hydrolysis Acetylcholine Hydrolysis Ligand->Hydrolysis Blocks ROS ROS Generation (Fenton Reaction) Ligand->ROS Prevents Agg Plaque Aggregation Ligand->Agg Disrupts AChE->Hydrolysis Promotes Metal->ROS Catalyzes Metal->Agg Accelerates Abeta->Agg Self-assembly Cognition Improved Cholinergic Transmission Neuroprot Neuroprotection

Figure 2: Multi-modal mechanism of action for hydroxamic acid-piperazine conjugates.

Conclusion & Future Outlook

Piperazine-2-carboxylic acid derivatives represent a versatile and "tunable" scaffold for Alzheimer's therapy.

  • For Symptomatic Relief: The hydroxamic acid derivatives (Class B) are superior candidates due to their nanomolar potency against BuChE, a target increasingly recognized as vital in advanced AD.

  • For Disease Modification: The hybrid derivatives (Class C) offering dual AChE/A

    
     inhibition provide a more holistic approach, though often at the cost of absolute potency against a single target.
    

Recommendation: Future development should focus on Class B derivatives , optimizing blood-brain barrier (BBB) permeability and exploring their capability to act as prodrugs to minimize peripheral side effects.

References

  • Abdel-Rahman, H. M., et al. (2024). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 142, 106916.[2][1][4] [2]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7, 88–95.

  • Lee, Y.-S., et al. (2019). "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease." International Journal of Molecular Sciences, 20(8), 1888.

  • Tripathi, A. C., et al. (2019). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 163, 460-496.

  • BenchChem. "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition."[3] BenchChem Application Notes.

Sources

Comparative

Carboxylic Acid Isosteres in Drug Design: In Vivo Performance &amp; Strategic Implementation

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The carboxylic acid moiety (-COOH) is a ubiquitous pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carboxylic acid moiety (-COOH) is a ubiquitous pharmacophore in medicinal chemistry, crucial for electrostatic interactions (e.g., salt bridges with arginine/lysine). However, it frequently introduces significant developability liabilities: poor passive membrane permeability due to ionization at physiological pH, rapid metabolic clearance, and the potential for idiosyncratic toxicity via reactive acyl glucuronides.

This guide provides a technical comparison of carboxylic acid isosteres, focusing on their ability to mitigate these liabilities while maintaining biological fidelity. We analyze the physicochemical trade-offs, in vivo performance data, and provide validated experimental protocols for synthesis and evaluation.

Strategic Rationale: The Liabilities of the Carboxylate

Before selecting an isostere, one must diagnose the specific liability of the parent carboxylic acid.

A. The Permeability Paradox

Carboxylic acids (pKa ~4–5) are >99% ionized at physiological pH (7.4). While the anion is essential for potency, the high desolvation energy required to strip water molecules from the charged carboxylate prevents passive diffusion across the lipophilic bilayer.

  • Consequence: Low oral bioavailability (

    
    ) and poor CNS penetration.
    
B. Metabolic Toxicity: The Acyl Glucuronide Trap

A critical safety liability is the formation of acyl glucuronides.[1] Unlike stable ether glucuronides, acyl glucuronides are electrophilic species.

  • Mechanism: They can undergo nucleophilic attack by plasma proteins (e.g., albumin) or intracellular proteins, leading to the formation of drug-protein adducts. These adducts can be immunogenic, triggering idiosyncratic drug reactions (IDRs) and hepatotoxicity.[2]

Figure 1: Mechanism of Acyl Glucuronide Toxicity

AcylGlucuronide Drug Drug-COOH AcylGlu 1-O-Acyl Glucuronide (Reactive Electrophile) Drug->AcylGlu Glucuronidation UGT UGT Enzymes (Liver) UGT->AcylGlu Adduct Drug-Protein Adduct (Immunogen) AcylGlu->Adduct Nucleophilic Attack (Covalent Binding) Protein Serum Protein (e.g., Albumin-NH2) Protein->Adduct Toxicity Immune Response / Hepatotoxicity Adduct->Toxicity Haptenization

Caption: The metabolic activation of carboxylic acids into reactive acyl glucuronides, leading to covalent protein binding and potential toxicity.[2][3]

Comparative Profiling of Key Isosteres

The selection of an isostere is a trade-off between acidity (pKa match), geometry (planar vs. tetrahedral), and lipophilicity.

Table 1: Physicochemical Comparison of Carboxylic Acid Isosteres
Isostere ClassStructureTypical pKaLogP ImpactKey AdvantageKey Limitation
Carboxylic Acid R-COOH4.0 – 5.0ReferenceNative ligand; High potencyPermeability; Acyl glucuronidation
Tetrazole R-CN₄H4.5 – 5.5+0.5 to +1.0Gold Standard. Metabolic stability; Planar; Similar acidityCan have poor permeability due to H-bond donor count
Acyl Sulfonamide R-CONHSO₂R'4.5 – 5.5+1.0 to +2.0Tunable pKa; Lipophilic; No glucuronidation riskLarger volume; Rotatable bonds (entropy penalty)
Hydroxamic Acid R-CONHOH8.0 – 9.0-0.5 to 0.0Metal chelation (Zn²⁺); H-bond donor/acceptorMetabolic instability (hydrolysis); Mutagenicity risk
Phosphonate R-PO(OH)₂1.5 & 7.0-1.5 to -2.0Tetrahedral geometry; High polarityVery poor permeability (often requires prodrugs)
Squaric Acid Cyclobutenedione0.5 – 1.0-0.5Strong acid; Bidentate chelationHigh acidity can lead to rapid clearance
Oxadiazol-5-one Heterocycle6.0 – 7.0+0.5Neutral at low pH; Metabolically stableWeaker acid than COOH; Reduced potency in some targets
Case Study: The Angiotensin II Receptor Blockers (ARBs)

The development of Losartan represents the definitive proof-of-concept for the tetrazole isostere.

  • The Challenge: The lead carboxylic acid (DuP 532) had high affinity for the AT1 receptor but suffered from negligible oral bioavailability (<1%) and rapid clearance.

  • The Solution: Replacement of the carboxylic acid with a 5-substituted tetrazole.

  • Outcome:

    • Potency: 10-fold increase in binding affinity (better van der Waals contact).

    • Bioavailability: Increased to ~33% (Losartan).

    • Metabolism: The tetrazole is resistant to glucuronidation. Interestingly, Losartan is oxidized in vivo to a carboxylic acid metabolite (EXP3174), which is more potent but less permeable. The tetrazole acts as a "permeable parent" that distributes effectively before conversion.

Figure 2: Structure-Property Comparison (Losartan vs. Precursor)

LosartanComparison cluster_0 Lead Compound (DuP 532) cluster_1 Optimized Drug (Losartan) NodeA NodeA NodeB Structure: Biphenyl-Tetrazole pKa: ~5.0 LogD (7.4): Moderate Bioavailability: ~33% Advantage: Oral Absorption + Metabolic Stability NodeA->NodeB Bioisosteric Replacement (COOH -> Tetrazole)

Caption: Evolution from the carboxylic acid lead to the tetrazole-based Losartan, highlighting the critical gain in bioavailability.

Experimental Protocols

As a Senior Scientist, you require robust, reproducible protocols. Below are the standard operating procedures (SOPs) for synthesizing and evaluating these isosteres.

A. Synthesis of 5-Substituted Tetrazoles (Zn(II)-Catalyzed)

Rationale: Traditional methods use toxic tin reagents or explosive hydrazoic acid. The Zinc-catalyzed method is safer and high-yielding.

  • Reagents: Nitrile substrate (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq).
  • Solvent: Water:Isopropanol (2:1) or DMF (if lipophilic).

  • Procedure:

    • Dissolve nitrile and zinc salt in the solvent system.

    • Add sodium azide (Caution: Use a blast shield).

    • Heat to reflux (100–110°C) for 12–24 hours. Monitor by LC-MS (tetrazoles are polar; use acidic mobile phase).

    • Workup (Critical): Cool to RT. Add 3N HCl to acidify to pH 1 (Caution:

      
       gas evolution—perform in a high-flow fume hood). This breaks the Zinc-Tetrazole complex.
      
    • Extract with Ethyl Acetate.[4][5] The product partitions into the organic layer.

B. Synthesis of Acyl Sulfonamides

Rationale: Coupling a carboxylic acid with a sulfonamide requires activation. The Mukaiyama reagent or EDCI/DMAP are preferred.

  • Reagents: Carboxylic Acid (1.0 eq), Sulfonamide (

    
    , 1.2 eq), EDCI (1.5 eq), DMAP (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve carboxylic acid in DCM.

    • Add EDCI and DMAP; stir for 15 min to form the active ester.

    • Add the sulfonamide.[3][6][7][8] Stir at RT for 12–18 hours.

    • Workup: Wash with 1N HCl (to remove DMAP/EDCI urea) and Brine.

    • Note: Acyl sulfonamides are acidic. They can be purified by extracting into basic water (

      
      ), washing the organic layer (removes impurities), and then re-acidifying the aqueous layer to precipitate the pure product.
      
C. In Vitro Evaluation: Glucuronidation Stability Assay

To confirm the safety advantage of the isostere, you must prove it does not form reactive conjugates.

  • System: Human Liver Microsomes (HLM) + UGT co-factors (UDPGA).

  • Control: Diclofenac (forms reactive acyl glucuronide) as a positive control.

  • Protocol:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL), Alanethicin (pore-forming agent), and UDPGA (2 mM) in phosphate buffer (pH 7.4).

    • Time points: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analysis: LC-MS/MS. Look for the [M+176]+ peak (glucuronide adduct).

    • Trapping Assay (Advanced): If a glucuronide is found, add Glutathione (GSH) or a peptide (e.g., Lysine-containing) to the incubation. Detection of a Drug-GSH adduct confirms the glucuronide is reactive (acyl glucuronide) and toxic.

Decision Framework for Isostere Selection

Use this logic flow to select the appropriate isostere for your drug candidate.

Figure 3: Isostere Selection Workflow

IsostereSelection Start Problem: Carboxylic Acid Liability Q1 Is the pKa (~4.5) critical for binding (Salt Bridge)? Start->Q1 Tetrazole Select: Tetrazole (Maintains pKa & Planarity) Q1->Tetrazole Yes (Planar site) AcylSulf Select: Acyl Sulfonamide (Maintains pKa, Adds Lipophilicity) Q1->AcylSulf Yes (Large pocket) Q2 Is the donor H-bond required? Q1->Q2 No Amide Select: Primary Amide / Ester (Prodrug approach) Q2->Amide No Oxadiazole Select: Oxadiazol-5-one (Weak acid, pKa ~7, Stable) Q2->Oxadiazole Yes

Caption: Decision matrix for selecting bioisosteres based on binding site requirements (acidity/geometry).

References
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Regan, J., et al. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. (Example of Acyl Sulfonamide utility). Link

  • Wexler, R. R., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry, 39(3), 625–656. (The Losartan Discovery). Link

Sources

Safety & Regulatory Compliance

Safety

(2S,3R)-2-methylpiperidine-3-carboxylic Acid: Safe Handling &amp; Disposal Guide

Executive Summary (2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral cyclic -amino acid analogue often used as a scaffold in peptidomimetic drug design. Unlike simple piperidine, which is a volatile, flammable liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-2-methylpiperidine-3-carboxylic acid is a chiral cyclic


-amino acid analogue often used as a scaffold in peptidomimetic drug design. Unlike simple piperidine, which is a volatile, flammable liquid, this carboxylic acid derivative is typically a zwitterionic solid .

Effective disposal requires recognizing its amphoteric nature (containing both a basic secondary amine and an acidic carboxyl group). This guide provides a self-validating protocol to segregate, neutralize, and dispose of this compound in compliance with standard laboratory safety practices and US EPA guidelines.

Part 1: Chemical Characterization & Hazard Identification[1]

Before disposal, you must validate the physical state and hazard profile. While specific Safety Data Sheets (SDS) vary by vendor, the core functional groups dictate the following safety baseline:

Physicochemical Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Low volatility; inhalation hazard limited to dust generation.
Solubility Water soluble; Polar organic solubleCompatible with aqueous waste streams only if pH adjusted.
Acidity/Basicity Amphoteric (pKa ~2.5 & ~10)Acts as a buffer; can generate heat if mixed with concentrated strong acids or bases.
Stability StableHygroscopic potential; keep dry until disposal.
Hazard Classification (GHS)

Treat this compound as Hazardous Chemical Waste .

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Critical Note: While piperidine (CAS 110-89-4) is a U-listed hazardous waste (U409), its carboxylic acid derivatives are generally not P-listed or U-listed. However, they must be disposed of as chemical waste, never in municipal trash or untreated sewer systems.

Part 2: The Segregation Protocol (The "Why")

To ensure safety, you must follow a causality-based segregation logic. This prevents "silent" reactions in the waste container.

The "Amphoteric Rule"

Because this molecule contains a secondary amine, it is prone to N-oxidation and chloramine formation.

  • NO Bleach/Hypochlorites: Never mix amine-containing waste with bleach.

    • Mechanism:[4]

      
       (Chloramines).
      
    • Risk:[4][5] Chloramines are toxic and unstable.

  • NO Strong Oxidizers: Segregate from concentrated nitric acid or permanganates.

    • Risk:[4][5] Exothermic oxidation of the amine or carboxylic moiety.

  • NO Acyl Chlorides/Anhydrides: Do not place in waste containers with active acylating agents (e.g., Thionyl chloride waste).

    • Risk:[4][5] Rapid amide bond formation releasing HCl gas and heat.

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste (Excess Reagent)

Applicability: Expired solids, spill cleanup residues, or weighing boat leftovers.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2S,3R)-2-methylpiperidine-3-carboxylic acid"

    • Hazard Check: Irritant.[1]

  • Segregation: Place in the "Solid Organic Waste" stream.

    • Do not dissolve in solvent just to dispose of it (minimizes waste volume).

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction workups.

  • pH Check (The Self-Validation Step):

    • Before adding to a central carboy, check the pH of your solution.

    • Target: pH 5–9.

    • Action: If highly acidic or basic, neutralize slowly with dilute NaOH or HCl respectively. This prevents thermal spikes in the main waste drum.

  • Solvent Compatibility:

    • If dissolved in organics (MeOH, DCM): Dispose in "Halogenated" or "Non-Halogenated" organic solvent waste depending on the co-solvent.

    • If in Aqueous Buffer: Dispose in "Aqueous Waste" (ensure no heavy metals are present).

Part 4: Decision Matrix (Visual Guide)

The following logic tree guides the researcher to the correct disposal stream based on the physical state and mixture composition.

Disposal_Matrix Start Start: Waste Identification (2S,3R)-2-methylpiperidine-3-carboxylic acid State_Check Is the waste Solid or Liquid? Start->State_Check Contaminated_Items Contaminated Debris (Gloves, Weigh Boats) Start->Contaminated_Items Solid_Path Solid Waste State_Check->Solid_Path Pure Solid Liquid_Path Liquid Waste State_Check->Liquid_Path Solution Solid_Bin Solid Chemical Waste Bin (Label: Irritant) Solid_Path->Solid_Bin Solvent_Check Primary Solvent? Liquid_Path->Solvent_Check Contaminated_Items->Solid_Bin Organic_Solvent Organic Solvent (MeOH, DCM, EtOAc) Solvent_Check->Organic_Solvent Aqueous_Solvent Aqueous Solution (Water/Buffer) Solvent_Check->Aqueous_Solvent Halo_Check Contains Halogens? (DCM, Chloroform) Organic_Solvent->Halo_Check Aqueous_Bin Aqueous Waste Stream (Check pH 5-9) Aqueous_Solvent->Aqueous_Bin Halo_Bin Halogenated Waste Stream Halo_Check->Halo_Bin Yes NonHalo_Bin Non-Halogenated Waste Stream Halo_Check->NonHalo_Bin No

Figure 1: Decision matrix for the segregation of piperidine-derivative waste streams. Colors indicate decision points (Blue/Yellow/Red) and final disposal endpoints (Green).

Part 5: Emergency Contingencies

Spill Management

In the event of a powder spill outside the hood:

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if large quantity).

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup:

    • Sweep up the damp solid into a dustpan.

    • Wipe the surface with a mild detergent (soap and water).

    • Do not use bleach (risk of chloramine generation).

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. (Accessed 2026). [Link]

  • National Institutes of Health (NIH) - PubChem. Piperidine-3-carboxylic acid Compound Summary. (For general class properties). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: (2S,3R)-2-Methylpiperidine-3-carboxylic Acid

Executive Summary & Hazard Profiling Handling chiral piperidine derivatives like (2S,3R)-2-methylpiperidine-3-carboxylic acid requires a nuanced approach that transcends generic "lab safety" rules. As a zwitterionic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Handling chiral piperidine derivatives like (2S,3R)-2-methylpiperidine-3-carboxylic acid requires a nuanced approach that transcends generic "lab safety" rules. As a zwitterionic amino acid analog, this compound presents specific challenges related to electrostatic dust generation and potential biological activity.

While specific Safety Data Sheets (SDS) for this exact stereoisomer are often limited or proprietary, we apply the "Read-Across" Toxicology Principle . We derive safety margins from its structural analogs (nipecotic acid derivatives and 2-methylpiperidine).

Chemical Hazard Profile
PropertyHazard Classification (Analogue-Based)Operational Implication
Physical State Solid (Powder/Crystalline)High risk of inhalation via dust; electrostatic adherence to gloves.
Corrosivity Skin/Eye Irritant (H315/H319)Critical: Piperidine bases are corrosive; the acid form is an irritant but can cause severe eye damage upon contact.
Toxicity Acute Toxicity (Oral/Inhalation)Treat as a functionalized pharmacophore. Assume biological activity (potential GABA uptake inhibition analogs).
Reactivity Incompatible with Strong OxidizersRisk of exothermic reaction; segregation required during storage.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (2S,3R)-2-methylpiperidine-3-carboxylic acid in a research setting. This system relies on Barrier Redundancy —if one layer fails, a backup exists.

A. Respiratory Protection (The Primary Defense)

Because this compound is a solid amino acid derivative, dust inhalation is the primary vector of exposure.

  • Standard Operation: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Outside Containment: If manipulation outside a hood is unavoidable (e.g., instrument maintenance), a P100 (HEPA) half-face respirator is required. Surgical masks provide zero protection against chemical particulates.

B. Dermal Protection (Glove Selection)

Piperidine rings can permeate standard latex. Nitrile is the industry standard, but thickness matters.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Dry Solid Handling Nitrile (Disposable)

0.11 mm
> 480 min (Solids)Single pair sufficient if no solvent is present.
Solution Prep (Organic) Nitrile (High Dexterity)

0.15 mm
30-60 min (Solvent dependent)Double Gloving Required. Inspect outer glove immediately after splashes.
Spill Cleanup Laminate Film (Silver Shield)Multi-layer> 480 minRequired for concentrated stock spills.
C. Ocular Protection[1][2][3]
  • Minimum: ANSI Z87.1 compliant safety glasses with side shields.

  • Required for Synthesis: Chemical splash goggles are mandatory when the compound is dissolved in solvents or reagents (e.g., during coupling reactions), as the solution pH may vary, increasing ocular injury risk.

Operational Workflow: Handling & Synthesis

This workflow integrates safety into the experimental process, ensuring that safety is not an "add-on" but a driver of the protocol.

Diagram 1: Safe Handling Decision Logic

Caption: Decision matrix for selecting containment and PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling (2S,3R)-2-Me-Pip-3-COOH State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Reaction Mix State->Liquid Dissolved Weighing Weighing Operation Solid->Weighing Synthesis Synthesis / Extraction Liquid->Synthesis Control1 Engineering Control: Fume Hood or Balance Enclosure Weighing->Control1 Control2 Engineering Control: Fume Hood (Sash < 18") Synthesis->Control2 PPE1 PPE: Nitrile Gloves + Safety Glasses + Lab Coat Control1->PPE1 PPE2 PPE: Double Nitrile Gloves + Splash Goggles Control2->PPE2

Step-by-Step Protocol
1. Receiving and Storage
  • Inspection: Upon receipt, inspect the bottle for "caking." Caking indicates moisture absorption.

  • Storage: Store in a cool, dry place. As an amino acid, it is likely hygroscopic. Store in a desiccator or under an inert atmosphere (Argon/Nitrogen) if long-term stability is required.

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.

2. Weighing and Dispensing (The High-Risk Step)
  • Static Control: Piperidine derivatives often carry static charges, causing powder to "jump." Use an antistatic gun or polonium strip near the balance.

  • Technique: Never weigh directly onto the balance pan. Use a weighing boat or tare the reaction flask directly to minimize transfer steps.

  • Cleanup: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.

3. Reaction Setup
  • Solvent Choice: When dissolving, add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of dust into the air.

  • Inerting: While the acid itself is stable, many coupling reactions involving this intermediate require anhydrous conditions. Purge the reaction vessel with Nitrogen before addition.

Waste Disposal & Decontamination[2][4][5]

Improper disposal of piperidine derivatives is a common compliance violation. These compounds must never be disposed of down the drain due to potential ecotoxicity and amine-based reactions in plumbing.

Decontamination Solution

For benchtop cleaning of spills:

  • Primary Wipe: Dry wipe (if powder) to remove bulk material.

  • Solubilization: Use Dilute Acetic Acid (5%) or water. The acid helps protonate any free amine species, rendering them water-soluble and easier to wipe up.

  • Final Wash: Soap and water.[1][2][3][4][5][6]

Diagram 2: Waste Stream Segregation

Caption: Workflow for segregating waste streams to prevent chemical incompatibility and ensure regulatory compliance.

Waste_Disposal Waste Waste Generated Type Waste Type? Waste->Type SolidWaste Solid Contaminated (Gloves, Weigh Boats) Type->SolidWaste LiquidWaste Liquid Mother Liquor Type->LiquidWaste Bin1 Solid Hazardous Waste Bin (Double Bagged) SolidWaste->Bin1 StreamCheck Solvent Composition? LiquidWaste->StreamCheck Label Label: 'Contains Piperidine Derivative' (Toxic/Irritant) Bin1->Label Halogen Halogenated Waste (DCM, Chloroform) StreamCheck->Halogen Contains Halogens NonHal Non-Halogenated Waste (Ethyl Acetate, Methanol) StreamCheck->NonHal No Halogens Halogen->Label NonHal->Label

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Piperidine-3-carboxylic acid (Nipecotic Acid). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R)-2-methylpiperidine-3-carboxylic acid
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(2S,3R)-2-methylpiperidine-3-carboxylic acid
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